Idelalisib

Catalog No.
S548997
CAS No.
870281-82-6
M.F
C22H18FN7O
M. Wt
415.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Idelalisib

CAS Number

870281-82-6

Product Name

Idelalisib

IUPAC Name

5-fluoro-3-phenyl-2-[(1S)-1-(7H-purin-6-ylamino)propyl]quinazolin-4-one

Molecular Formula

C22H18FN7O

Molecular Weight

415.4 g/mol

InChI

InChI=1S/C22H18FN7O/c1-2-15(28-20-18-19(25-11-24-18)26-12-27-20)21-29-16-10-6-9-14(23)17(16)22(31)30(21)13-7-4-3-5-8-13/h3-12,15H,2H2,1H3,(H2,24,25,26,27,28)/t15-/m0/s1

InChI Key

IFSDAJWBUCMOAH-HNNXBMFYSA-N

SMILES

Array

solubility

pH-dependent solubility ranging from <0.1 mg/mL at pH 5-7 to over 1 mg/mL at pH 2 under ambient conditions

Synonyms

CAL101; CAL 101; CAL-101; GS1101; GS 1101; GS-1101, Idelalisib.

Canonical SMILES

CCC(C1=NC2=C(C(=CC=C2)F)C(=O)N1C3=CC=CC=C3)NC4=NC=NC5=C4NC=N5

Isomeric SMILES

CC[C@@H](C1=NC2=C(C(=CC=C2)F)C(=O)N1C3=CC=CC=C3)NC4=NC=NC5=C4NC=N5

The exact mass of the compound Idelalisib is 415.1557 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, 1.19 mg/l at 25 °c (est)ph-dependent solubility ranging from <0.1 mg/ml at ph 5-7 to over 1 mg/ml at ph 2 under ambient conditions. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Purines - Supplementary Records. It belongs to the ontological category of aromatic amine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Comprehensive Technical Analysis of Idelalisib: Mechanism of Action as a Selective PI3Kδ Inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to PI3Kδ Biology and Therapeutic Targeting

Phosphoinositide 3-kinase delta (PI3Kδ) belongs to the Class I family of PI3K enzymes and plays a critical role in B-cell development, activation, and function. Unlike the ubiquitously expressed PI3Kα and PI3Kβ isoforms, PI3Kδ expression is predominantly restricted to hematopoietic cells, making it an attractive therapeutic target for hematologic malignancies while potentially minimizing off-target effects in non-hematopoietic tissues. [1] [2] PI3Kδ exists as a heterodimer consisting of a p110δ catalytic subunit (encoded by PIK3CD) and a p85 regulatory subunit, which translocates to the plasma membrane upon B-cell receptor (BCR) activation. [1] The functional significance of PI3Kδ in B-cell biology has been demonstrated through genetic studies in mice, where loss of p110δ function resulted in severely impaired B-cell development and proliferative responses to BCR stimulation. [1]

In the context of B-cell malignancies, PI3Kδ signaling becomes hyperactivated through chronic BCR signaling and interactions with the tumor microenvironment. [1] This hyperactivation promotes malignant B-cell survival through multiple mechanisms, including enhanced expression of anti-apoptotic proteins, increased cellular proliferation, and facilitation of homing to protective niche environments within lymph nodes and bone marrow. [1] [3] The pivotal role of PI3Kδ in transducing signals from not only BCR but also chemokine receptors (CXCR4/5), CD40, and BAFF receptors positions it as a central node in the network of survival signals that sustain malignant B cells. [1] The selective expression pattern and functional non-redundancy of PI3Kδ in hematopoietic cells provided the fundamental rationale for developing isoform-specific inhibitors like idelalisib as targeted therapeutics for B-cell malignancies.

Structural and Molecular Basis of this compound Mechanism of Action

Structural Basis of PI3Kδ Inhibition

This compound (formerly known as CAL-101 and GS-1101) is an orally bioavailable, ATP-competitive kinase inhibitor that specifically targets the p110δ catalytic subunit of PI3Kδ with high potency and selectivity. [1] [4] The structural characterization of this compound binding to PI3Kδ has been elucidated through biochemical and biophysical studies, including X-ray crystallography, which revealed that this compound binds to the ATP-binding pocket of the p110δ catalytic subunit. [4] This binding mode is characterized by specific molecular interactions that confer remarkable isoform selectivity, with this compound demonstrating significantly reduced affinity for other PI3K isoforms (α, β, and γ) and minimal off-target activity against other kinases. [1] The selectivity profile is crucial for this compound's therapeutic utility, as inhibition of the ubiquitously expressed PI3Kα and PI3Kβ isoforms would likely result in unacceptable toxicities due to their essential roles in fundamental cellular processes across all tissue types.

The biochemical potency of this compound against PI3Kδ has been quantified in enzymatic assays, demonstrating low nanomolar inhibition (IC50 values typically <10 nM). [1] Surface plasmon resonance (SPR) studies have further characterized the binding kinetics of this compound to PI3Kδ, revealing rapid association and slow dissociation rates that contribute to sustained target coverage. [4] This prolonged target engagement translates to continuous pathway suppression throughout the dosing interval, which is particularly important for disrupting the persistent survival signals in malignant B cells. The structural insights gained from these biophysical studies have not only elucidated the molecular basis of this compound's selectivity but have also informed the design of next-generation PI3Kδ inhibitors with potentially improved therapeutic indices.

Molecular Consequences of PI3Kδ Inhibition

The primary biochemical function of PI3Kδ is to phosphorylate phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3) at the plasma membrane. [1] PIP3 serves as a critical docking site for pleckstrin homology (PH) domain-containing proteins, most notably AKT (protein kinase B), which becomes activated through phosphorylation by PDK1 and mTORC2. [1] By inhibiting PI3Kδ-mediated PIP3 production, this compound disrupts this membrane recruitment and activation cascade, leading to suppression of downstream signaling through the AKT/mTOR axis, MAPK pathways, and NF-κB. [1] These pathways collectively regulate essential cellular processes including survival, proliferation, metabolism, and stress responses in malignant B cells.

At the cellular level, this compound exerts multiple functional effects on malignant B cells:

  • Induction of Apoptosis: this compound treatment promotes apoptosis through several mechanisms, including reduction of the short-lived anti-apoptotic protein Mcl-1 and induction of DNA damage response markers such as γH2AX. [5]

  • Inhibition of Proliferation: By disrupting BCR-derived PI3K signaling, this compound dampens survival signals essential for malignant B-cell expansion. [5]

  • Disruption of Microenvironment Interactions: this compound inhibits signaling from CXCR4 and CXCR5 receptors, which are critical for B-cell trafficking and homing to protective niche environments in lymph nodes and bone marrow. [3]

  • Mobilization from Protective Niches: By disrupting integrin-mediated adhesion and chemotaxis, this compound mobilizes malignant B cells from lymphoid tissues into the peripheral circulation, potentially making them more vulnerable to conventional therapies. [3]

The following diagram illustrates the key signaling pathways affected by this compound-mediated PI3Kδ inhibition:

G BCR BCR PI3Kd PI3Kδ (p110δ/p85) BCR->PI3Kd Lyn/SYK CXCR4_CXCR5 CXCR4/CXCR5 CXCR4_CXCR5->PI3Kd Chemokine Signaling CD40_BAFF CD40/BAFF-R CD40_BAFF->PI3Kd Adaptor Proteins PIP2_PIP3 PIP2 → PIP3 Conversion PI3Kd->PIP2_PIP3 AKT AKT Activation PIP2_PIP3->AKT FOXO FOXO Transcription Factors AKT->FOXO Inhibits mTOR mTOR Signaling AKT->mTOR NFkB NF-κB Activation AKT->NFkB Homing Homing/Adhesion ↑ AKT->Homing Survival Cell Survival ↑ FOXO->Survival Dysregulation Proliferation Proliferation ↑ mTOR->Proliferation Metabolism Metabolism ↑ mTOR->Metabolism NFkB->Survival This compound This compound This compound->PI3Kd Inhibits

This compound inhibits PI3Kδ, blocking oncogenic signaling in B-cell malignancies.

Experimental Approaches for Studying this compound

Key Methodologies for Mechanism of Action Studies

The comprehensive characterization of this compound's mechanism of action has employed diverse experimental approaches spanning biochemical, cellular, and in vivo models. Biochemical assays using purified PI3K isoforms have been essential for quantifying the potency and selectivity of this compound. These typically involve kinase activity measurements that monitor the conversion of PIP2 to PIP3 using various detection methods, including radioactivity-based assays, ELISA formats, or fluorescence polarization techniques. [4] For cellular studies, primary CLL cells isolated from patient blood samples have been particularly valuable, as they retain the characteristic dependence on microenvironmental survival signals that this compound disrupts. [5] These primary cells are typically cultured in the presence of stromal cell co-culture systems or survival factors (such as CD40L, IL-4, or CXCL12) to mimic the protective lymph node microenvironment before treatment with this compound.

Functional assessments of this compound effects include measurements of apoptosis (using Annexin V staining or caspase activation assays), proliferation (via thymidine incorporation or CFSE dilution), and migration toward chemokines like CXCL12 and CXCL13. [5] Western blot analysis of signaling intermediates, particularly phosphorylation of AKT, S6 ribosomal protein, and FOXO transcription factors, provides direct evidence of pathway inhibition. [5] More specialized techniques such as surface plasmon resonance (SPR) have been employed to characterize the binding kinetics and affinity of this compound for PI3Kδ, while X-ray crystallography has revealed the structural details of the drug-target interaction at atomic resolution. [4] Each of these methodologies contributes unique insights into different aspects of this compound's mechanism of action, from molecular binding to functional consequences in disease-relevant models.

Quantitative Assessment of this compound Activity

Table 1: Key Quantitative Parameters of this compound Mechanism of Action

Parameter Experimental System Value/Range Significance Reference
Biochemical Potency Purified PI3Kδ enzyme assay IC50 < 10 nM Demonstrates high potency against target [1]
Isoform Selectivity Panel of PI3K isoforms >50-300 fold selective vs PI3Kα/β/γ Minimizes off-target toxicities [1]
Apoptosis Induction Primary CLL cells Moderate apoptosis as single agent Direct cytotoxic effect [5]
Mcl-1 Reduction CLL cells after 24h treatment Significant decrease Removes anti-apoptotic block [5]
Global RNA Synthesis Inhibition CLL cells after treatment Significant decrease Impacts short-lived proteins [5]
γH2AX Induction CLL cells after treatment Observable increase Indicates DNA damage response [5]
AKT Phosphorylation Inhibition IgM-stimulated CLL cells Significant reduction Blocks proximal signaling [5]
Combination Therapy Assessment

The synergistic potential of this compound with other anticancer agents has been systematically evaluated using rigorous experimental designs. One representative study investigated the combination of this compound with bendamustine, an alkylating agent, in primary CLL cells. [5] The experimental protocol involved exposing CLL cells to clinically relevant concentrations of each drug alone and in combination, followed by assessment of apoptosis at 48 hours using Annexin V/propidium iodide staining and flow cytometry. Synergy quantification was performed using combination index (CI) analysis according to the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates additivity, and CI > 1 indicates antagonism. The study demonstrated that the this compound-bendamustine combination resulted in synergistic cytotoxicity (CI < 1), with mechanistic investigations suggesting that the synergy derived from this compound-mediated reduction in Mcl-1 levels coupled with bendamustine-induced DNA damage. [5]

Similar methodological approaches have been applied to evaluate this compound combinations with other therapeutic agents, including CDK4/6 inhibitors like palbociclib in B-cell lymphoma models. [6] In these studies, the experimental workflow typically involves pretreatment with this compound followed by combination treatment, assessment of cell viability using MTT or similar assays, cell cycle analysis by propidium iodide staining, and Western blot analysis of key pathway components. These systematic combination studies have revealed that this compound can enhance the anti-tumor effects of other targeted agents, potentially through parallel pathway inhibition or complementary mechanisms of action that collectively impose greater stress on the malignant cells' survival networks.

Clinical Translation and Therapeutic Applications

Clinical Efficacy and Regulatory Status

This compound received regulatory approval in 2014 in both the United States and European Union for the treatment of specific indolent B-cell malignancies. [1] The approved indications include relapsed/refractory chronic lymphocytic leukemia (CLL) in combination with rituximab, relapsed follicular lymphoma (FL) as monotherapy, and relapsed small lymphocytic lymphoma (SLL) as monotherapy. [1] [3] Additionally, the European Medicines Agency granted approval for this compound as first-line therapy for poor-prognosis CLL patients with 17p deletions or TP53 mutations who are unsuitable for chemo-immunotherapy. [1] The clinical development program that supported these approvals demonstrated impressive efficacy in heavily pretreated patient populations, with overall response rates ranging from 57% to 74% across different trials. [1] [2]

The pivotal clinical evidence for this compound includes a phase II study in 125 patients with indolent lymphoma that had not responded to rituximab or alkylating agents, which demonstrated an overall response rate of 57% with 6% complete responses and a median progression-free survival of 11 months. [2] In the CLL setting, a randomized controlled trial comparing this compound plus rituximab versus placebo plus rituximab in relapsed CLL patients demonstrated significantly improved progression-free survival, leading to early trial termination due to definitive efficacy. [1] However, subsequent long-term follow-up of PI3Kδ inhibitors revealed challenges with overall survival benefit and significant toxicities, which ultimately led to voluntary withdrawals of several PI3Kδ inhibitors, including this compound, from the market for some indications. [2] This evolution in the risk-benefit assessment of PI3Kδ inhibitors highlights the importance of long-term safety monitoring and comparative effectiveness research in the drug development process.

Safety Considerations and Adverse Event Management

The clinical application of this compound requires careful management of characteristic toxicities that emerged during its development and post-marketing experience. The most significant adverse events associated with this compound include hepatotoxicity (transaminitis), severe diarrhea/colitis, pneumonitis, and intestinal perforations. [2] In clinical trials, severe adverse events occurred with considerable frequency, including neutropenia (27%), increased liver transaminases (13%), diarrhea (13%), and pneumonia (7%). [2] These toxicities appear to be mechanism-based, resulting from PI3Kδ inhibition in immune cells and consequent dysregulation of immune responses, rather than off-target effects.

The safety profile of this compound has been compared with other therapeutic options in recent clinical studies. In the phase III BRUIN CLL-321 trial, which compared pirtobrutinib (a noncovalent BTK inhibitor) with this compound plus rituximab or bendamustine plus rituximab, this compound-containing regimens demonstrated higher rates of grade ≥3 treatment-emergent adverse events (73.4% vs 57.7% with pirtobrutinib) and higher rates of treatment discontinuation due to adverse events (34.9% vs 17.2% with pirtobrutinib). [7] These findings underscore the challenges associated with long-term PI3Kδ inhibition and have prompted the development of strategies to mitigate these toxicities, including more intensive monitoring early in treatment, prophylactic antimicrobials, and potential dosing modifications. The recognition and management of these class-specific adverse events remain crucial for optimizing the therapeutic index of this compound in clinical practice.

Future Directions and Research Applications

Novel Combination Strategies

Research continues to explore rational combinations that may enhance the efficacy of this compound while potentially mitigating its toxicity profile. One promising approach combines this compound with bendamustine, where preclinical studies in primary CLL cells demonstrated synergistic cytotoxicity. [5] The mechanistic basis for this synergy appears to involve this compound-mediated reduction of Mcl-1 levels coupled with bendamustine-induced DNA damage, creating a dual assault on the malignant cells' survival mechanisms. [5] Another innovative combination strategy involves pairing this compound with CDK4/6 inhibitors such as palbociclib in B-cell lymphoma models. [6] This combination leverages the ability of this compound to enhance the anti-tumor effects of CDK4/6 inhibition, potentially through regulation of PLK1 expression. [6]

Additional combination approaches under investigation include this compound with other targeted agents such as BTK inhibitors, BCL-2 inhibitors, or monoclonal antibodies. The scientific rationale for these combinations rests on targeting parallel survival pathways or creating synthetic lethal interactions that preferentially affect malignant cells while sparing normal tissues. From a methodological perspective, these combination studies require careful experimental design, including appropriate single-agent controls, matrixed concentration ranges, validated synergy quantification methods, and mechanistic investigations to elucidate the biological basis of any observed synergistic interactions. The ongoing exploration of novel this compound combinations reflects the broader trend in oncology therapeutics toward precision medicine approaches that match specific drug combinations to the molecular vulnerabilities of individual patients' malignancies.

Evolving Clinical Landscape and Research Applications

The clinical context for this compound has evolved significantly since its initial approval, with the emergence of new therapeutic options for B-cell malignancies, particularly in the relapsed/refractory setting. Recent randomized trials have compared next-generation agents against this compound-containing regimens, such as the phase III BRUIN CLL-321 study which demonstrated superior progression-free survival with pirtobrutinib (median PFS 14 months) compared to this compound plus rituximab or bendamustine plus rituximab (median PFS 8.7 months). [7] Despite these developments, this compound remains an important tool for understanding PI3Kδ biology and for treating specific patient subpopulations who may not tolerate or have access to newer agents.

In the research realm, this compound continues to serve as a valuable probe for dissecting PI3Kδ-dependent signaling in both normal and malignant immune cells. Recent investigations have explored the role of PI3Kδ in regulating the tumor immune microenvironment, particularly through its effects on regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs). [2] Studies using this compound as a selective PI3Kδ inhibitor have helped elucidate how PI3Kδ inhibition might modulate the tumor microenvironment to enhance anti-tumor immunity, potentially providing a rationale for combining PI3Kδ inhibitors with immunotherapeutic approaches. [2] These research applications leverage this compound's well-characterized selectivity to answer fundamental questions about immune cell biology while simultaneously identifying new potential therapeutic applications beyond B-cell malignancies.

Table 2: Clinical Efficacy Outcomes from Key this compound Studies

Study Population Regimen Overall Response Rate Median PFS Notable Toxicities Reference
Relapsed/Refractory iNHL This compound monotherapy 57% (6% CR) 11 months Neutropenia (27%), Increased LFTs (13%), Diarrhea (13%) [2]
Relapsed CLL This compound + Rituximab Significantly improved vs placebo + rituximab Not reported Hepatotoxicity, Diarrhea, Pneumonitis [1]
cBTKi-pretreated CLL/SLL This compound + Rituximab (from BRUIN CLL-321) Not separately reported 8.7 months (combined with BR arm) Higher grade ≥3 AEs vs pirtobrutinib (73.4% vs 57.7%) [7]

Conclusion

References

PI3Kδ in B Cell Receptor Signaling and CLL Pathogenesis

Author: Smolecule Technical Support Team. Date: February 2026

The Phosphoinositide 3-kinase delta (PI3Kδ) pathway is a crucial component of B Cell Receptor (BCR) signaling, which is fundamentally important for the survival and proliferation of Chronic Lymphocytic Leukemia (CLL) cells [1] [2] [3].

  • Isoform Specificity: Class I PI3Ks have four catalytic isoforms (p110α, p110β, p110δ, and p110γ). The p110δ isoform is primarily expressed in hematopoietic cells, particularly in B cells and their precursors, making it a prime therapeutic target in B-cell malignancies like CLL [1] [4]. The p110γ isoform is expressed in T lymphocytes and other immune cells [1].
  • Core Signaling Mechanism: Upon BCR activation, PI3Kδ phosphorylates the lipid substrate phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the cell membrane [1] [5]. PIP3 acts as a secondary messenger, recruiting pleckstrin-homology (PH) domain-containing signaling proteins like Akt (PKB) and its upstream activator PDK1 [5]. Akt is then fully activated through phosphorylation at Thr308 by PDK1 and at Ser473 by mTORC2 [5]. This signaling cascade promotes cell growth, survival, and inhibition of apoptosis in CLL cells [1] [3].
  • Pathway Regulation: The tumor suppressor phosphatase and tensin homolog (PTEN) acts as a key negative regulator by dephosphorylating PIP3 back to PIP2, thereby inhibiting the pathway [5]. In CLL, this pro-survival pathway is often dysregulated, driving disease progression [1] [2].

The diagram below illustrates the core PI3Kδ signaling pathway downstream of the BCR.

G Core PI3K Delta Signaling in CLL BCR BCR PI3Kδ PI3Kδ BCR->PI3Kδ Phosphorylates PIP2 to PIP3 PIP2 PIP2 PIP3 PIP3 AKT AKT PIP3->AKT Recruits to Membrane CellSurvival CellSurvival AKT->CellSurvival PI3Kδ->PIP3 Phosphorylates PIP2 to PIP3 PDK1/mTORC2 PDK1/mTORC2 PDK1/mTORC2->AKT Phosphorylates (Thr308/Ser473) PTEN PTEN PTEN->PIP2 Dephosphorylates PIP3 to PIP2

Clinical PI3Kδ Inhibitors in CLL

Targeting the PI3K pathway, specifically the p110δ isoform, has proven to be an effective therapeutic strategy in CLL [1] [4]. The following table summarizes key PI3K inhibitors, their targets, and clinical status.

Agent Primary Target(s) Key Clinical Data & Status in CLL Notable Characteristics & Challenges
Idelalisib [1] [6] PI3Kδ Phase III: Combined with rituximab vs. placebo-rituximab in R/R CLL. Improved median PFS (20.3 mos) and OS (40.6 mos) [4]. Approved for R/R CLL. First-in-class; limited by immune-mediated toxicities (e.g., colitis, pneumonitis, transaminitis) [1] [4].
Duvelisib [1] [7] PI3Kδ / PI3Kγ Phase III (DUO): Vs. ofatumumab in R/R CLL. Significantly improved PFS [1]. Approved for R/R CLL after ≥2 prior therapies. Dual δ/γ inhibition; toxicities similar to this compound, including infections and diarrhea/colitis [1] [4].
Umbralisib [1] PI3Kδ / CK1ε Phase III: Demonstrated efficacy in R/R CLL. Approved for Follicular Lymphoma and Marginal Zone Lymphoma. Different chemical structure; associated with a more favorable safety profile in trials [1].
Copanlisib [1] PI3Kα / PI3Kδ Clinical activity in follicular lymphoma. Not approved for CLL. Pan-PI3K inhibitor; intravenous administration [1].
Parsaclisib [1] PI3Kδ Evaluated in early-phase clinical trials. Not approved. Next-generation inhibitor [1].
Zandelisib [1] [4] PI3Kδ Investigated with intermittent dosing in clinical trials. Not approved. Next-generation inhibitor; intermittent dosing strategy to improve tolerability [4].

Experimental Approaches for PI3Kδ Pathway Analysis

For researchers investigating PI3Kδ signaling in CLL models, here are detailed methodologies for key experiments drawn from recent studies.

  • Assessing Cell Viability and Apoptosis [7]:

    • Protocol: Isolate primary CLL cells from peripheral blood using Ficoll-hypaque density gradient centrifugation. Culture cells (e.g., at 1 x 10⁷ cells/mL) in RPMI medium supplemented with 10% autologous plasma.
    • Stimulation & Inhibition: Pre-incubate cells with a PI3Kδ inhibitor (e.g., IPI-145/Duvelisib) or vehicle control (DMSO). Then, stimulate with anti-IgM (e.g., 10 μg/mL goat F(ab′)₂ fragments) to engage the BCR or co-culture with marrow stromal cells (e.g., NKtert cell line) to mimic the microenvironment.
    • Measurement: After a set incubation period (e.g., 24-48 hours), measure cell viability using the Annexin V/Propidium Iodide (PI) binding assay by flow cytometry. Calculate the percentage of apoptosis in treated versus control cells.
  • Inhibiting BCR-Induced Signaling and Chemokine Production [7]:

    • BCR Signaling: Pre-treat primary CLL cells with a PI3Kδ inhibitor. After BCR stimulation with anti-IgM, analyze cells by western blot or flow cytometry for phosphorylation of key downstream effectors like pAKT (Ser473), pERK, and pS6.
    • Chemokine Secretion: Following the same pre-treatment and BCR stimulation, collect cell culture supernatants. Quantify secretion of chemokines like CCL3 (MIP-1α) and CCL4 (MIP-1β) using commercial ELISA kits, according to the manufacturer's protocol.
  • Evaluating Effects on CLL Cell Migration [7]:

    • Chemotaxis Assay: Use a transwell system. Pre-treat CLL cells with a PI3Kδ inhibitor, then load them into the upper chamber. The lower chamber should contain a chemoattractant like CXCL12 (SDF-1α, 200 ng/mL). After incubation (e.g., 3-4 hours), count the number of cells that have migrated to the lower chamber. A potent PI3Kδ inhibitor like Duvelisib is expected to significantly reduce migration.
    • Pseudoemperipolesis Assay: This test measures the ability of CLL cells to migrate beneath stromal cells. Pre-treat CLL cells with the inhibitor and then seed them onto a confluent layer of stromal cells. After incubation, quantify the number of cells undergoing pseudoemperipolesis (undergoing migration). Inhibition of PI3Kδ/γ is known to reduce this homing capability.

The following workflow summarizes a typical experimental process for evaluating a PI3Kδ inhibitor in primary CLL cells.

G PI3Kδ Inhibitor Experimental Workflow Sample Sample Isolation CLL Cell Isolation (Ficoll Gradient) Sample->Isolation Culture Ex Vivo Culture (+/- Stromal Co-culture) Isolation->Culture Treatment Treatment (+/- PI3Kδ inhibitor, +/- α-IgM) Culture->Treatment Analysis Analysis Treatment->Analysis Viability Viability Analysis->Viability Annexin V/PI Flow Cytometry Signaling Signaling Analysis->Signaling Western Blot / FACS (pAKT, pERK, pS6) Migration Migration Analysis->Migration Transwell Chemotaxis Secretion Secretion Analysis->Secretion ELISA (CCL3/CCL4)

Future Perspectives and Combination Strategies

Despite their efficacy, the use of first-generation PI3Kδ inhibitors like this compound and duvelisib has been limited by immune-mediated toxicities [4]. Current research is focused on several strategies to overcome these limitations:

  • Intermittent Dosing: This strategy, established for copanlisib and under investigation for zandelisib and duvelisib, aims to reduce toxicity while maintaining efficacy [4].
  • Next-Generation Inhibitors: Developing more selective PI3Kδ inhibitors (e.g., parsaclisib) and agents with novel chemical structures (e.g., umbralisib) aims to improve the therapeutic window [1] [4].
  • Rational Combinations: Combining PI3K inhibitors with other novel agents, such as BTK inhibitors (e.g., ibrutinib) or the Bcl-2 antagonist venetoclax, is being explored to deepen responses, overcome resistance, and potentially allow for fixed-duration treatment [4].

References

idelalisib synthesis novel route control desfluoro impurity

Author: Smolecule Technical Support Team. Date: February 2026

Novel Synthesis Strategy and Impurity Control

The core of the novel strategy involves a specific sequence and conditions designed to minimize the formation of key impurities from the outset [1].

  • Control of the Desfluoro Impurity: The formation of the desfluoro impurity (compound 13) is specifically controlled during the reduction of the nitro intermediate (4). The precise conditions for this reduction are key to preventing the loss of the fluorine atom [1].
  • Control of the Enantiomeric Impurity: The formation of the wrong enantiomer is arrested during the cyclisation of the diamide intermediate (17). This step is engineered to proceed without affecting the neighboring chiral center, thus preserving the desired (S)-configuration of the molecule [1].

The following diagram illustrates the logical workflow of this impurity control strategy.

G Start Start: Novel Idelalisib Synthesis Step1 Reduction of Nitro Intermediate 4 Start->Step1 Ctrl1 Apply Controlled Conditions Step1->Ctrl1 Step2 Cyclisation of Diamide 17 Ctrl2 Apply Stereoretentive Conditions Step2->Ctrl2 Outcome1 Desfluoro Impurity 13 Formation Controlled Ctrl1->Outcome1 Strategy A Outcome2 Enantiomer Formation Arrested Ctrl2->Outcome2 Strategy B Outcome1->Step2 Final Output: this compound with High Chemical and Chiral Purity Outcome2->Final

Key Features and Outcomes of the Novel Process

The table below summarizes the main advantages and results of this novel manufacturing strategy.

Feature Description & Benefit
Impurity Control Directly controls desfluoro impurity (13) and the undesired enantiomer at source [1].
Scalability Process demonstrated on a larger, laboratory scale, indicating suitability for industrial production [1].
Stereochemical Integrity Cyclisation step does not compromise the existing chiral center, ensuring high chiral purity of the final API [1].
Overall Performance Achieves good chemical and chiral purities coupled with good yields [1].

Experimental Protocol Overview

While full synthetic details are in the primary literature [1], the protocol hinges on two key controlled steps:

  • Reduction of Nitro Intermediate (4) [1]

    • Objective: Reduce the nitro group to an amine while suppressing defluorination.
    • Key Consideration: The choice of reducing agent and reaction conditions is critical to prevent the formation of the desfluoro impurity 13.
  • Cyclisation of Diamide (17) [1]

    • Objective: Form the quinazolinone ring while preserving stereochemistry.
    • Key Consideration: The use of specific cyclizing agents and solvents ensures the reaction proceeds without racemization at the labile chiral center.

Additional Impurity Information

Beyond the specific impurities addressed in the novel route, other synthesis pathways generate various this compound impurities. Suppliers offer reference standards for over a dozen different this compound-related compounds, which are crucial for analytical method development and quality control [2].

References

idelalisib transcriptomic analysis pathway activation RNA sequencing

Author: Smolecule Technical Support Team. Date: February 2026

Key Transcriptomic Findings on Idelalisib

The table below summarizes core findings from recent studies on how this compound reprograms gene expression and modulates pathway activity.

Key Finding Biological Consequence / Mechanism Context / Model System Citation(s)
Synergy with FAO Inhibition Inhibition of Fatty Acid Oxidation (FAO) synergistically enhances this compound's cytotoxicity. Primary CLL cells ex vivo; high FAM-score predicts sensitivity. [1]
Induction of Immune Dysfunction Reduces T-cell cytotoxicity, granzyme B secretion, and cytokine production; reduces NK-cell proliferation and cytotoxicity. T-cells and NK-cells from Healthy Donors and CLL patients ex vivo. [2]
Alteration of T-cell Populations Depletes Regulatory T-cells (Tregs), skewing balance toward T effector cells; linked to early autoimmune toxicity. Single-cell RNA/TCR-seq of CLL patient PBMCs during this compound treatment. [3]
Direct Transcriptional Regulation Oncogenic fusion protein TCF3-PBX1 directly regulates PIK3CD (encodes p110δ), creating vulnerability. Relapsed B-cell Precursor ALL (BCP-ALL) patient samples and cell lines. [4]
Transcriptional Modulation & Chemo-Synergy Synergy with bendamustine linked to global inhibition of RNA synthesis, not enhanced DNA damage. Primary CLL cells ex vivo; synergy observed in del17p patients. [5]

Experimental Protocols for Transcriptomic Analysis

Here are the methodologies used in the cited research to generate the findings above.

Single-Cell RNA Sequencing (scRNA-seq) Analysis

This protocol is based on studies that analyzed this compound's effect on immune cell populations [6] [3].

  • 1. Cell Preparation and Treatment: Primary cells (e.g., PBMCs from CLL patients or healthy donors, or ex vivo expanded T-cells) are treated with this compound at clinically relevant concentrations (e.g., 0.05 - 1 µM) or a vehicle control (DMSO) for a defined period (e.g., 24 hours).
  • 2. Single-Cell Library Preparation and Sequencing: Single-cell suspensions are loaded onto a microfluidic system (e.g., 10x Genomics Chromium platform). Libraries are prepared using kits like the Chromium Single Cell 5' Kit (v2 chemistry), which can simultaneously capture gene expression (GEX) and T-cell receptor (TCR) sequences (V(D)J enrichment) [6] [3].
  • 3. Computational Data Analysis:
    • Quality Control and Filtering: Raw sequencing data is processed (e.g., using Cell Ranger) and aligned to a reference genome (e.g., GRCh38). Low-quality cells and doublets are filtered out based on thresholds for genes/cell and mitochondrial content [6] [3].
    • Integration and Clustering: Filtered data is normalized and integrated to remove batch effects (e.g., using Harmony in Seurat). Cells are clustered (e.g., Leiden algorithm) and visualized in reduced dimensions (UMAP/tSNE) [3] [1].
    • Differential Expression and Pathway Analysis: Differentially expressed genes (DEGs) between clusters or conditions are identified. Gene Ontology (GO) and Gene Set Enrichment Analysis (GSEA) are used to find enriched pathways [6].
    • Cell-Cell Communication: Tools like CellChat can be used to infer changes in intercellular signaling networks [6] [1].
High-Throughput Pharmacotranscriptomic Screening

This pipeline, used to profile drug responses in cancer cells, can be adapted for this compound studies [7].

  • 1. Drug Sensitivity and Resistance Testing (DSRT): Primary tumor cells or representative cell lines are screened against a drug library including this compound. Cell viability is measured (e.g., with CellTiter-Glo assay) and a Drug Sensitivity Score (DSS) is calculated.
  • 2. Multiplexed scRNA-seq with Live-Cell Barcoding:
    • Drug Treatment: Cells are treated in a 96-well plate with this compound and other drugs. A concentration above the half-maximal effective concentration (EC50) is used to ensure a transcriptional response.
    • Cell Hashing: Cells in each well are labeled with unique antibody–oligonucleotide conjugates (Hashtag oligos, HTOs) against surface proteins (e.g., B2M, CD298). This allows samples from all wells to be pooled for a single scRNA-seq run.
    • Sequencing and Demultiplexing: The pooled library is sequenced. Bioinformatic tools are used to demultiplex the cells back into their original treatment wells based on their HTOs for downstream analysis.
Bulk RNA Sequencing from Patient Trials

This approach analyzes the global transcriptomic impact of this compound in a clinical setting [8].

  • 1. Sample Collection: Serial samples (e.g., peripheral blood) are collected from patients (e.g., CLL patients) before and after initiation of this compound therapy.
  • 2. RNA Extraction and Sequencing: Total RNA is extracted from patient cells. RNA sequencing libraries are prepared, typically following ribosomal RNA depletion to enrich for coding transcripts.
  • 3. Data Analysis: Differential expression analysis (e.g., using DESeq2) is performed to compare the "on-treatment" transcriptome to the "pre-treatment" baseline. This identifies pathways consistently modulated by the drug in vivo.

This compound's Mechanism and Immune Cell Modulation

The diagram below illustrates this compound's core mechanism of action and its downstream transcriptomic consequences on immune cells, as revealed by the studies discussed.

G This compound This compound (PI3Kδ Inhibitor) PI3K_delta PI3Kδ (p110δ) This compound->PI3K_delta Inhibits AKT_mTOR AKT/mTOR Signaling This compound->AKT_mTOR Blocks PI3K_delta->AKT_mTOR Activates BCR_Signaling BCR Signaling (CLL Cell Survival) AKT_mTOR->BCR_Signaling Promotes Transcriptome_Changes Transcriptomic & Cellular Outcomes AKT_mTOR->Transcriptome_Changes Modulates Cytotoxicity Induced Apoptosis Synergy with Chemo/FAOi Transcriptome_Changes->Cytotoxicity In CLL/B-cells Dysfunction Immune Dysfunction ↓ Cytotoxicity, ↓ Cytokines ↑ Infection Risk Transcriptome_Changes->Dysfunction In T/NK-cells Depletion Treg Depletion ↑ Autoimmunity Risk Transcriptome_Changes->Depletion In Tregs

This compound inhibits PI3Kδ, modulating transcriptomes in immune cells and causing cytotoxic effects in target cells and dysfunctional changes in others.

Research Implications and Future Directions

Transcriptomic analyses reveal this compound's dual nature: a potent anti-leukemic agent with significant immunomodulatory effects that explain both its efficacy and toxicity profile [3] [2].

Key research applications include:

  • Biomarker Discovery: Identifying transcriptomic signatures, like the FAM-score, may predict which patients will respond best to this compound or experience synergistic effects with metabolic inhibitors [1].
  • Toxicity Mechanism Elucidation: Single-cell analyses provide a clear molecular basis for this compound's dose-limiting toxicities, such as infections and autoimmunity, by revealing specific T-cell subset depletion and functional impairment [3] [2].
  • Rational Combination Therapy: Transcriptomic data reveals that this compound's synergy with chemotherapy is linked to transcriptional modulation rather than enhanced DNA damage, and highlights promising combinations with metabolic inhibitors [5] [1].

References

idelalisib apoptosis induction malignant B cells

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Apoptosis Induction

Idelalisib promotes apoptosis through direct and indirect mechanisms, primarily by inhibiting the PI3Kδ-mediated survival pathway.

Mechanism Description
Core Signaling Inhibition Inhibits PI3Kδ, a key kinase for B-cell survival, reducing phosphorylation of downstream effectors like AKT and GSK3β [1] [2].
Transcriptional Activation of PUMA Triggers p65/NF-κB-mediated transcriptional upregulation of the pro-apoptotic protein PUMA (p53 up-regulated modulator of apoptosis) [1].
Altered Bcl-2 Family Dynamics Increases expression of pro-apoptotic BIM and reduces levels of anti-apoptotic proteins Bcl-XL and Mcl-1, shifting balance toward apoptosis [3] [1].
Disruption of Microenvironment Blocks signals from the tumor microenvironment (e.g., via CXCR4/CXCR5 receptors) that malignant B-cells depend on, leading to their mobilization and death [2].

G This compound This compound PI3Kdelta PI3Kdelta This compound->PI3Kdelta Inhibits Microenv Microenvironment Signals This compound->Microenv Disrupts AKT AKT PI3Kdelta->AKT Activates GSK3b GSK3b AKT->GSK3b Inhibits (phosphorylation) p65 p65 GSK3b->p65 Activates PUMA PUMA p65->PUMA Binds Promoter & Transcribes Apoptosis Apoptosis PUMA->Apoptosis Microenv->Apoptosis

This compound induces apoptosis via PI3Kδ inhibition and microenvironment disruption.

Key Experimental Evidence & Data

Experimental data from cell lines and primary patient samples validate the role of these mechanisms in this compound-induced cell death.

Cell Type / Model Key Findings on Apoptosis Experimental Methods Used

| Colon Cancer Cell Lines (HCT116, others) | • PUMA induction is necessary for apoptosis. • Caspase-3 and -9 are activated. • Cytochrome c is released from mitochondria. • Apoptosis is p53-independent [1]. | • Cell viability assays (MTS) • Western blotting • Annexin V/PI staining & flow cytometry • Caspase activity assays • Chromatin Immunoprecipitation (ChIP) [1]. | | Primary CLL & NHL Cells (Patient-derived) | • Viability decreased in a dose-dependent manner. • 2 mM phenylbutyrate (a related agent) decreased viability by >50% in 100% of CLL samples tested [4]. | • MTT cell viability assay • Flow cytometry with 7-aminoactinomycin D staining to quantify apoptosis [4]. | | Ide-R B-cell Malignancy Models (KARPAS1718, VL51) | • Proteasome inhibitor (ixazomib) was effective, suggesting a role in overcoming resistance. • Altered phosphorylation and expression of Bcl-2, Bim, and Mcl-1 were observed [3]. | • CellTiter-Glo viability assay • (Phospho)protein profiling • Drug sensitivity and resistance testing (DSRT) [3]. |

Combination Strategies & Resistance

This compound's efficacy can be enhanced through rational combination therapies, which is particularly relevant for addressing drug resistance.

Approach / Context Mechanism & Findings
With Chemotherapy In colon cancer cells, this compound synergized with 5-FU and regorafenib to induce markedly higher levels of apoptosis, an effect that was PUMA-dependent [1].
With Other Targeted Agents A 2024 study shows this compound enhances the anti-tumor effect of the CDK4/6 inhibitor palbociclib in B-cell lymphoma models, involving the mitotic regulator PLK1 [5].
Overcoming Resistance Research in 2025 indicates that resistance to PI3Kδ inhibition can coincide with increased dependence on the proteasome. Combining this compound with proteasome inhibitors (e.g., ixazomib, bortezomib) may overcome this resistance [3].

Core Experimental Protocols

To investigate this compound-induced apoptosis, standard protocols in cell biology and molecular pharmacology are employed.

  • Cell Viability and Proliferation Assays: The CellTiter-Glo Luminescent Cell Viability Assay or MTS/MTT assays are commonly used. Cells are seeded in plates, treated with a dilution series of this compound for 72 hours, and luminescence/absorbance is measured to determine the half-maximal inhibitory concentration (IC50) [3] [1].
  • Apoptosis Measurement: The gold standard is Annexin V/Propidium Iodide (PI) staining followed by flow cytometry. Annexin V binds to phosphatidylserine exposed on the outer leaflet of the apoptotic cell membrane, while PI stains late apoptotic and necrotic cells [1]. Activation of executioner caspases can also be measured via caspase activity assays [4].
  • Protein Expression Analysis: Western Blotting is used to track changes in protein levels and post-translational modifications (e.g., phosphorylation). This method confirmed the induction of PUMA, cleavage of caspases, and dephosphorylation of AKT and GSK3β following this compound treatment [1].
  • Gene Expression Analysis: Quantitative Real-Time PCR (qRT-PCR) can measure changes in mRNA levels, such as the upregulation of PUMA transcript. To confirm direct binding of a transcription factor (like p65) to the PUMA promoter, Chromatin Immunoprecipitation (ChIP) is used [1].

References

DNA Methylation and Epimutations in CLL Pathogenesis

Author: Smolecule Technical Support Team. Date: February 2026

In CLL, the epigenome, particularly DNA methylation, is not a static entity but undergoes dynamic changes. These changes include epimutations, which are stochastic changes in DNA methylation that contribute to intraclonal heterogeneity and evolution [1] [2].

  • Clonal Origin and Evolution: DNA methylation patterns are powerful tools for understanding CLL ontogeny. CLL cases can be classified into three major epigenetic subgroups: naive B cell–like (n-CLL), memory B cell–like (m-CLL), and intermediate CLL (i-CLL). These subgroups are associated with different normal B-cell counterparts and predict clinical outcomes, with n-CLL and a low "methylation maturation score" being linked to a more aggressive disease course [2].
  • Functional Consequences: Aberrant DNA methylation directly alters gene regulation to support malignancy. This can occur through:
    • Hypermethylation: Often targets promoter regions of tumor suppressor genes, leading to their silencing.
    • Hypomethylation: More frequently occurs in enhancer regions, potentially activating oncogenes or genes involved in critical pathways like B-cell receptor (BCR) signaling and DNA damage response [2] [3].
  • Impact on Drug Sensitivity: Exposure to chemotherapeutic agents can enrich for specific DNA methylation patterns that predict patient survival post-treatment. For instance, epigenetic silencing of the HOXA4 gene has been functionally demonstrated to reduce apoptosis in response to fludarabine, ibrutinib, and idelalisib [4].

Experimental Profiling of the CLL Methylome

To study these epigenetic changes, researchers use several high-throughput methodologies. The table below summarizes the primary techniques.

Method Key Principle Application in CLL Research
MBD-Seq [5] Affinity enrichment of methylated CpG-rich regions using Methyl-CpG-Binding Domain proteins. Genome-wide identification of hypermethylated regions; useful for profiling noncoding RNAs and repetitive elements.
Bisulfite Sequencing (RRBS, WGBS) [5] [2] Bisulfite conversion of DNA (cytosines are deaminated, but 5-methylcytosines are protected). High-resolution, single-base-pair quantification of methylation levels; ideal for detailed analysis of specific loci or the entire genome.
Methylation Microarrays (e.g., 450K/EPIC) [4] Hybridization of bisulfite-converted DNA to probes targeting specific CpG sites across the genome. Cost-effective profiling of hundreds of thousands of pre-selected CpG sites; widely used for biomarker discovery in large cohorts.

The following diagram illustrates a generalized workflow for identifying and validating functional epigenetic modulators in CLL, integrating multiple profiling methods:

G Start CLL Patient Cohorts (Paired Pre-/Post-Treatment) A Epigenome-Wide Profiling (Microarrays or MBD-Seq) Start->A B Bioinformatic Analysis (Differential Methylation Calling) A->B C Filter for CLL-Specific DMRs (Compare to Normal B-Cell Data) B->C D Validation & Prognostic Assessment (Pyrosequencing, Survival Analysis) C->D E Functional Validation (Gene Re-expression in Cell Models) D->E F Drug Sensitivity Assays (Response to this compound, Fludarabine, etc.) E->F

Experimental workflow for identifying epigenetic modulators of drug sensitivity in CLL.

Key Findings: Methylation Changes & Clinical Response

Recent studies have moved beyond cataloging methylation changes to identifying specific, functionally significant regions. Research has demonstrated that post-treatment survival is linked to methylation at specific differentially methylated regions (DMRs).

Epigenetic Regulator / DMR Methylation Change Functional & Clinical Association
HOXA4 [4] Hypermethylation (silencing) Strongly associated with shorter post-treatment survival. Re-expression increased apoptosis in response to fludarabine, ibrutinib, and this compound.
MAFB & SLCO3A1 [4] Hypermethylation Also associated with post-treatment patient survival, though HOXA4 showed the strongest effect.
CRNDE (lncRNA) [5] Hypermethylation Correlated with inferior patient outcome. Methylation level showed an inverse correlation with gene expression.
AC012065.7 (lncRNA) [5] Hypomethylation Correlated with inferior patient outcome.
ZAP70 [2] Hypomethylation at specific CpG site (CpG+223) A superior biomarker for overall survival and time-to-first-treatment compared to IGHV status or ZAP70 protein expression.

This compound's Mechanism and Epigenetic Context

This compound is a first-in-class, oral inhibitor of the phosphoinositide-3-kinase (PI3K) delta isoform [6]. This isoform is critical for the activation, proliferation, and survival of CLL cells. By inhibiting PI3Kδ, this compound disrupts downstream signaling, leading to apoptosis and inhibits homing and retention of malignant B-cells in lymphoid tissues [6].

While the search results do not describe a direct molecular link between specific epimutations and this compound response, the functional study on HOXA4 provides a critical connection. The finding that HOXA4 methylation influences sensitivity to this compound suggests that the baseline CLL epigenome can determine how effectively a patient will respond to this therapy [4]. The broader concept is that the CLL epigenome, shaped by genetic background and prior treatments, creates a cellular context that modulates the efficacy of targeted drugs like this compound.

Future Research and Clinical Perspectives

The integration of epigenomics into CLL research is revealing new layers of complexity and opportunity.

  • Multi-Omics Integration: Future studies are moving toward integrating genomic, epigenomic, and transcriptomic data to define CLL subtypes with greater precision and to uncover novel driver genes [3] [7].
  • Clonal Evolution and Resistance: The CLL epigenome is plastic. "Epimutations" contribute to intraclonal diversification, which may foster the emergence of subclones resistant to targeted therapies, including BTK and BCL2 inhibitors [1] [2] [8]. Understanding this evolution is key to tackling double-refractory disease.
  • Therapeutic Targeting: The reversible nature of epigenetic changes makes them attractive therapeutic targets. While not yet standard in CLL, drugs targeting DNA methyltransferases (e.g., azacitidine) or histone modifiers could potentially reverse silencing of tumor suppressor genes and re-sensitize cells to targeted agents [9].

References

Mechanism of Action: From Signaling Disruption to Clinical Effect

Author: Smolecule Technical Support Team. Date: February 2026

Idelalisib's therapeutic effect stems from its targeted action on the PI3Kδ pathway, which is critically involved in B-cell receptor signaling and communication with the tumor microenvironment.

G BCR B-Cell Receptor (BCR) PI3Kd PI3Kδ Isoform BCR->PI3Kd Activates CXCR4 CXCR4 Chemokine Receptor CXCR4->PI3Kd Activates CXCR5 CXCR5 Chemokine Receptor CXCR5->PI3Kd Activates Akt AKT / mTOR Pathway PI3Kd->Akt Activates Outcomes Cell Survival Proliferation Migration & Adhesion Akt->Outcomes This compound This compound (PI3Kδ Inhibitor) This compound->PI3Kd Inhibits

This compound inhibits PI3Kδ, a key node in multiple pro-survival signaling pathways.

This diagram illustrates how this compound targets PI3Kδ, a central hub for signals from multiple receptors. By inhibiting PI3Kδ, this compound blocks downstream pro-survival pathways and disrupts the cellular processes that depend on them [1] [2] [3]. The clinical manifestation of this mechanism is a characteristic redistribution lymphocytosis—a transient increase in lymphocyte count in the blood as cells are flushed out of lymphoid tissues, which is considered a target-related effect rather than a true adverse event [1].

Clinical Efficacy Data from Key Trials

The clinical benefit of this compound's mechanism of action has been established in several pivotal trials, leading to its regulatory approval for relapsed CLL and indolent non-Hodgkin lymphomas.

Trial Detail Phase II in iNHL (Gopal et al.) [2] Phase III in CLL (Furman et al.) [1] [2]
Patient Population 125 patients with relapsed indolent NHL, refractory to rituximab and alkylating agent. 220 patients with relapsed CLL, unsuited for cytotoxic chemotherapy.
Regimen This compound monotherapy (150 mg twice daily). This compound + Rituximab vs. Placebo + Rituximab.
Overall Response Rate (ORR) 57% [2] 81% (this compound arm) vs. 13% (Placebo arm) [1] [2]
Effect on Lymph Nodes Over 90% of patients had a reduction in lymph node size [1]. Data specifically highlights node shrinkage as a key effect [1].
Progression-Free Survival (PFS) Median PFS: 11.0 months [2]. 24-week PFS rate: 93% (this compound) vs. 46% (Placebo); Median PFS not reached (this compound) vs. 5.5 months (Placebo) [2].

Key Experimental Models & Methodologies

Researchers use specific in vitro and ex vivo models to dissect this compound's impact on the tumor microenvironment and CXCR4/CXCR5 signaling.

Experimental Approach Key Methodology Measurable Outcomes

| Stromal Co-culture Models [1] [4] | Co-culture of primary CLL or lymphoma cells with stromal cells (e.g., mesenchymal stem cells, nurse-like cells). | - Cell survival/apoptosis (via flow cytometry).

  • Expression of BCL-2, MCL-1 [4].
  • Phosphorylation of AKT and other pathway proteins (Western blot). | | Chemotaxis/Migration Assays [3] | Use of Transwell systems with a gradient of CXCL12 or CXCL13 chemokines. | Quantification of cell migration toward chemokine; inhibition of migration by this compound indicates disrupted CXCR4/CXCR5 function. | | Analysis of Signaling Pathways [1] | Treatment of malignant B-cells with this compound followed by stimulation via BCR, CXCR4, or CXCR5. | - Reduction in phosphorylated AKT (pAKT) confirms PI3Kδ pathway inhibition.
  • Reduced secretion of chemokines like CCL3 [1]. | | Correlative Clinical Studies [1] | Analysis of patient blood samples pre- and post-idelalisib treatment. | - Transient lymphocytosis confirms cell mobilization.
  • Reduction in plasma CCL3 levels indicates in vivo BCR pathway suppression [1]. |

Key Adverse Events and Management

This compound has a distinct safety profile. The most common serious adverse events from clinical trials include [1] [2]:

  • Diarrhea/Colitis: Can be severe; managed with dose interruptions and corticosteroids.
  • Hepatotoxicity (Transaminitis): Monitor liver function; manage with dose interruption.
  • Pneumonitis: Requires prompt diagnosis, drug interruption, and corticosteroid therapy.
  • Rash and Neutropenia: Also commonly observed.

Future Research Directions

While this compound is an established therapy, several research areas remain active:

  • Combination Therapies: Ongoing trials combine this compound with other agents (e.g., cytotoxic drugs, newer antibodies) to improve remission depth, though this may increase toxicity [1].
  • Understanding Resistance: Investigating the durability of responses and mechanisms of drug resistance is a critical focus [1].
  • Optimizing TME Targeting: Research continues on how best to exploit TME interactions, with this compound providing a key proof-of-concept for this approach [5] [4].

References

Idelalisib Combination Therapy with Rituximab in Chronic Lymphocytic Leukemia: Comprehensive Clinical Protocol and Application Notes

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the application notes and protocols.

Clinical Background and Introduction

Chronic lymphocytic leukemia (CLL) represents the most frequent type of leukemia in adults, with an estimated age-adjusted incidence of 4.6 per 100,000 inhabitants per year. The disease typically affects older patients, with a median age at diagnosis of 70 years, and displays a highly variable clinical course. The treatment landscape for CLL has evolved significantly over the past decade, with a shift from conventional chemoimmunotherapy regimens to targeted agents that interrupt crucial signaling pathways for CLL cell survival, including Bruton tyrosine kinase (BTK), PI3 kinase, and BCL2 inhibitors. [1]

Idelalisib (Zydelig) emerged as a groundbreaking therapeutic option when it received FDA approval in 2014 for the treatment of relapsed/refractory CLL in combination with rituximab. This approval was based on its mechanism as a first-in-class PI3Kδ inhibitor that targets a specific isoform of phosphoinositide 3-kinase that is predominantly expressed in hematopoietic cells. The selective inhibition of PI3Kδ disrupts multiple signaling pathways critical for B-cell survival, proliferation, and homing, making it particularly effective in managing B-cell malignancies like CLL. [2]

The combination of this compound with rituximab represents an important therapeutic advancement for patients with relapsed or refractory CLL, particularly those with high-risk genetic features such as del(17p) or TP53 mutations who demonstrate poor responses to conventional chemoimmunotherapy. This combination offers a chemotherapy-free approach that can induce durable responses even in heavily pretreated patient populations, filling a significant gap in the CLL treatment armamentarium. [3] [2]

Clinical Efficacy Data

Key Clinical Trial Results

The efficacy of this compound combination therapy has been evaluated in multiple clinical trials involving patients with relapsed or refractory CLL. A phase 1, open-label study investigated this compound in combination with rituximab (IR), bendamustine (IB), or both (IBR) in 52 patients with a median of 3 prior therapies. The results demonstrated compelling clinical activity across all treatment groups, with an overall response rate (ORR) of 84.6%. The breakdown by treatment regimen revealed an ORR of 89.5% in the IR group, 77.8% in the IB group, and 86.7% in the IBR group. The overall median progression-free survival (PFS) was 25.6 months, with a median duration of response (DOR) of 26.6 months, indicating durable tumor control in this heavily pretreated population. [3]

A pivotal phase III randomized double-blind placebo-controlled study compared bendamustine and rituximab (BR) plus this compound versus BR alone in 416 patients with relapsed/refractory CLL. This trial demonstrated that adding this compound to BR resulted in a significant improvement in progression-free survival, increasing from 11.1 months to 23.1 months—a 67% reduction in the risk of disease progression or death. The results were so compelling that the Independent Data Monitoring Committee recommended immediate discontinuation of the study and release of the information due to overwhelming benefit. [4]

Table 1: Efficacy Outcomes of this compound Combinations in Relapsed/Refractory CLL

Parameter IR (n=19) IB (n=18) IBR (n=15) Overall (N=52)
ORR (%) 89.5% 77.8% 86.7% 84.6%
Median PFS (months) Not reported Not reported Not reported 25.6
Median DOR (months) Not reported Not reported Not reported 26.6
Median OS (months) Not reported Not reported Not reported Not reached
Special Populations

This compound combination therapy has demonstrated particular utility in high-risk genetic subgroups. Patients with TP53 disruption (either del(17p) or TP53 mutation) typically have poor outcomes with conventional chemoimmunotherapy, with markedly shorter PFS and OS. In contrast, studies have shown that this compound-based regimens can overcome this high-risk feature, providing similar response rates to those observed in the overall CLL population. This makes this compound combinations particularly valuable for patients with these genetic abnormalities who are unsuitable for chemo-immunotherapy. [2] [5]

Safety Profile and Management

Adverse Events

The safety profile of this compound combination therapy requires careful attention, as certain adverse events (AEs) occur with significant frequency. In the phase 1 study of this compound combinations, the most common grade ≥3 adverse events (occurring in ≥10% of patients) included pneumonia (19.2%), diarrhea (13.5%), and febrile neutropenia (17.3%). The authors noted that while the regimens were highly active, the tolerability profile suggests they should be used cautiously in this patient population. [3]

Other important adverse events that have been associated with this compound include hepatic transaminase elevations, rash, and colitis. These toxicities often necessitate close monitoring, particularly during the initial months of therapy, and may require dose modifications or corticosteroids for management. The incidence of serious infections, including Pneumocystis jirovecii pneumonia and cytomegalovirus infection/reactivation, underscores the importance of appropriate antimicrobial prophylaxis and vigilant monitoring. [3] [2]

Table 2: Common Grade ≥3 Adverse Events with this compound Combination Therapy

Adverse Event Incidence (%) Management Recommendations
Pneumonia 19.2% Prompt evaluation of fever or respiratory symptoms, consider antibiotic prophylaxis
Diarrhea 13.5% Exclude infectious etiology, consider corticosteroids for non-infectious colitis
Febrile Neutropenia 17.3% Monitor blood counts regularly, use growth factor support as needed
Hepatotoxicity Not specified Regular monitoring of liver function tests, dose modification for elevations
Rash Not specified Supportive care, topical or systemic corticosteroids for severe cases
Comparative Safety Considerations

When compared with other targeted agents in CLL, this compound carries a distinct safety profile that differs from BTK inhibitors like ibrutinib or the BCL2 inhibitor venetoclax. The immunomodulatory effects of PI3Kδ inhibition likely contribute to the unique pattern of inflammatory and immune-related toxicities observed with this compound. This safety profile necessitates careful patient selection and thorough education regarding potential adverse events. [1] [5]

Recommended Clinical Protocol

Dosing and Administration

Based on the clinical trial evidence and prescribing information, the following protocol is recommended for this compound combination therapy in relapsed/refractory CLL:

  • This compound: 150 mg administered orally twice daily, approximately 12 hours apart, with or without food. Treatment should be continued until disease progression or unacceptable toxicity. [3]

  • Rituximab: 375 mg/m² administered as an intravenous infusion on a weekly schedule for 8 doses. Premedication with an analgesic/antipyretic and an antihistamine is recommended before each infusion. [3]

For the combination with bendamustine and rituximab, the following modifications apply:

  • Bendamustine: 70 mg/m² administered as a 30-minute intravenous infusion on days 1 and 2 of each 28-day cycle, for 6 cycles. [3]

  • Rituximab: When combined with bendamustine, administer 375 mg/m² on day 1 of each 28-day cycle for 6 cycles. [3]

The sequence of administration on treatment days should be: this compound administered first, followed by bendamustine (if applicable), then rituximab. [3]

Dose Modifications

Dose modifications of this compound may be necessary based on specific toxicities:

  • Hepatotoxicity: For ALT/AST elevations >5-20 × upper limit of normal (ULN), interrupt this compound until resolution to ≤1 × ULN, then resume at 100 mg twice daily. For recurrent elevations or ALT/AST >20 × ULN, permanently discontinue. [3]

  • Diarrria/Colitis: For grade ≥3 diarrhea or colitis, interrupt this compound until resolution to grade ≤1, then resume at 100 mg twice daily. For recurrent grade ≥3 events, consider permanent discontinuation. [3]

  • Pneumonitis: Permanently discontinue this compound for any grade of pneumonitis. [3]

  • Neutropenia: For ANC <500/μL, interrupt this compound until ANC recovers to ≥500/μL, then resume at the same dose. For recurrent neutropenia, consider dose reduction to 100 mg twice daily. [3]

Mechanism of Action and Signaling Pathways

This compound is an orally bioavailable ATP-competitive kinase inhibitor that targets the phosphoinositide 3-kinase p110 isoform δ (PI3Kδ) with high potency and selectivity. The near exclusive expression of the PI3Kδ isoform in hematopoietic cells and the selectivity of this compound for this isoform are essential for both its efficacy and tolerability profile. [2]

In normal and malignant B-cells, PI3Kδ critically regulates multiple signaling pathways driven by key receptors, including the B-cell receptor (BCR), Fc-gamma receptor (FcγR), toll-like receptors (TLR), C-X-C chemokine receptors (CXCR4/5), and tumor necrosis factor (TNF) receptor family. PI3Kδ functions to integrate and transduce these signals from the microenvironment, thereby promoting malignant B-cell proliferation, growth, survival, adhesion, and homing. [2]

The BCR pathway represents a particularly important oncogenic driver in CLL and other B-cell malignancies. Upon BCR activation, PI3Kδ recruitment to the cell membrane is mediated by the association of its p85 regulatory subunit with phosphorylated tyrosine motifs in the B-cell antigen CD19 and BCAP (B-cell PI3K adaptor protein). Once activated, PI3Kδ mediates phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to yield phosphatidylinositol-3,4,5-trisphosphate (PIP3), which functions as a second messenger to assemble and activate downstream signaling complexes, including the AKT/mTOR pathway, MAPK signaling, and NF-κB activation. [2]

The following diagram illustrates the key signaling pathways affected by this compound in CLL:

G cluster_signaling Downstream Signaling Pathways cluster_effects Cellular Outcomes BCR B-Cell Receptor (BCR) CD19 CD19 Co-receptor BCR->CD19 Activates PI3Kd PI3Kδ (p110δ) CD19->PI3Kd Recruits PIP2 PIP2 PI3Kd->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Conversion AKT AKT/mTOR Pathway PIP3->AKT Activates NFkB NF-κB Pathway PIP3->NFkB Activates MAPK MAPK Signaling PIP3->MAPK Activates Survival Cell Survival & Proliferation AKT->Survival Promotes NFkB->Survival Promotes Migration Cell Migration & Homing MAPK->Migration Regulates This compound This compound (PI3Kδ Inhibitor) This compound->PI3Kd Inhibits

Diagram 1: PI3Kδ Signaling Pathway in CLL and this compound Mechanism of Action

By selectively inhibiting PI3Kδ, this compound disrupts these critical signaling cascades, leading to reduced proliferation, enhanced apoptosis, and impaired homing of malignant B-cells to protective microenvironments. This multifaceted mechanism explains the significant clinical activity observed in patients with relapsed or refractory CLL. [2]

Patient Selection and Monitoring

Indications and Eligibility

This compound in combination with rituximab is specifically indicated for the treatment of patients with relapsed CLL who have received at least one prior therapy. In the European Union, it is also approved as first-line therapy for poor-prognosis CLL with 17p deletions or TP53 mutations in patients unsuitable for chemo-immunotherapy. [2]

Key eligibility criteria from clinical trials included:

  • Documented diagnosis of CLL according to International Workshop on CLL (IWCLL) criteria
  • Symptomatic disease requiring treatment based on IWCLL criteria
  • Adequate hematologic, hepatic, and renal function (absolute neutrophil count >1000/mm³, platelet count >75,000/μL, unless related to underlying CLL)
  • No prior allogeneic transplant [3]
Essential Monitoring Parameters

Patients receiving this compound combination therapy require diligent monitoring to ensure early detection and management of potential toxicities:

  • Hematologic monitoring: Complete blood counts should be assessed regularly throughout treatment, with increased frequency during the first few months. [3]

  • Hepatic function: Liver transaminases (ALT/AST) and bilirubin should be monitored at least every 2 weeks for the first 3 months, then monthly thereafter. [3]

  • Infectious complications: Patients should be closely monitored for signs and symptoms of infection, including opportunistic infections. Prophylaxis for Pneumocystis jirovecii pneumonia should be strongly considered. [3]

  • Gastrointestinal toxicity: Patients should be educated to report any diarrhea promptly, with appropriate evaluation to distinguish this compound-associated colitis from infectious causes. [3]

Conclusion and Future Directions

The development of this compound represents a significant advancement in the management of relapsed/refractory CLL, particularly for high-risk patients with genetic alterations such as del(17p) or TP53 mutations. The combination of this compound with rituximab provides a chemotherapy-free option that demonstrates high response rates and durable disease control even in heavily pretreated populations. [3] [2] [4]

Despite its efficacy, the safety profile of this compound necessitates careful patient selection, thorough education, and diligent monitoring. The unique toxicity pattern, including hepatotoxicity, diarrhea/colitis, and pneumonitis, requires proactive management and may limit its use in some patient populations. [3]

The treatment landscape for CLL continues to evolve rapidly, with multiple novel agents and combinations under investigation. Future research directions include optimizing the sequencing of targeted therapies, developing strategies to manage toxicities while maintaining efficacy, and identifying biomarkers that can predict both response and susceptibility to specific adverse events. For patients who are double-refractory to both BTK and BCL2 inhibitors, this compound may represent an important therapeutic option, though such patients are ideally treated within clinical protocols evaluating novel agents. [1] [5]

As the CLL therapeutic armamentarium expands, the role of this compound combination therapy will continue to be refined based on emerging comparative effectiveness data, long-term safety observations, and the development of next-generation PI3Kδ inhibitors with potentially improved therapeutic indices.

References

idelalisib in vitro cell proliferation assay B-ALL cell lines

Author: Smolecule Technical Support Team. Date: February 2026

Application Notes: Idelalisib in B-ALL Preclinical Models

The phosphatidylinositol-3-kinase delta (PI3Kδ) inhibitor This compound disrupts pro-survival signals from the bone marrow microenvironment and demonstrates synergistic effects with conventional chemotherapeutics in B-cell Acute Lymphoblastic Leukemia (B-ALL) [1] [2].

Key Mechanisms of Action in B-ALL
  • Inhibition of PI3K/Akt Signaling: this compound decreases phosphorylation of Akt at Ser473 in primary B-ALL cells upon contact with bone marrow stromal cells, counteracting a key mechanism of Cell-Adhesion-Mediated Drug Resistance (CAM-DR) [1].
  • Inhibition of Migration and Homing: this compound blocks B-ALL cell migration toward the chemokine SDF-1α in vitro and significantly reduces the homing of primary human B-ALL cells to the bone marrow in mouse models [1].
  • Synergy with Chemotherapy: Combining this compound with vincristine inhibits proliferation more effectively than vincristine monotherapy in a subset of primary B-ALL samples [1].
Drug Sensitivity and Efficacy Data

The table below summarizes quantitative data on this compound's effects from various B-ALL models and primary cells.

Cell Line / Sample Type Assay Type Treatment Key Findings Reference
Primary B-ALL cells (various genetic subtypes) Western Blot This compound (dose range) Decreased p-Akt(Ser473) levels upon stromal contact. [1]
Primary B-ALL cells (7 samples) Transwell Migration This compound vs. SDF-1α Inhibited migration toward SDF-1α (at 0.1, 0.5, and 2 μM). [1]
Primary B-ALL cells (subset) Cell Viability (72h) This compound + Vincristine Enhanced inhibition of proliferation vs. vincristine alone. [1]
TCF3-PBX1 BCP-ALL cell lines (697, RCH-ACV) Ex Vivo Drug Sensitivity (72h) This compound monotherapy Identified as an effective agent; TCF3-PBX1 directly regulates PIK3CD. [2]
BCP-ALL Cell Lines (MOLT-4, Jurkat) Antiproliferative Assay (72h) This compound monotherapy IC50 = 7.9 - 10.6 μM. [3]

Detailed Experimental Protocols

Protocol 1: Assessing Inhibition of Stroma-Induced Akt Phosphorylation

This protocol evaluates this compound's ability to block microenvironment-induced survival signaling [1].

  • Step 1: Co-culture Setup
    • Use a confluent layer of murine OP9 stromal cells (or human HS5 stromal cells) in culture plates.
    • Seed primary B-ALL cells or B-ALL cell lines onto the stromal layer. Alternatively, use a transwell system for indirect contact.
  • Step 2: Drug Treatment
    • Treat cells with this compound at a range of clinically relevant concentrations (e.g., 0.1 μM to 10 μM). Include a DMSO vehicle control.
    • Incubation time is typically 2 to 4 hours.
  • Step 3: Protein Extraction and Analysis
    • Carefully harvest the non-adherent B-ALL cells.
    • Lyse cells and perform Western Blot analysis using antibodies against p-Akt (Ser473) and total Akt to assess pathway inhibition.
Protocol 2: Transwell Migration Assay Toward SDF-1α

This protocol tests this compound's effect on B-ALL cell migration [1].

  • Step 1: Cell Pre-treatment
    • Pre-incubate B-ALL cells with this compound (e.g., 0.1-2 μM) or DMSO control for 1-2 hours.
  • Step 2: Assay Setup
    • Place serum-free medium containing SDF-1α (200-500 ng/mL) in the lower chamber of a transwell plate.
    • Place the pre-treated cells in the upper chamber of the transwell insert (porous membrane, 5.0 μm pore size).
  • Step 3: Incubation and Quantification
    • Incubate for 3-6 hours at 37°C to allow for migration.
    • Collect cells that have migrated to the lower chamber and count them using a hemocytometer or flow cytometry. Compare migrated cells in treated vs. control groups.
Protocol 3: Cell Viability and Combination Assay

This protocol assesses the anti-proliferative effects of this compound alone and in combination with chemotherapeutics [1].

  • Step 1: Cell Plating
    • Plate primary B-ALL cells or B-ALL cell lines in culture medium. For primary cells, including a native environment (e.g., patient plasma/erythrocyte fraction) can improve ex vivo conditions [4].
  • Step 2: Drug Application
    • Treat cells with:
      • DMSO (vehicle control)
      • This compound alone (dose range)
      • Chemotherapeutic agent (e.g., Vincristine) alone
      • Combination of this compound and the chemotherapeutic agent
    • Use a minimum incubation of 72 hours.
  • Step 3: Viability Measurement
    • Measure cell viability using a luminescent ATP-based assay like the CellTiter-Glo Assay.
    • Normalize data to the DMSO control and calculate the percentage of viability and combination effects [1] [4] [2].

Signaling Pathways and Experimental Workflows

The following diagrams, created with Graphviz, illustrate the core concepts and experimental workflows.

Diagram 1: this compound Mechanism in the B-ALL Microenvironment

Mechanism Stroma Bone Marrow Stroma Cell Contact Cell Contact & Soluble Factors Stroma->Contact PI3K PI3Kδ Activation Contact->PI3K Triggers Akt Akt Phosphorylation (p-Akt Ser473) PI3K->Akt Leads to Survival Promotes Cell Survival Proliferation & CAM-DR Akt->Survival Results in ALL_Cell B-ALL Cell ALL_Cell->Contact This compound This compound (PI3Kδ Inhibitor) This compound->PI3K Inhibits

Title: this compound blocks stroma-induced pro-survival signaling in B-ALL cells.

Diagram 2: Workflow for Key In Vitro Assays

Workflow cluster_phospho Phospho-Akt Analysis cluster_migration Migration Assay cluster_viability Viability/Combination Assay P1 Seed B-ALL cells on Stromal Layer P2 Treat with This compound P1->P2 P3 Harvest B-ALL cells for Protein Lysate P2->P3 P4 Western Blot for p-Akt & Total Akt P3->P4 M1 Pre-treat B-ALL cells with this compound M2 Load cells into Upper Transwell M1->M2 M3 SDF-1α in Lower Chamber M2->M3 M4 Count Migrated Cells M3->M4 V1 Plate B-ALL cells V2 Add this compound and/or Chemotherapy V1->V2 V3 Incubate for 72h V2->V3 V4 Measure Viability (CellTiter-Glo) V3->V4

Title: Workflow for key in vitro assays to evaluate this compound in B-ALL.

Key Considerations for Researchers

  • Genetic Subtypes: this compound has shown efficacy across diverse B-ALL genetic backgrounds, with a specific highlighted effectiveness in TCF3-PBX1 positive B-ALL [1] [2].
  • Microenvironment Matters: For highly physiologically relevant ex vivo results, incorporate microenvironment components like stromal cell co-culture and native patient plasma [4].
  • Primary Cell Use: Whenever possible, validate findings using primary patient-derived B-ALL cells, as cell lines may not fully recapitulate the disease biology and microenvironmental interactions [1].

References

Comprehensive Application Notes & Protocols: Idelalisib Dose Response Apoptosis Assay via Flow Cytometry

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Idelalisib and Apoptosis Signaling

This compound (CAL-101, GS-1101) is a first-in-class, highly selective phosphatidylinositol 3-kinase delta (PI3Kδ) inhibitor approved for the treatment of certain B-cell malignancies including chronic lymphocytic leukemia (CLL), follicular lymphoma, and small lymphocytic lymphoma. [1] [2] While its clinical use primarily focuses on hematological malignancies, preclinical research has demonstrated significant antitumor activity in various solid tumor models, including colon cancer and hepatocellular carcinoma, through the induction of mitochondrial apoptosis. [1] [3] The compound specifically targets the p110δ catalytic subunit of PI3K, which is predominantly expressed in leukocytes and plays a critical role in B-cell receptor signaling and cellular survival pathways. [2]

The therapeutic efficacy of this compound in both hematological and solid tumor models is closely linked to its ability to induce programmed cell death through multiple molecular mechanisms. Research has demonstrated that this compound triggers apoptosis irrespective of p53 status, suggesting potential utility in treating cancers with p53 mutations that are often resistant to conventional therapies. [1] This application note provides detailed protocols and mechanistic insights for investigating this compound-induced apoptosis through dose-response experiments utilizing flow cytometry, enabling researchers in both academic and pharmaceutical settings to quantitatively assess the compound's pro-apoptotic effects across various cellular models.

Mechanisms of this compound-Induced Apoptosis

Key Signaling Pathways

The pro-apoptotic effects of this compound are mediated through multiple interconnected signaling pathways that converge on mitochondrial outer membrane permeabilization and caspase activation. The primary mechanism involves PI3K/AKT pathway inhibition, leading to the deregulation of critical downstream survival signals and transcription factors. [1] [2] [3] Specifically, this compound treatment results in profound AKT dephosphorylation at Ser473, which represents complete pathway suppression and initiates a cascade of pro-apoptotic signaling events. [1] [2]

Research across different cancer models has revealed tissue-specific variations in the molecular mediators of this compound-induced apoptosis:

  • In colon cancer cells, this compound induces PUMA (p53 upregulated modulator of apoptosis) through a novel AKT/GSK-3β/NF-κB pathway. [1] This induction occurs independently of p53 status and involves GSK3β activation following AKT inhibition, resulting in p65 nuclear translocation and direct binding to the PUMA promoter region. [1]

  • In hepatocellular carcinoma models, this compound promotes Bim-dependent apoptosis through the AKT/FoxO3a pathway. [3] FoxO3a dephosphorylation and subsequent nuclear translocation lead to transcriptional upregulation of Bim, a critical BH3-only pro-apoptotic protein.

  • Additional studies in mantle cell lymphoma have demonstrated that this compound disrupts both AKT/mTOR and MAPK signaling pathways, resulting in coordinated inhibition of protein synthesis and induction of apoptosis. [2]

Signaling Pathway Visualization

G This compound This compound PI3Kdelta PI3Kdelta This compound->PI3Kdelta Inhibits AKT AKT PI3Kdelta->AKT Activates FoxO3a FoxO3a AKT->FoxO3a Phosphorylates (Inactivates) GSK3b GSK3b AKT->GSK3b Phosphorylates (Inactivates) Bim Bim FoxO3a->Bim Transactivates NFkB NFkB GSK3b->NFkB Activates PUMA PUMA NFkB->PUMA Transactivates Apoptosis Apoptosis Bim->Apoptosis Induces PUMA->Apoptosis Induces

Figure 1: this compound induces apoptosis through multiple signaling pathways. The diagram illustrates how this compound inhibits PI3Kδ, leading to AKT dephosphorylation and subsequent activation of transcription factors FoxO3a (via dephosphorylation) and NF-κB (via GSK3β activation), which transactivate pro-apoptotic proteins Bim and PUMA, respectively.

Flow Cytometry Apoptosis Detection Protocols

Annexin V/Propidium Iodide Staining Protocol

The Annexin V/propidium iodide (PI) staining method represents the gold standard for flow cytometry-based apoptosis detection, allowing discrimination between early apoptotic, late apoptotic, and necrotic cell populations. [4] [5] This technique leverages the physiological phenomenon of phosphatidylserine externalization, which occurs during the early stages of apoptosis, and the membrane integrity changes characteristic of later apoptotic stages and necrosis. [5]

Materials and Reagents:

  • Annexin V-FLUOS staining kit (contains ready-to-use Annexin-V-FLUOS solution, propidium iodide solution, and incubation buffer)
  • Propidium iodide (PI) solution (if purchasing components separately)
  • 10X Binding Buffer
  • Phosphate-buffered saline (PBS), pH 7.4
  • Flow cytometer with capability for FITC and PI detection
  • Polystyrene Falcon tubes (6-ml, #2058)
  • Centrifuge
  • Cell culture materials

Protocol Steps: [4] [5]

  • Cell Preparation and Treatment: Seed cells at appropriate density (typically 1 × 10⁶ cells per experimental condition) and allow to adhere overnight if using adherent lines. Treat cells with this compound at predetermined concentrations and timepoints (see Dose-Response Design section). Include untreated controls and vehicle controls (DMSO concentration-matched).

  • Cell Harvesting: Collect both floating and adherent cells (for adherent lines, use gentle trypsinization and combine with floating cells). Centrifuge at 670 × g for 5 minutes at room temperature and wash once with PBS.

  • Staining Solution Preparation: For each sample, prepare 100 µl of Annexin V incubation reagent by combining:

    • 10 µl 10X Binding Buffer
    • 10 µl Propidium Iodide solution
    • 1 µl Annexin V-FLUOS
    • 79 µl distilled H₂O
  • Cell Staining: Gently resuspend cell pellets (approximately 5 × 10⁵ to 1 × 10⁶ cells) in 100 µl of the Annexin V incubation reagent. Incubate in the dark for 15 minutes at room temperature.

  • Sample Dilution and Analysis: Add 400 µl of 1X Binding Buffer to each sample and analyze by flow cytometry within 1 hour for maximal signal integrity.

Critical Experimental Considerations: [6] [5]

  • Different cell types vary in their phosphatidylserine content and externalization patterns; optimal Annexin V concentrations may require titration (typically 1:10 to 1:1000 dilutions).
  • Always include appropriate controls: unstained cells, Annexin V only, and PI only for proper compensation and gating.
  • Avoid excessive manipulation of cells as mechanical stress can induce false-positive phosphatidylserine exposure.
  • Calcium-dependent binding requires calcium-containing buffers; verify binding buffer composition.
Gating Strategy and Data Interpretation

Proper gating strategies are essential for accurate apoptosis quantification and elimination of confounding events. [6] Implement the following sequential gating approach:

  • Singles Gate: Plot FSC-H (forward scatter height) versus FSC-A (forward scatter area) to exclude cell doublets and aggregates. Cells along the diagonal represent single cells, while events off the diagonal should be excluded. [6]

  • Viability Gate: Use FSC versus SSC to exclude debris and identify the intact cell population.

  • Time Gate: Plot parameter acquisition versus time to identify and exclude periods of unstable flow rate that can affect data quality. [6]

  • Apoptosis Analysis Gate: Create a dot plot of Annexin V-FITC (x-axis) versus PI (y-axis) to distinguish four distinct populations:

    • Viable cells: Annexin V-negative, PI-negative (lower left quadrant)
    • Early apoptotic cells: Annexin V-positive, PI-negative (lower right quadrant)
    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive (upper right quadrant)
    • Necrotic cells: Annexin V-negative, PI-positive (upper left quadrant) [4]

Table 1: Interpretation of Annexin V/PI Staining Patterns

Annexin V Propidium Iodide Cell Status Mechanistic Interpretation
Negative Negative Viable Healthy cells with intact membranes
Positive Negative Early Apoptotic Phosphatidylserine externalization with membrane integrity
Positive Positive Late Apoptotic/Necrotic Loss of membrane integrity in apoptotic cells
Negative Positive Necrotic Primary necrosis without apoptotic signaling

Dose-Response Experimental Design

This compound Treatment Regimens

Comprehensive dose-response studies require careful consideration of this compound concentrations, treatment durations, and appropriate control conditions. Based on published studies across various cancer models, the following parameters provide a robust framework for apoptosis induction studies:

Table 2: this compound Dose-Response Parameters Across Cancer Models

Cell Type Effective Concentration Range IC₅₀ Values Treatment Duration Key Apoptotic Mediators Citations
Colon Cancer Cells (HCT116, etc.) 2-20 µM 2-10 µM 24-72 hours PUMA, caspase-3/9 activation [1]
Hepatocellular Carcinoma (HepG2, etc.) 5-25 µM 10-15 µM 24-72 hours Bim, caspase-3/9 activation [3]
Mantle Cell Lymphoma (JeKo-1, etc.) 0.1-10 µM 0.5-5 µM 48-96 hours Reduction in Mcl-1, Bcl-XL [2]
Normal Intestinal Epithelial Cells (NCM356) >20 µM >20 µM 72 hours No PUMA induction [1]

Experimental Design Considerations:

  • Time Course Analysis: Include multiple timepoints (24, 48, 72 hours) to capture the progression of apoptosis and distinguish primary response from secondary effects.

  • Control Conditions: Always include vehicle control (DMSO concentration-matched), positive control for apoptosis (e.g., staurosporine), and cell-only baseline controls.

  • Cell Density Optimization: Maintain consistent cell densities across experiments as crowding can influence drug sensitivity and apoptosis induction.

  • Replication: Perform minimum of three biological replicates with technical triplicates for statistical robustness.

Combination Therapy Protocols

This compound demonstrates synergistic effects with various chemotherapeutic agents, enhancing apoptosis induction through complementary mechanisms. [1] [3] Combination protocols should include:

  • Sequential Dosing Studies: Pre-treatment with this compound followed by chemotherapeutic agents or vice versa to identify optimal sequencing.

  • Fixed-Ratio Designs: Use constant ratio combinations based on individual IC₅₀ values for synergy analysis.

  • Mechanistic Validation: Include assessment of key apoptotic mediators (PUMA, Bim) in combination treatments to confirm enhanced pathway activation.

Documented synergistic combinations include:

  • This compound + 5-FU in colon cancer models (PUMA-dependent synergy) [1]
  • This compound + regorafenib in colon cancer models [1]
  • This compound + sorafenib in hepatocellular carcinoma (Bim-dependent synergy) [3]
  • This compound + doxorubicin in hepatocellular carcinoma [3]

Data Analysis and Interpretation

Quantitative Analysis of Apoptosis

Flow cytometry data should be analyzed to generate quantitative measures of apoptosis induction across the this compound concentration range. Key analytical approaches include:

  • Dose-Response Curves: Plot percentage of total apoptosis (early + late apoptotic populations) against this compound concentration using non-linear regression models (four-parameter logistic curve).

  • IC₅₀ Determination: Calculate the half-maximal inhibitory concentration from apoptosis induction curves.

  • Synergy Quantification: For combination studies, use combination index (CI) methods (Chou-Talalay) or response surface approaches to quantify synergistic interactions.

  • Statistical Analysis: Apply appropriate statistical tests (ANOVA with post-hoc comparisons for multiple concentrations) with significance defined as p < 0.05.

Mechanistic Validation

Confirm apoptotic mechanisms through complementary techniques to validate flow cytometry findings:

  • Western Blot Analysis: Assess cleavage of caspase-3, caspase-9, and PARP to confirm apoptotic execution. [1] [3]

  • mRNA Expression Profiling: Quantify PUMA and Bim transcript levels via RT-qPCR to validate transcriptional regulation. [1] [3]

  • Mitochondrial Membrane Potential: Use JC-1 or TMRM staining to detect this compound-induced mitochondrial depolarization.

  • Genetic Validation: Employ siRNA knockdown or CRISPR-Cas9 knockout of PUMA or Bim to confirm functional requirement. [1] [3]

Troubleshooting and Technical Considerations

Common technical challenges in this compound apoptosis assays and recommended solutions:

  • High Background Apoptosis: Optimize serum concentrations in culture media; reduce mechanical manipulation during harvesting; use fresh drug preparations.

  • Variable Response Between Replicates: Ensure consistent cell passage number; avoid over-confluence; standardize treatment timing.

  • Poor Annexin V Staining: Verify calcium concentration in binding buffer; titrate Annexin V concentration for specific cell type; minimize delay between staining and analysis.

  • Flow Cytometry Compensation Issues: Use single-stained controls for each fluorochrome; apply appropriate voltage settings to avoid signal saturation.

Cell Line-Specific Considerations:

  • Hematological cell lines typically show greater sensitivity to this compound compared to solid tumor lines. [1] [2]
  • p53 status does not significantly impact this compound sensitivity, though apoptotic mediators may differ. [1]
  • Normal epithelial cells exhibit minimal apoptosis induction, suggesting a therapeutic window. [1]

Conclusion

These application notes provide comprehensive protocols for evaluating this compound-induced apoptosis through dose-response flow cytometry assays. The detailed methodologies enable researchers to quantitatively assess the compound's pro-apoptotic efficacy across diverse cellular models and investigate combination strategies with conventional chemotherapeutic agents. The mechanistic insights into PUMA and Bim-dependent pathways offer biomarkers for assessing this compound sensitivity and potential patient stratification strategies. Through rigorous application of these protocols, researchers can advance our understanding of this compound's antitumor mechanisms and contribute to the rational development of effective combination regimens.

References

Comprehensive Application Notes and Protocols: Idelalisib with Cytarabine and Dexamethasone in B-ALL Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Drug Background

The combination therapy of idelalisib with conventional cytostatics represents an advanced approach for treating B-cell malignancies, particularly for high-risk patients with relapsed or refractory disease. This compound is a first-in-class inhibitor that selectively targets the phosphatidylinositol 3-kinase delta (PI3Kδ) isoform, which is predominantly expressed in hematopoietic cells and plays a critical role in B-cell receptor signaling, survival, and proliferation [1] [2]. The rationale for combination with cytarabine (a nucleoside analog) and dexamethasone (a glucocorticoid) stems from their complementary mechanisms of action, potentially overcoming drug resistance through simultaneous targeting of multiple pathways while potentially allowing for dose reduction of individual agents to mitigate toxicity [3] [4].

The PI3Kδ signaling pathway is hyperactivated in many B-cell malignancies, leading to enhanced cell survival, proliferation, and resistance to apoptosis. By inhibiting this pathway, this compound directly counteracts these pro-survival signals while also impairing B-cell trafficking and homing to protective microenvironmental niches [5] [2]. When combined with cytarabine (which incorporates into DNA during replication, causing chain termination) and dexamethasone (which induces apoptosis in lymphoid cells), the resulting multi-targeted approach demonstrates enhanced anti-leukemic activity through both overlapping and complementary mechanisms that collectively impair cancer cell survival, proliferation, and microenvironmental interactions [3].

Experimental Models and Culture Conditions

Cell Line Specifications
  • B-ALL Cell Lines: Utilize RS4;11 and SEM cell lines, which represent human pro-B acute lymphoblastic leukemia with MLL rearrangements [3] [4]. Maintain cells in RPMI-1640 medium supplemented with 10-20% fetal bovine serum, 2 mM L-glutamine, and 1% penicillin/streptomycin at 37°C in a 5% CO₂ humidified atmosphere.
  • Stromal Co-culture System: Employ OP9 murine bone marrow stromal cells for microenvironment interaction studies. Culture OP9 cells in Alpha-MEM with 20% FBS and use at 80-90% confluence for experiments [5].
  • Primary Patient Samples: Isolate mononuclear cells from peripheral blood or bone marrow of B-ALL patients using Ficoll-Paque density gradient centrifugation. Use fresh or cryopreserved samples in serum-free media containing 10% DMSO [5].
Drug Formulations and Preparation

Table 1: Drug Stock Solutions and Working Concentrations

Compound Stock Concentration Solvent Working Concentration Storage
This compound 10 mM DMSO 0.1-10 µM -20°C, protected from light
Cytarabine (AraC) 100 mM PBS 0.1-1 µM -20°C
Dexamethasone 50 mM DMSO 0.1-1 µM -20°C

Preparation Protocol:

  • Prepare stock solutions at the indicated concentrations and store as recommended
  • Dilute to working concentrations in complete cell culture medium immediately before use
  • Ensure DMSO concentration does not exceed 0.1% in final treatment conditions
  • Include vehicle controls with equivalent DMSO concentrations in all experiments

Anti-proliferative Activity Assessment

Cell Proliferation and Viability Assays

Protocol: Cell Counting and Metabolic Activity Assessment

  • Cell Counting Method:

    • Seed cells at 2-5×10⁴ cells/mL in 24-well plates and treat with mono or combination therapies
    • After 48-72 hours of incubation, mix cell suspension thoroughly and count using a hemocytometer or automated cell counter
    • Perform trypan blue exclusion to assess viability simultaneously
    • Express results as percentage relative to untreated controls [3] [4]
  • Metabolic Activity (WST-1 Assay):

    • Seed cells in 96-well plates at 1×10⁴ cells/well in 100 µL medium
    • After treatment, add 10 µL WST-1 reagent per well and incubate for 1-4 hours at 37°C
    • Measure absorbance at 440 nm with reference wavelength at 650 nm
    • Calculate percentage metabolic activity relative to untreated controls [3]
Experimental Results and Interpretation

Table 2: Anti-proliferative Effects of Mono and Combination Therapies in B-ALL Models

Cell Line Treatment Proliferation (% Control) Metabolic Activity (% Control) Apoptosis Induction
RS4;11 Control 100 ± 4% 100 ± 7% 6 ± 1%
RS4;11 This compound (IDEL) 71 ± 14% Not reported 6 ± 2%
RS4;11 Cytarabine (AraC) 43 ± 7% 93 ± 12% Not reported
RS4;11 Dexamethasone (DEX) 18 ± 6% Not reported 46 ± 11%
RS4;11 AraC + IDEL 40 ± 6% 59 ± 11% Not reported
RS4;11 DEX + IDEL 8 ± 2% Not reported 59 ± 6%
SEM Control 100 ± 3% 100 ± 5% 7 ± 2%
SEM This compound (IDEL) 82 ± 15% Not reported Not reported
SEM Cytarabine (AraC) 23 ± 2% 49 ± 12% 29 ± 3%
SEM Dexamethasone (DEX) 43 ± 2% Not reported 28 ± 5%
SEM AraC + DEX 13 ± 3% Not reported 42 ± 3%
SEM AraC + IDEL 20 ± 2% 38 ± 4% Not reported
SEM DEX + IDEL 26 ± 2% Not reported Not reported

Data Interpretation Guidelines:

  • Combination treatments typically show enhanced anti-proliferative effects compared to monotherapies
  • Note the occasional dissociation between cell count reduction and metabolic activity (e.g., AraC treatment in RS4;11)
  • The combination index can be calculated using the Chou-Talalay method to determine synergistic, additive, or antagonistic effects
  • Researchers should perform dose-response curves for each agent alone and in combination to establish optimal ratios

Apoptosis Analysis Protocols

Flow Cytometry-Based Apoptosis Detection

Protocol: Annexin V/Propidium Iodide Staining

  • Reagent Preparation:

    • Prepare 1X binding buffer by diluting 10X concentrate in distilled water
    • Reconstitute Annexin V-FITC in provided buffer and store aliquots at -20°C
    • Prepare propidium iodide (PI) working solution at 5 μg/mL in PBS
  • Staining Procedure:

    • Harvest 1-5×10⁵ cells per condition by gentle centrifugation (300 × g, 5 minutes)
    • Wash cells twice with cold PBS and resuspend in 100 μL 1X binding buffer
    • Add 5 μL Annexin V-FITC and 5 μL PI working solution
    • Incubate for 15 minutes at room temperature in the dark
    • Add 400 μL 1X binding buffer and analyze by flow cytometry within 1 hour
    • Use untreated cells for background staining and single stains for compensation controls [3] [4]
  • Flow Cytometry Analysis:

    • Collect a minimum of 10,000 events per sample
    • Set up quadrants using single-stained controls: Annexin V-FITC⁻/PI⁻ (viable), Annexin V-FITC⁺/PI⁻ (early apoptotic), Annexin V-FITC⁺/PI⁺ (late apoptotic/necrotic)
    • Analyze using FlowJo or equivalent software, expressing results as percentage of total cells in each quadrant

Transcriptomic Profiling and Pathway Analysis

RNA Sequencing and Bioinformatics

Protocol: Whole Transcriptome Sequencing

  • RNA Extraction and Quality Control:

    • Extract total RNA using miRNeasy Mini Kit or equivalent with DNase I treatment
    • Assess RNA integrity using Agilent Bioanalyzer (RIN > 8.0 required)
    • Quantify RNA using Qubit RNA HS Assay Kit
  • Library Preparation and Sequencing:

    • Use 500 ng-1 μg total RNA for library preparation with TruSeq Stranded mRNA LT Sample Prep Kit
    • Perform poly-A selection, fragmentation, first and second strand cDNA synthesis
    • Add adapters with unique dual indexes for multiplexing
    • Assess library quality using Bioanalyzer DNA High Sensitivity chip
    • Sequence on Illumina platform (HiSeq 4000 or equivalent) for 2×150 bp paired-end reads
    • Target 30-50 million reads per sample [3] [4]
  • Bioinformatic Analysis:

    • Perform quality control of raw reads using FastQC
    • Align reads to reference genome (GRCh38) using STAR aligner
    • Quantify gene expression using featureCounts or HTSeq
    • Perform differential expression analysis using DESeq2 or edgeR
    • Conduct pathway enrichment analysis using KEGG, GO, and GSEA
    • Visualize results using R/Bioconductor packages (ggplot2, pheatmap, clusterProfiler)
Combination-Specific Gene Expression

Table 3: Top Combination-Regulated Pathways in B-ALL Cells

Pathway Name Regulation Direction Ranking Position Corresponding Genes Cell Line
Retinoblastoma in Cancer Up 10 16 RS4;11
TGF-β Signaling Down 19 12 RS4;11
TGF-β Signaling Up 17 19 SEM
Cell Cycle Down 2 51 SEM
DNA Replication Down 5 32 SEM
DNA Damage Response Down 13 24 SEM
G1 to S Cell Cycle Down 6 32 SEM
Proteasome Degradation Down 19 28 RS4;11

Key Combination-Regulated Genes:

  • CYP3A4: Cytochrome P450 family 3 subfamily A member 4
  • STEAP1: Six-transmembrane epithelial antigen of the prostate 1
  • SLITRK1: SLIT and NTRK like family member 1
  • ACKR3: Atypical chemokine receptor 3
  • CCL25: Chemokine (C-C motif) ligand 25 [3] [4]

Functional Assays: Migration and Homing

In Vitro Migration and In Vivo Homing

Protocol: Transwell Migration Assay

  • SDF-1α-Mediated Migration:
    • Prepare migration buffer (RPMI-1640 with 0.5% BSA)
    • Add 600 μL migration buffer with 200-500 ng/mL SDF-1α (CXCL12) to lower chamber of 24-well transwell plate (5 μm pore size)
    • Pre-treat ALL cells with this compound (0.1-10 μM) or DMSO control for 2 hours
    • Wash cells and resuspend in migration buffer at 1×10⁶ cells/mL
    • Add 100 μL cell suspension to upper chamber
    • Incubate for 4 hours at 37°C in 5% CO₂
    • Collect migrated cells from lower chamber and count using flow cytometry or hemocytometer
    • Calculate migration index: (number of migrated cells in test condition)/(number of migrated cells in control) [5]

Protocol: In Vivo Homing Assay

  • Cell Preparation and Injection:

    • Pre-treat luciferase-labeled ALL cells with this compound (10 μM) or DMSO control for 2 hours at 37°C
    • Wash cells twice with PBS to remove drug
    • Resuspend at 5×10⁶ cells/mL in PBS
    • Inject 1×10⁶ cells (200 μL) via tail vein into NOD/SCID/IL-2Rγnull (NSG) mice
    • After 18 hours, sacrifice mice and harvest bone marrow (femurs, tibiae) and spleens
  • Analysis of Homing Efficiency:

    • Flush bone marrow cavities with cold PBS containing 2% FBS
    • Prepare single-cell suspensions from bone marrow and spleen
    • Perform red blood cell lysis using ACK lysis buffer
    • Plate serial dilutions of mononuclear cells in methylcellulose-based medium
    • Count ALL colony-forming units (CFUs) after 7-14 days
    • Calculate homing efficiency: (CFUs in test group)/(CFUs in control group) × 100% [5]

Mechanism of Action and Signaling Pathways

The PI3Kδ inhibition by this compound affects multiple cellular processes in B-ALL cells. The diagrams below illustrate the key signaling pathways affected by this compound and the experimental workflow for evaluating the combination therapy.

PI3Kδ Signaling and Combination Effects

G BCR BCR PI3Kδ PI3Kδ BCR->PI3Kδ Activation CXCR4 CXCR4 CXCR4->PI3Kδ Activation Integrins Integrins Integrins->PI3Kδ Activation PIP3 PIP3 PI3Kδ->PIP3 Produces AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Survival Survival AKT->Survival Promotes Proliferation Proliferation AKT->Proliferation Promotes Migration Migration AKT->Migration Enhances This compound This compound This compound->PI3Kδ Inhibits Cytarabine Cytarabine DNA_Replication DNA_Replication Cytarabine->DNA_Replication Disrupts Dexamethasone Dexamethasone Apoptosis Apoptosis Dexamethasone->Apoptosis Induces

Experimental Workflow for Combination Studies

G cluster_culture Cell Culture and Treatment cluster_molecular Molecular Analysis cluster_pathway Pathway Analysis Start Study Design and Cell Line Selection Culture Cell Culture Maintenance Start->Culture Treatment Drug Treatment Mono vs Combination Culture->Treatment Viability Viability and Proliferation Assays Treatment->Viability Apoptosis Apoptosis Analysis Treatment->Apoptosis Migration Migration and Homing Assays Treatment->Migration RNA RNA Extraction and Quality Control Treatment->RNA Data Data Integration and Interpretation Viability->Data Proliferation Data Apoptosis->Data Apoptosis Data Migration->Data Migration Data Sequencing Library Prep and RNA-Seq RNA->Sequencing Bioinfo Bioinformatic Analysis Sequencing->Bioinfo Pathways Pathway Enrichment Analysis Bioinfo->Pathways Validation Mechanistic Validation Pathways->Validation Pathways->Data Pathway Data

Conclusion and Research Applications

The combination of This compound with cytarabine and dexamethasone demonstrates enhanced anti-proliferative effects in B-ALL models through modulation of key pathways including cell cycle regulation, DNA damage response, and TGF-β signaling. The predominantly additive effects observed suggest that this combination may allow for dose reduction of individual agents while maintaining efficacy, potentially reducing treatment-related toxicities [3] [4]. The transcriptomic profiling reveals a unique gene expression signature induced specifically by the drug combinations, providing biomarkers for treatment response and insights into the molecular mechanisms underlying the combinatorial effects.

These application notes provide researchers with comprehensive protocols for evaluating this combination therapy in B-ALL models. The methodologies outlined enable systematic assessment of anti-proliferative activity, apoptotic induction, transcriptomic changes, and functional effects on migration and homing. Further investigation in primary patient samples and in vivo models is warranted to validate these findings and explore the translational potential of this combination for treating relapsed/refractory B-ALL, particularly in high-risk patient populations.

References

Comprehensive Application Notes and Protocols: Idelalisib Transcriptome Sequencing Pathway Analysis Methodology

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Idelalisib Research and Transcriptome Analysis

This compound (GS-1101) is a first-in-class phosphatidylinositol 3-kinase delta (PI3Kδ) inhibitor approved for the treatment of relapsed/refractory chronic lymphocytic leukemia (CLL), follicular B-cell non-Hodgkin lymphoma, and small lymphocytic lymphoma. Despite its efficacy, this compound treatment faces significant challenges including drug resistance development and serious adverse events such as hepatotoxicity, colitis, and pneumonitis. Transcriptome sequencing has emerged as a powerful approach to investigate the molecular mechanisms underlying this compound's therapeutic effects, resistance patterns, and toxicity profiles, enabling more informed drug development and clinical application strategies.

The application of RNA sequencing (RNA-seq) in this compound research spans multiple domains:

  • Resistance Mechanism Investigation: Identification of bypass signaling pathways and expression signatures associated with acquired resistance in B-cell malignancies [1]
  • Immunomodulatory Effects: Characterization of T-cell and NK-cell dysfunction contributing to increased infection risk during this compound therapy [2]
  • Hepatotoxicity Profiling: Detection of reactive metabolite pathways and stress response signatures linked to this compound-induced liver injury [3]
  • Combination Therapy Development: Transcriptional profiling for synergistic drug interactions and mechanistic complementarity with other targeted agents [4]

Study Design Considerations for this compound Transcriptomics

Hypothesis Formulation and Experimental Objectives

Clearly defined hypotheses and specific objectives are fundamental to designing effective transcriptome sequencing studies for this compound research. Research questions should be focused enough to yield interpretable results while capturing comprehensive transcriptional changes. Common objectives include: identifying gene expression signatures predictive of response or resistance, elucidating pathway modulation dynamics, discovering novel mechanisms of action, and understanding cellular adaptation to PI3Kδ inhibition. The experimental aims should directly inform choices regarding model systems, treatment conditions, sequencing depth, and analytical approaches [5] [6].

Sample Size and Replication Strategies

Appropriate sample sizing is critical for ensuring statistical power and reliability in transcriptome studies. For this compound research, specific considerations include:

Table 1: Sample Size Recommendations for this compound Transcriptome Studies

Study Type Minimum Biological Replicates Recommended Replicates Rationale
Cell Line Screening 3 4-8 Account for culture variation and treatment effects [5]
Primary Patient Cells 3-5 6-10 Address donor heterogeneity and limited material availability [1]
In Vivo Models 3-5 5-8 Control for individual animal variation and tissue heterogeneity
Clinical Samples 10-15 20-30 Detect signals amid substantial human biological variability

Biological replicates (independent samples from different biological sources) are essential for capturing natural variation and ensuring findings are generalizable, while technical replicates (repeated measurements of the same biological sample) help assess technical variation in the experimental workflow. For this compound studies involving primary CLL cells from patients, a minimum of 3 biological replicates per condition is recommended, though larger numbers (4-8) are preferable when sample availability permits [1] [5].

Experimental Controls and Quality Metrics

Appropriate control design is crucial for interpreting this compound-induced transcriptional changes. Essential controls include:

  • Untreated controls: Cells or tissues without this compound treatment to establish baseline gene expression
  • Vehicle controls: DMSO-treated samples to account for solvent effects [1]
  • Positive controls: Cells treated with compounds of known mechanism (e.g., other PI3K inhibitors) to verify assay sensitivity
  • Reference samples: Inter-study controls to enable batch effect correction and cross-study comparisons

Spike-in controls (e.g., SIRVs, ERCC RNA) are valuable for quality control, normalization, and technical performance monitoring, especially in large-scale studies where sample processing occurs in multiple batches [5] [6].

Technology Selection and Sequencing Parameters

RNA-seq Platform Comparison

Selection of appropriate RNA-seq technology depends on research objectives, sample type, and resource constraints. For this compound studies, the main considerations include:

Table 2: RNA-seq Technology Selection for this compound Research

Technology Best Applications Throughput Cost per Sample Key Advantages Limitations
DRUG-seq High-throughput compound screening, dose-response studies [7] 384-1536 wells $2-4 Extraction-free, minimal sample input, cost-effective for large screens 3' bias, limited isoform resolution
3' mRNA-seq Gene expression profiling, large cohort studies [6] 96-384 wells $5-15 Compatible with degraded RNA (RIN>2), high multiplexing capability Limited splice variant information
Standard RNA-seq Isoform analysis, novel transcript discovery, splicing studies 6-96 samples $50-200 Comprehensive transcriptome coverage, full-length transcripts Higher cost, more input RNA required
Single-cell RNA-seq Tumor heterogeneity, immune cell diversity, resistance subpopulations [8] 1,000-10,000 cells $1-5 per cell Cellular resolution, identification of rare populations High cost, complex data analysis

For most this compound drug discovery applications, 3' mRNA-seq methods like DRUG-seq provide the optimal balance between cost, throughput, and data quality, enabling profiling of hundreds to thousands of samples under multiple treatment conditions [7].

Sequencing Depth and Quality Parameters

Optimal sequencing depth depends on the research questions and technology platform. Recommended parameters for this compound studies include:

  • DRUG-seq/3' mRNA-seq: 1-5 million reads per sample for gene expression studies [7]
  • Standard RNA-seq: 20-30 million reads per sample for comprehensive transcriptome coverage [6]
  • Single-cell RNA-seq: 50,000-100,000 reads per cell for cell type identification and differential expression

Read configuration should be selected based on library design: single-end 75-100bp reads are sufficient for most gene expression studies, while paired-end reads are necessary for isoform analysis and complex transcriptome characterization. For DRUG-seq and similar 3' counting methods, single-end reads of 75-100bp are typically adequate [6] [7].

Wet Lab Workflow and Sample Preparation

Sample Preparation and Treatment Conditions

Proper sample processing is essential for obtaining high-quality transcriptome data from this compound-treated samples. Key considerations include:

  • Cell culture conditions: Standardized media, seeding density, and growth conditions to minimize technical variation [1]
  • This compound treatment: Clinically relevant concentrations (typically 0.1-10 μM) based on peak plasma levels in patients [2]
  • Treatment duration: Time points selected based on pharmacokinetics and phenotypic responses (e.g., 6-72 hours) [5]
  • Control treatments: Vehicle controls (DMSO) and comparator compounds for mechanism validation

For primary CLL cells, co-culture systems with supportive stromal cells (e.g., APRIL/BAFF/CD40L-expressing fibroblasts) may be necessary to maintain cell viability during treatment, as demonstrated in resistance studies [1].

Library Preparation Protocols

DRUG-seq Protocol (extraction-free method for high-throughput screening) [7]:

  • Direct lysis: Cells in 384-well or 1536-well plates are lysed directly in well using proprietary lysis buffer
  • Reverse transcription: Cell lysates undergo RT with barcoded primers containing unique molecular identifiers (UMIs)
  • cDNA pooling: Barcoded cDNAs from individual wells are pooled for subsequent processing steps
  • Template switching: Template switching oligo (TSO) addition for cDNA amplification
  • Tagmentation: Fragmentation and adapter addition via transposase-mediated tagmentation
  • Library amplification: Limited-cycle PCR to add complete adapter sequences
  • Size selection: Cleanup and size selection using SPRI beads
  • Quality control: Library quantification and quality assessment before sequencing

Standard RNA-seq Protocol (for comprehensive transcriptome analysis):

  • RNA extraction: High-quality total RNA isolation using silica column or magnetic bead methods
  • RNA quality control: Assessment of RNA integrity (RIN > 8 recommended) and quantification
  • RNA depletion: Ribosomal RNA removal or mRNA enrichment using poly-A selection
  • Library preparation: Fragmentation, reverse transcription, and adapter ligation
  • Library amplification: PCR amplification with index primers for sample multiplexing
  • Quality control: Fragment analyzer assessment and quantitative PCR for library validation

Data Analysis Pipeline and Pathway Mapping

Computational Analysis Workflow

A standardized bioinformatics pipeline ensures consistent and reproducible analysis of this compound transcriptome data:

G Raw_Data Raw Sequencing Data QC Quality Control Raw_Data->QC Alignment Read Alignment QC->Alignment Quantification Gene Quantification Alignment->Quantification Normalization Normalization Quantification->Normalization DE Differential Expression Normalization->DE Pathway Pathway Analysis DE->Pathway Interpretation Biological Interpretation Pathway->Interpretation

Diagram 1: Transcriptome Data Analysis Workflow for this compound Studies

Key steps in the analysis pipeline include:

  • Quality control: FastQC for read quality, MultiQC for aggregate reports, and assessment of spike-in controls
  • Read alignment: Spliced aligners such as STAR or HISAT2 against appropriate reference genomes
  • Gene quantification: FeatureCounts or HTSeq for gene-level counts, Salmon for transcript-level quantification
  • Normalization: Methods accounting for library size (e.g., TMM) and batch effects (e.g., ComBat)
  • Differential expression: DESeq2 or edgeR for robust identification of significantly changed genes
  • Pathway analysis: GSEA, GSVA, or Overrepresentation Analysis (ORA) using databases like KEGG, Reactome, and GO
Pathway Mapping and Mechanism Elucidation

Functional interpretation of this compound-induced transcriptional changes involves multiple analytical approaches:

  • Gene Set Enrichment Analysis (GSEA): Identifies enriched pathways without relying on arbitrary significance thresholds
  • Protein-protein interaction networks: Maps interactions between proteins encoded by differentially expressed genes
  • Transcription factor activity inference: Tools like DoRothEA or ChEA3 to identify regulated transcription factors
  • Drug signature connectivity: Comparison with expression signatures from databases like LINCS Connectivity Map

For this compound studies, particular attention should be paid to PI3K/AKT signaling pathways, B-cell receptor signaling, apoptosis regulation, metabolic pathways, and immune cell activation signatures based on known mechanisms of action and resistance patterns [1] [2].

Integration with Multi-omics Data

Combining transcriptome data with other molecular profiles enhances mechanistic insights:

  • Phosphoproteomics: Correlation of transcriptional changes with phosphorylation status of signaling proteins
  • Metabolomics: Integration of expression changes with metabolic pathway alterations
  • Genetic variants: eQTL analysis to identify genetic regulators of this compound-responsive genes
  • Epigenetic data: ATAC-seq or ChIP-seq integration to identify regulatory elements controlling gene expression

This integrated approach proved valuable in identifying proteasome dependence as a vulnerability in this compound-resistant models, revealing a potential combination therapy strategy [1].

Experimental Protocols for Key Applications

Protocol 1: Resistance Mechanism Identification

Objective: Identify transcriptional adaptations associated with acquired this compound resistance in B-cell malignancy models.

Materials:

  • Parental and this compound-resistant cell lines (e.g., KARPAS1718, VL51) [1]
  • This compound (prepare 10 mM stock solution in DMSO, store at -20°C)
  • Cell culture reagents and 384-well plates
  • CellTiter-Glo viability assay kit
  • RNA isolation kit or DRUG-seq reagents

Method:

  • Culture parental and resistant cells under standardized conditions
  • Treat with this compound dose range (0.1 nM - 10,000 nM) in triplicate for 72 hours
  • Assess viability using CellTiter-Glo assay to confirm resistance phenotype [1]
  • Harvest cells for transcriptome analysis at optimal time point (typically 12-24 hours)
  • Prepare libraries using DRUG-seq or standard RNA-seq protocol
  • Sequence with appropriate depth (2-5 million reads/sample for DRUG-seq)
  • Analyze data for differentially expressed genes and pathways
  • Validate key findings using orthogonal methods (RT-qPCR, western blot)

Expected Results: Resistance models may show distinct transcriptional phenotypes, such as altered Bcl-2 family expression, metabolic reprogramming, or compensatory pathway activation [1].

Protocol 2: Immune Cell Modulation Profiling

Objective: Characterize effects of this compound on T-cell and NK-cell transcriptomes.

Materials:

  • Primary T cells or NK cells from healthy donors or CLL patients [2]
  • This compound (0.05-1 μM concentrations reflecting clinical plasma levels)
  • Cell activation reagents (anti-CD3/anti-CD28 for T cells, IL-2 for NK cells)
  • FACS sorting equipment for cell purification

Method:

  • Isolate T cells or NK cells from peripheral blood using negative selection
  • Treat with this compound or vehicle control during activation
  • Harvest cells at multiple time points (6, 24, 48 hours) for kinetic analysis
  • Extract high-quality RNA (RIN > 8.5) for standard RNA-seq
  • Prepare libraries with mRNA enrichment for full transcriptome coverage
  • Sequence with 20-30 million reads per sample
  • Analyze cytotoxicity, cytokine, and exhaustion signatures
  • Correlate transcriptional changes with functional assays (cytotoxicity, cytokine secretion)

Expected Results: this compound treatment typically shows reduced cytotoxic gene expression (granzyme B, perforin), altered cytokine profiles, and checkpoint modulation in immune cells [2].

Protocol 3: Combination Therapy Synergy Screening

Objective: Identify synergistic drug combinations with this compound using transcriptional signatures.

Materials:

  • B-cell malignancy cell lines (primary CLL cells when available)
  • This compound and combination partners (e.g., venetoclax, proteasome inhibitors, CDK4/6 inhibitors) [1] [4]
  • 384-well plates and liquid handling equipment
  • DRUG-seq reagents for high-throughput profiling

Method:

  • Seed cells in 384-well plates at optimized density
  • Treat with this compound and combination agents in matrix dilution series
  • Include single agent and vehicle controls in triplicate
  • Incubate for predetermined duration (typically 12-72 hours)
  • Lyse cells directly in plates for DRUG-seq processing [7]
  • Prepare multiplexed libraries with well-specific barcodes
  • Sequence with 1-2 million reads per well
  • Analyze combination effects using transcriptional signatures
  • Cluster compounds by mechanism of action based on expression profiles

Expected Results: Effective combinations show enhanced pathway modulation, complementary expression changes, and distinct clustering from single agents in transcriptional space [1] [4].

Conclusion and Future Directions

Transcriptome sequencing provides powerful insights into this compound's mechanisms of action, resistance development, and immune modulatory effects. The methodologies outlined in this document enable comprehensive characterization of transcriptional responses to PI3Kδ inhibition, supporting drug development and optimization efforts. As single-cell technologies advance and multi-omics integration becomes more accessible, future this compound research will likely focus on cellular heterogeneity in treatment responses, personalized combination strategies based on transcriptional subtypes, and novel biomarker discovery for patient stratification. These approaches will help overcome current limitations in this compound therapy and improve outcomes for patients with B-cell malignancies.

References

Comprehensive Application Notes and Protocols: Idelalisib PI3K Inhibition in B-cell Lymphoma Cell Cycle Studies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to PI3Kδ Inhibition in B-cell Malignancies

The phosphoinositide 3-kinase delta (PI3Kδ) pathway represents a critical signaling node in B-cell development, proliferation, and survival, making it an attractive therapeutic target for B-cell malignancies. Idelalisib (Zydelig) is a first-in-class, highly selective, orally bioavailable small-molecule inhibitor of the PI3Kδ catalytic subunit that has demonstrated significant clinical efficacy in various B-cell malignancies, including follicular lymphoma (FL), chronic lymphocytic leukemia (CLL), and small lymphocytic lymphoma (SLL). Unlike pan-PI3K inhibitors that target multiple PI3K isoforms, this compound exhibits selective inhibition of the p110δ subunit with a 50% inhibitory concentration (IC50) of 2.5 nM, demonstrating at least 40- to 300-fold greater potency for PI3Kδ compared to other PI3K isoforms. [1] [2]

The therapeutic rationale for PI3Kδ inhibition in B-cell malignancies stems from its restricted expression pattern and critical role in B-cell receptor (BCR) signaling. The PI3Kδ isoform is primarily expressed in hematopoietic cells, particularly in B-lymphocytes, where it regulates multiple cellular functions including proliferation, differentiation, trafficking, and survival. [1] [2] Importantly, malignant B-cells from patients with CLL and indolent non-Hodgkin lymphomas (iNHL) typically lack activating PI3K pathway mutations, instead relying on microenvironmental signaling through cellular and molecular interactions within secondary lymphatic tissues that activate the PI3K/AKT axis. [2] this compound intercepts these critical communications between B-cells and their protective microenvironment, including BCR signaling and chemokine networks, ultimately leading to apoptosis of malignant B-cells. [2]

Mechanism of Action and Signaling Pathways

Molecular Mechanism of PI3Kδ Inhibition

This compound exerts its anti-tumor effects through multiple interconnected mechanisms that disrupt malignant B-cell survival and proliferation:

  • BCR Signaling Disruption: this compound directly inhibits PI3Kδ-dependent BCR signaling, which is constitutively active in many B-cell malignancies. This inhibition results in reduced phosphorylation of downstream effectors including AKT (protein kinase B) and its targets, ultimately leading to cell cycle arrest and apoptosis. [1] [2]

  • Microenvironment Detachment: The drug blocks critical survival signals derived from the tumor microenvironment, including those mediated by nurse-like cells, B-cell activating factor (BAFF), tumor necrosis factor α (TNFα), and fibronectin. [1] This detachment from protective niches sensitizes malignant B-cells to apoptosis.

  • Cytokine Modulation: this compound reduces secretion of pro-survival chemokines including CCL3, CCL4, and CXCL13, which are involved in B-cell trafficking and retention in protective tissue microenvironments. [1] [2]

  • Immune Modulation: Recent evidence suggests that PI3Kδ inhibition affects T regulatory cell (Treg) function within the tumor immune microenvironment (TIME), potentially breaking immune tolerance and enhancing anti-tumor immunity. [3]

Table 1: Key Molecular Characteristics of this compound

Parameter Specification Experimental Reference
Molecular Target p110δ catalytic subunit of PI3K [1]
IC50 for PI3Kδ 2.5 nM [1]
Selectivity Ratio 40- to 300-fold vs. other PI3K isoforms [1]
Primary Metabolizing Enzyme Aldehyde oxidase (AO) [1] [4]
Secondary Metabolic Pathway Cytochrome P450 3A (CYP3A) [1] [4]
Protein Binding 94% (this compound); 99% (metabolite GS-563117) [4]
Elimination Half-life 8.2 hours [4]
PI3Kδ Signaling Pathway and this compound Mechanism

The following diagram illustrates the key signaling pathways affected by this compound-mediated PI3Kδ inhibition in B-cell malignancies:

G BCR BCR PI3Kd PI3Kδ (p110δ/p85) BCR->PI3Kd ChemokineR ChemokineR ChemokineR->PI3Kd Microenv Microenvironment Signals Microenv->PI3Kd PIP3 PIP3 PI3Kd->PIP3 This compound This compound Inhibition This compound->PI3Kd Caspase Caspase Activation This compound->Caspase PIP2 PIP2 PIP2->PIP3 phosphorylation PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation AKT->Proliferation Survival Survival AKT->Survival Metabolism Metabolism AKT->Metabolism mTOR->Proliferation mTOR->Survival Trafficking Trafficking Apoptosis Apoptosis Caspase->Apoptosis

Experimental Protocols and Methodologies

In Vitro Cell Viability and Proliferation Assays

Purpose: To evaluate the direct anti-proliferative and cytotoxic effects of this compound on B-cell lymphoma cell lines and primary patient samples. [5]

Materials:

  • B-cell lymphoma cell lines (e.g., KARPAS1718, VL51) or primary CLL cells from patients
  • This compound (prepare 10 mM stock solution in DMSO, store at -20°C)
  • CellTiter-Glo Luminescent Cell Viability Assay kit
  • 384-well cell culture microplates
  • Incucyte S3 Live-Cell Analysis Instrument or similar real-time monitoring system
  • Tissue culture incubator (37°C, 5% CO2)

Procedure:

  • Cell Preparation: Harvest exponentially growing cells and prepare a single-cell suspension. For primary CLL cells, isolate peripheral blood mononuclear cells (PBMCs) using density gradient centrifugation. [5]
  • Plate Seeding: Seed cells into 384-well plates at optimized densities (typically 5,000 cells/well for cell lines and 10,000 cells/well for primary CLL cells). [5]
  • Drug Treatment: Prepare this compound working concentrations using serial dilutions (typically ranging from 1 nM to 10,000 nM). Add compounds to wells in triplicate. Include DMSO vehicle controls and positive controls (100 μM benzethonium chloride). [5]
  • Incubation: Incubate plates at 37°C with 5% CO2 for 72 hours.
  • Viability Measurement:
    • For endpoint analysis: Add CellTiter-Glo reagent according to manufacturer's instructions and measure luminescence. [5]
    • For real-time proliferation monitoring: Use Incucyte S3 system to acquire cellular confluency data every 3 hours for 72 hours using a 10× objective lens. [5]
  • Data Analysis: Calculate normalized response relative to negative (DMSO) and positive controls. Determine IC50 values using non-linear regression analysis with appropriate software (e.g., KNIME, GraphPad Prism). [5]
Immunoblotting for PI3K Pathway Analysis

Purpose: To validate target engagement and assess downstream effects of this compound on PI3K/AKT/mTOR signaling pathway.

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors
  • Primary antibodies: anti-phospho-AKT (Ser473), anti-total AKT, anti-phospho-S6 ribosomal protein, anti-total S6, anti-PI3K p110δ, anti-Bcl-2, anti-Bim, anti-caspase-3
  • Secondary antibodies conjugated to HRP
  • ECL detection reagent
  • Precast SDS-PAGE gels and immunoblotting apparatus

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound at relevant concentrations (e.g., IC50, IC90) for predetermined time points (typically 2-24 hours). Wash cells with cold PBS and lyse in RIPA buffer. [5]
  • Protein Quantification: Determine protein concentration using BCA assay.
  • Gel Electrophoresis: Load 20-30 μg protein per lane on SDS-PAGE gels and transfer to PVDF membranes.
  • Blocking and Antibody Incubation: Block membranes with 5% non-fat milk in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C, followed by appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
  • Detection: Develop blots using ECL reagent and visualize using chemiluminescence imaging system.
  • Data Interpretation: Assess reduction in phosphorylated AKT and S6 as indicators of pathway inhibition. Monitor cleavage of caspase-3 as evidence of apoptosis induction.
Combination Studies with Other Targeted Agents

Purpose: To evaluate synergistic interactions between this compound and other therapeutic agents, such as CDK4/6 inhibitors, Bcl-2 inhibitors, or proteasome inhibitors. [6] [5]

Materials:

  • This compound and combination partners (e.g., palbociclib, venetoclax, ixazomib)
  • 384-well plates and liquid handling system
  • CellTiter-Glo assay reagents

Procedure:

  • Experimental Design: Prepare combination matrices using fixed molar concentration series for each drug alone and in combination. Include single-agent and vehicle controls. [5]
  • Cell Treatment: Seed cells as described in Section 3.1 and treat with single agents or combinations in triplicate.
  • Incubation and Analysis: Incubate for 72 hours and measure viability as in Section 3.1.
  • Synergy Assessment: Analyze data using combination index (CI) method or Bliss independence model to determine synergistic, additive, or antagonistic effects.

Quantitative Data and Efficacy Profiles

Preclinical Efficacy Data

Table 2: In Vitro Efficacy of this compound in B-cell Malignancy Models

Cell Line/Model IC50 Value Key Phenotypic Effects Molecular Changes Reference
KARPAS1718 (Parental) Compound-specific Decreased cell viability, reduced proliferation Decreased p-AKT, increased caspase activation [5]
KARPAS1718 (this compound-resistant) Higher than parental Cross-resistance to other PI3K inhibitors Altered Bcl-2/Bim phosphorylation and expression [5]
VL51 (Parental) Compound-specific Cell cycle arrest, apoptosis Reduced pro-survival signaling [5]
VL51 (this compound-resistant) Higher than parental Reduced Bcl-2 inhibitor sensitivity Modified Bcl-2 family protein dynamics [5]
Primary CLL cells Variable by patient Reduced viability, disrupted microenvironment interactions Decreased cytokine secretion, reduced p-AKT [1] [5]
Clinical Efficacy Profile

Table 3: Clinical Efficacy of this compound in B-cell Malignancies

Trial Phase Patient Population N ORR (%) CR (%) Median PFS (months) Reference
Phase 1b Relapsed/refractory indolent B-NHL 64 48 2 16.8 (at ≥150 mg BID) [1]
Phase 2 R/R indolent B-NHL (rituximab & alkylator refractory) 125 57 6 11.0 [1] [7]
Phase 2 (FL subset) R/R follicular lymphoma 72 54 8 11.0 [1] [7]
Phase 2 (SLL subset) R/R small lymphocytic lymphoma 28 58 0 Not specified [1] [7]
Phase 3 R/R CLL + rituximab 110 81 0 Not reached at 24 weeks (93%) [4] [7]

Resistance Mechanisms and Combination Strategies

Understanding and Overcoming Resistance

Despite initial efficacy, acquired resistance to this compound represents a significant clinical challenge. Recent research has identified several mechanisms of resistance and potential strategies to overcome them:

  • Alternative Survival Pathways: this compound-resistant cell lines exhibit differential sensitivity to other targeted agents. KARPAS1718 this compound-resistant models remain sensitive to Bcl-2 inhibitors, while VL51 resistant models show reduced Bcl-2 inhibitor sensitivity. [5]

  • Proteasome Dependence: Target addiction scoring revealed that this compound-resistant models maintain high dependence on the proteasome pathway. Proteasome inhibitors (e.g., ixazomib, bortezomib) demonstrate efficacy across both this compound-sensitive and -resistant models. [5]

  • Combination Approaches: Recent studies show that this compound enhances the anti-tumor effects of CDK4/6 inhibitor palbociclib via PLK1 modulation in B-cell lymphoma models, suggesting promising combination strategies. [6]

The following workflow illustrates an experimental approach for investigating and overcoming this compound resistance:

G Start Develop this compound- Resistant Models Phenotype Phenotypic Characterization Start->Phenotype Viability Drug Sensitivity Profiling Phenotype->Viability Mechanism Resistance Mechanism Studies Phenotype->Mechanism Molecular Molecular Profiling Mechanism->Molecular Phospho (Phospho)Protein Analysis Molecular->Phospho Bcl2 Bcl-2 Family Expression Molecular->Bcl2 Alternatives Alternative Therapeutic Strategies Phospho->Alternatives Bcl2->Alternatives Proteasome Proteasome Inhibitors Alternatives->Proteasome Bcl2i Bcl-2 Inhibitors Alternatives->Bcl2i Combinations Combination Therapies Alternatives->Combinations Clinical Clinical Translation Proteasome->Clinical Bcl2i->Clinical Combinations->Clinical Trial Clinical Trial Evaluation Clinical->Trial

Clinical Management of Adverse Events

This compound therapy is associated with characteristic adverse events (AEs) that require careful management: [1] [7]

  • Hepatotoxicity: Elevations in transaminases occur in 35-47% of patients. Monitor liver function tests regularly; interrupt treatment for grade ≥3 events.
  • Diarrhea/Colitis: Occurs in 13-43% of patients. Manage with treatment interruption and corticosteroids for severe cases.
  • Infections: Serious infections occur in 7-29% of patients. Monitor for signs of infection and administer prophylactic antimicrobials as appropriate.
  • Pneumonitis: A potentially serious AE requiring prompt diagnosis and treatment with corticosteroids.
  • Myelosuppression: Neutropenia occurs in 27-56% of patients. Monitor blood counts regularly.

Conclusion and Future Perspectives

This compound represents a significant advancement in the targeted therapy of B-cell malignancies, offering a mechanistically distinct approach to disrupting critical survival pathways in malignant B-cells. The application notes and protocols presented herein provide researchers with robust methodologies for investigating the anti-tumor effects of this compound in both preclinical models and clinical settings.

Future research directions should focus on optimizing combination strategies to enhance efficacy while managing toxicity, developing predictive biomarkers for patient selection, and understanding long-term resistance mechanisms. The recent discovery that proteasome inhibition can overcome this compound resistance provides a promising avenue for salvage therapy in multi-refractory patients. [5] Additionally, novel PI3K inhibitors with improved therapeutic indices continue to be developed, offering potential alternatives to the current generation of inhibitors. [8] [9]

As the field evolves, the integration of PI3Kδ inhibitors like this compound into rational combination regimens based on mechanistic insights will likely improve outcomes for patients with B-cell malignancies while minimizing treatment-related toxicities.

References

Application Notes: Assessing Idelalisib's Anti-Proliferative Effects via WST-1 Assay

Author: Smolecule Technical Support Team. Date: February 2026

The WST-1 (Water-Soluble Tetrazolium Salt-1) assay is a key colorimetric method to quantitatively measure cell viability by assessing cellular metabolic activity. It functions on the principle that mitochondrial dehydrogenases in viable cells cleave the WST-1 tetrazolium salt to produce a water-soluble formazan dye. The amount of formazan produced, measured by absorbance, is directly proportional to the number of metabolically active cells [1].

Idelalisib is a first-in-class, selective, oral inhibitor of phosphoinositide 3-kinase delta (PI3Kδ). PI3Kδ is a critical signaling node in the B-cell receptor (BCR) pathway and is hyperactive in many B-cell malignancies. By inhibiting PI3Kδ, this compound disrupts downstream survival and proliferation signals, leading to anti-tumor effects [2]. The WST-1 assay is effectively used to demonstrate the anti-metabolic impact of this compound, both as a monotherapy and in combination with conventional cytostatics [3].

Key Experimental Findings

Research on B-cell leukemia cell lines demonstrates that this compound, when combined with cytostatic agents like cytarabine (AraC) or dexamethasone (DEX), enhances anti-proliferative and anti-metabolic effects compared to mono-therapies [3].

Table 1: Anti-Metabolic and Anti-Proliferative Effects of this compound Combinations in B-ALL Cell Lines [3]

Cell Line Treatment Condition Metabolic Activity (% of Control) Proliferation (% of Control)
RS4;11 This compound (IDEL) 71% Not Specified
AraC 93% 43%
AraC + IDEL 59% 40%
DEX Not Specified 18%
DEX + IDEL Not Specified 8%
SEM This compound (IDEL) 82% Not Specified
AraC 49% 23%
AraC + IDEL 38% 20%
DEX Not Specified 43%
DEX + IDEL Not Specified 26%

These findings show that combining this compound with cytostatics can lead to a greater reduction in metabolic activity and cell proliferation than either agent alone, highlighting potential additive effects [3].

Detailed WST-1 Assay Protocol for this compound Testing

This protocol provides a step-by-step guide for assessing the metabolic activity of cells treated with this compound.

I. Reagents and Equipment
  • Cell Culture Medium: Appropriate for the cell line (e.g., DMEM supplemented with 10% Fetal Bovine Serum (FBS), streptomycin, and penicillin) [4] [3].
  • This compound (IDEL): Prepare a stock solution in DMSO. Aliquot and store at -20°C. Further dilute in culture medium for treatment, ensuring the final DMSO concentration is low (e.g., ≤0.1%) to avoid cytotoxicity.
  • WST-1 Reagent: Commercially available ready-to-use solution (e.g., from Abcam or Promega) [1] [4].
  • Control Compounds: For example, Cytarabine (AraC) and Dexamethasone (DEX) [3].
  • Equipment: 96-well flat-bottom tissue culture plates, CO₂ incubator (37°C, 5% CO₂), microplate reader capable of measuring absorbance at 440–450 nm with a reference wavelength >600 nm, pipettes, and sterile tips [1].
II. Experimental Procedure
  • Cell Seeding: Seed your target cells (e.g., B-ALL lines like RS4;11 or SEM) into a 96-well plate at an optimized density (e.g., 1x10⁴ to 5x10⁴ cells/well in 100 µL culture medium). Determine the optimal density empirically for each cell line [1] [4] [3].
  • Pre-Incubation: Incubate the plate for 24 hours under standard conditions (37°C, 5% CO₂) to allow cells to resume growth [1].
  • Drug Treatment: Prepare serial dilutions of this compound and other test compounds in culture medium. Add the drug solutions to the wells. Include control wells:
    • Blank: Culture medium and WST-1 reagent only (no cells).
    • Untreated Control: Cells with culture medium and vehicle (e.g., 0.1% DMSO).
    • Positive Control: Cells treated with a known cytotoxic agent [1].
  • Incubation with Drugs: Incubate the plate for the desired treatment period (e.g., 24–72 hours) [5] [3].
  • WST-1 Reagent Addition: Add 10 µL of WST-1 reagent directly to each well containing 100 µL of culture medium. Gently shake the plate to mix [1].
  • Metabolic Incubation: Return the plate to the incubator for 1-4 hours. Monitor color development periodically to determine the ideal endpoint without over-incubating [1].
  • Absorbance Measurement: Shake the plate thoroughly on a plate shaker. Measure the absorbance of each well at 440-450 nm, using a reference wavelength of 600-650 nm to correct for background [1].
III. Data Analysis
  • Calculate the mean absorbance for each test condition and the controls.
  • Normalize the data: % Metabolic Activity = [(At - Ab) / (Ac - Ab)] × 100, where:
    • At = Absorbance of test well (cells + drug + WST-1)
    • Ab = Absorbance of blank well (medium + WST-1)
    • Ac = Absorbance of untreated control well (cells + vehicle + WST-1)
  • Plot dose-response curves to determine IC₅₀ values and analyze combination effects (e.g., additive, synergistic) [1].

The workflow and mechanism of action can be visualized in the following diagrams, created using Graphviz.

G WST-1 Assay Workflow (Width: 760px) Seed Seed cells in 96-well plate PreIncubate Pre-incubate (24h) Seed->PreIncubate Treat Add drug treatments PreIncubate->Treat DrugIncubate Incubate (24-72h) Treat->DrugIncubate AddWST1 Add WST-1 reagent DrugIncubate->AddWST1 ColorIncubate Incubate (1-4h) AddWST1->ColorIncubate Measure Measure absorbance ColorIncubate->Measure

G This compound Inhibits PI3Kδ Signaling (Width: 760px) BCR BCR Activation PI3K PI3Kδ Activation BCR->PI3K PIP3 PIP₃ PI3K->PIP3 phosphorylates PIP2 PIP₂ PIP2->PIP3  substrate AKT AKT Activation PIP3->AKT Survival Cell Survival & Proliferation AKT->Survival This compound This compound This compound->PI3K inhibits Apoptosis Promoted Apoptosis This compound->Apoptosis leads to

Troubleshooting and Best Practices

  • Optimization is Critical: Determine the optimal cell seeding density and WST-1 incubation time for each cell line in preliminary experiments [1].
  • Avoid Interference: Ensure that this compound or other compounds do not directly react with the WST-1 reagent by including control wells with drug and WST-1 but no cells.
  • Background Correction: Always subtract the absorbance of the blank control from all other readings [1].
  • Colorimetric Linearity: The assay is linear within a certain range. If the absorbance of the control wells is too high, reduce the cell number or incubation time with WST-1 [1].

References

Application Notes and Protocols for the Scalable Synthesis of Idelalisib

Author: Smolecule Technical Support Team. Date: February 2026

Executive Summary

Idelalisib (Zydelig), a potent phosphatidylinositol 3-kinase δ (PI3Kδ) inhibitor, is an important therapeutic for treating relapsed chronic lymphocytic leukemia, follicular B-cell non-Hodgkin lymphoma, and small lymphocytic lymphoma. The conventional synthetic routes often face challenges such as the formation of difficult-to-remove impurities, low yields, and the use of expensive reagents, making them unsuitable for large-scale production. This document details a novel, optimized manufacturing process that addresses these limitations by implementing strategic changes in the synthesis sequence and reaction conditions. The improved protocol ensures control over chiral purity, suppresses key impurities like the desfluoro compound, and offers a robust, scalable, and cost-effective method for producing this compound with high chemical and chiral purity.


Introduction and Background

This compound, chemically known as 5-fluoro-3-phenyl-2-[(1S)-1-(9H-purin-6-ylamino)propyl]-4(3H)-quinazolinone, is a quinazolinone-based drug that acts by selectively inhibiting the p110δ isoform of PI3K, a key component in the B-cell receptor signaling pathway [1] [2]. This inhibition induces apoptosis in malignant B-cells and reduces cell adhesion and chemotaxis [2].

Early synthetic routes, such as the one developed by Icos Corporation, suffered from operational inefficiencies. A major drawback was the late-stage reduction of a nitro group, which led to the formation of a desfluoro impurity (13) at levels up to 5-6%. This impurity is particularly problematic as it is difficult to remove through standard crystallization techniques, compromising the final product's purity [1]. Furthermore, cyclization steps in other reported methods were cumbersome, resulted in low yields, or required expensive reagents like N,O-bis(trimethylsilane)acetamide [1] [3].

The optimized strategy presented herein inverts the synthetic sequence by performing the nitro reduction early and employs a practical cyclization method, effectively mitigating these issues and achieving high yield and purity on a scalable level [1] [3].

Optimized Synthetic Strategy: A Novel Route

The following diagram illustrates the logical flow of the optimization strategy, highlighting the key problems identified and the corresponding solutions implemented in the novel synthesis.

G Start Key Challenges in this compound Synthesis P1 Desfluoro Impurity (13) Formed during late-stage nitro reduction Start->P1 P2 Low Yield & Purity in Amide Coupling and Cyclization Start->P2 P3 Racemization during Cyclization affecting Chiral Purity Start->P3 S1 Early Nitro Reduction using Zn/NH₄HCO₂ → Suppresses Desfluoro Impurity P1->S1 S2 Optimized Coupling with CDI/HOBt in Toluene → High Yield & Purity P2->S2 S3 Novel Cyclization with HMDS/Base in MeCN → Controls Enantiomer Formation P3->S3 Outcome Outcome: Scalable Process with High Chemical & Chiral Purity S1->Outcome S2->Outcome S3->Outcome

Detailed Experimental Protocols

Protocol 1: Reduction of 2-Fluoro-6-nitro-N-phenylbenzamide (4) to 2-Amino-6-fluoro-N-phenylbenzamide (13)

This critical step avoids the formation of the desfluoro impurity, which is prevalent when using noble metal catalysts [1].

  • Objective: To reduce the nitro group of intermediate 4 to an amino group, yielding 13, while minimizing the formation of the desfluoro impurity.
  • Reaction Mechanism: Zinc acts as a reducing agent in the presence of ammonium formate, which likely serves as a source of hydrogen.
  • Materials:
    • Starting Material: 2-Fluoro-6-nitro-N-phenylbenzamide (4)
    • Reagents: Zinc dust (6.0 equivalents), Ammonium formate (7.0 equivalents)
    • Solvent: Methanol (MeOH) and Dichloromethane (DCM) mixture (1:1 v/v)
  • Procedure:
    • Charge a solution of compound 4 (e.g., 180 g) into a reactor containing the 1:1 MeOH/DCM solvent mixture.
    • Add zinc dust (6.0 eq.) and ammonium formate (7.0 eq.) to the reaction mixture.
    • Stir the reaction mixture at ambient temperature (typically 25-30 °C). Monitor the reaction progress by TLC or HPLC.
    • Upon completion, filter the reaction mixture to remove spent zinc and other solids.
    • Concentrate the filtrate under reduced pressure to obtain the crude product.
    • The crude product, 2-amino-6-fluoro-N-phenylbenzamide (13), can be used directly in the next step without extensive purification. Purity is typically >99% (HPLC) with the desfluoro impurity not detected.
  • Safety & Environmental Note: Standard laboratory practices should be followed. Waste zinc and solvent mixtures must be disposed of according to local regulations.
Protocol 2: Coupling of 2-Amino-6-fluoro-N-phenylbenzamide (13) with N-Boc-l-2-aminobutyric acid (5)

This step forms the diamide intermediate 17, which is a precursor for cyclization.

  • Objective: To form an amide bond between the aromatic amine of 13 and the carboxylic acid of 5 with high yield and minimal racemization.
  • Reaction Mechanism: Carbonyldiimidazole (CDI) activates the carboxylic acid to form an acyl imidazole, which is then nucleophilically attacked by the amine. HOBt can help suppress racemization.
  • Materials:
    • Starting Materials: Compound 13, N-Boc-l-2-aminobutyric acid (5)
    • Coupling Reagents: Carbonyldiimidazole (CDI, 2.0 eq.), 1-Hydroxybenzotriazole (HOBt, 1.0 eq.)
    • Solvent: Toluene
    • Base: Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA), if required.
  • Procedure:
    • Dissolve N-Boc-l-2-aminobutyric acid (5) and HOBt (1.0 eq.) in dry toluene.
    • Add CDI (2.0 eq.) to the solution at ambient temperature and stir for 1-2 hours to pre-activate the acid.
    • Add a solution of compound 13 in toluene to the activated acid mixture.
    • Stir the reaction mixture at room temperature. Monitor by TLC/HPLC for completion.
    • After reaction completion, quench the mixture with a dilute aqueous acid (e.g., citric acid) or base (e.g., sodium bicarbonate) solution, depending on the work-up procedure.
    • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
    • Concentrate the organic layer under reduced pressure to yield the diamide intermediate (17) as a solid.
  • Safety Note: CDI is a moisture-sensitive irritant. Use personal protective equipment and handle in a well-ventilated fume hood.
Protocol 3: Cyclization of Diamide (17) to Quinazolinone (III)

This is a pivotal step for constructing the quinazolinone core while preserving the chiral center.

  • Objective: To cyclize the diamide intermediate 17 to the quinazolinone core of intermediate III with high chiral purity.
  • Reaction Mechanism: Hexamethyldisilazane (HMDS) acts as a silylating agent, potentially protecting the amide nitrogen and facilitating intramolecular cyclization. The base promotes the reaction.
  • Materials:
    • Starting Material: Diamide compound 17
    • Reagents: Hexamethyldisilazane (HMDS, 5.0 - 7.5 eq.)
    • Base: Triethylamine (15.0 - 20.0 eq.)
    • Solvent: Acetonitrile (MeCN)
  • Procedure:
    • Charge compound 17 and acetonitrile into a dry reactor.
    • Add triethylamine (15-20 eq.) followed by HMDS (5-7.5 eq.).
    • Heat the reaction mixture to reflux (or an elevated temperature like 80°C) and stir. Monitor the reaction by TLC/HPLC.
    • After complete cyclization, cool the reaction mixture to room temperature.
    • Carefully quench the reaction with a saturated ammonium chloride solution or a mild solvent like methanol.
    • Concentrate the mixture under reduced pressure to remove acetonitrile and volatile by-products.
    • Purify the crude product (III) by trituration or crystallization from a suitable solvent system (e.g., ethyl acetate/heptane) to achieve high chemical and chiral purity.
  • Scale-Up Note: This method is demonstrated on a larger laboratory scale and is suitable for industrial manufacturing [1] [3].

Data, Analysis, and Comparative Tables

Table 1: Comparison of Catalysts for Nitro Reduction [1]

This table summarizes the critical data for controlling the desfluoro impurity during the reduction of nitro intermediate 4.

Entry Catalyst Input (g) Yield (%) Purity by HPLC (% area) Desfluoro Impurity (% area)
1 10% Pd-C 110 87 93.5 5.6
2 5% Pd-C 100 93 98.0 0.28
3 Pt/C 10 91 - 0.2
4 Zn/NH₄HCO₂ 180 90 99.0 Not detected
Table 2: Optimization of Amide Coupling Reaction Conditions [1]

This table evaluates different coupling reagents and solvents for the coupling of 13 and 5.

Entry Coupling Reagent Solvent Yield (%) Chemical Purity (% area) Chiral Purity (Enantiomer %) Remarks
1 PyBOP DMF 10 99.0 0.05 Low conversion (~50%)
2 PyBOP Acetonitrile 32 99.0 5.0 High racemization
3 PyBOP Toluene 28 99.0 0.1 Moderate yield
4 PyBOP/HOBt Toluene 28 99.0 0.0 Good chiral control
5 DCC Toluene 44 97.0 2.0 Incomplete reaction
6 CDI Toluene 44 97.0 0.5 Good chiral control, moderate yield
7 CDI/HOBt Toluene 75 99.5 0.01 High yield, excellent purity

Mechanism of Action and Therapeutic Context

Understanding the drug's target provides context for its importance. This compound specifically inhibits the p110δ isoform of PI3K, which is predominantly expressed in leukocytes. The following diagram illustrates its mechanism of action at the molecular level.

G BCR B-Cell Receptor (BCR) Activation PI3K PI3Kδ Activation (P110δ/P85 subunits) BCR->PI3K PIP2 PIP₂ PI3K->PIP2 Phosphorylates PIP3 PIP₃ PIP2->PIP3 AKT AKT Activation PIP3->AKT Survival Cell Survival Proliferation Metabolism AKT->Survival ID This compound Inhibition ID->PI3K Binds to ATP-binding site of P110δ

This compound binds competitively to the ATP-binding pocket of the p110δ catalytic subunit [2] [4]. In the catalytic domain, its quinazolinone nucleus occupies a hydrophobic specificity pocket packed between Trp760 and Met752, while the purine ring makes interactions in the hinge region [2]. This binding inhibits the production of the second messenger PIP3, leading to the blockade of the downstream AKT signaling pathway. Consequently, this sequence of events induces apoptosis and reduces the viability of malignant B-cells [2] [5].

Conclusion

The optimized synthesis of this compound outlined in these application notes demonstrates a significant improvement over earlier routes. Key achievements include:

  • Impurity Control: The early reduction using Zn/NH₄HCO₂ completely suppresses the troublesome desfluoro impurity.
  • Chiral Integrity: The optimized CDI/HOBt coupling and novel HMDS-mediated cyclization effectively arrest the formation of the undesired enantiomer.
  • Scalability & Efficiency: The process avoids expensive reagents, cumbersome purifications, and is demonstrated on a larger scale, offering a robust and cost-effective manufacturing solution.

This protocol provides researchers and process chemists with a reliable method to produce this compound in high chemical and chiral purity, supporting the ongoing development and manufacturing of this critical anticancer therapeutic.


References

idelalisib chiral purity control coupling reagents

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Idelalisib (Zydelig) is a first-in-class, orally administered phosphoinositide 3-kinase delta (PI3Kδ) inhibitor approved for the treatment of relapsed chronic lymphocytic leukemia (CLL), follicular lymphoma (FL), and small lymphocytic lymphoma (SLL) [1] [2]. As a chiral small molecule drug with the chemical name 5-fluoro-3-phenyl-2-[(1S)-1-(9H-purin-6-ylamino)propyl]-4(3H)-quinazolinone, this compound contains one chiral center that is critical for its therapeutic activity [3] [4]. The control of chiral purity during manufacturing presents significant challenges due to the propensity for racemization during synthetic steps and the formation of process-related impurities that are difficult to remove once formed [3].

This Application Note provides detailed protocols for controlling critical quality attributes during this compound synthesis, with particular emphasis on managing the desfluoro impurity during nitro reduction and controlling enantiomer formation during the diamide cyclization step. The optimized procedures described herein achieve excellent chemical and chiral purity while maintaining good yields, providing a robust and scalable process suitable for commercial manufacturing [3] [5].

Background and Significance

This compound Mechanism and Therapeutic Importance

This compound functions as a potent and selective inhibitor of the PI3Kδ isoform, which is constitutively over-expressed in B-cells and plays a crucial role in B-cell receptor signaling, trafficking, and homing [1] [6]. By specifically blocking the P110δ subunit, this compound promotes apoptosis of malignant B-cells and abrogates microenvironmental survival signals, making it particularly effective in treating B-cell malignancies [1]. Clinical trials have demonstrated significant efficacy, with one study showing an 81% objective response rate when this compound was combined with rituximab for relapsed CLL, compared to 13% with rituximab alone [1].

Synthetic Challenges in this compound Manufacturing

The original synthetic route developed by Icos Corporation faced several significant challenges [3] [5]:

  • Low Conversion in Coupling Steps: The reaction of N-Boc-L-2-aminobutyric acid with nitro amide intermediate proceeded with only 50% conversion and 60% purity due to backward reaction tendencies [3]
  • Impurity Formation: Conventional catalytic reduction methods produced up to 5% desfluoro impurity, which proved difficult to remove through crystallization [3]
  • Racemization Risk: The chiral center was susceptible to epimerization during cyclization, potentially generating the undesired enantiomer [3]
  • Process Limitations: Alternative routes using expensive reagents (CDI) or harsh conditions (Fe/AcOH) were not commercially viable [3]

The following workflow outlines the key stages in the optimized manufacture of this compound, highlighting where critical purity controls are implemented:

G Start Start: 2-Fluoro-6-nitro benzoic acid Step1 Amide Formation with Aniline Start->Step1 Step2 Nitro Reduction with Zn/NH4HCO2 Step1->Step2 CriticalControl1 Critical Control Point: Desfluoro Impurity Monitoring Step2->CriticalControl1 Step3 Coupling with N-Boc-L-2-aminobutyric acid using CDI/HOBt in Toluene CriticalControl2 Critical Control Point: Chiral Purity Analysis Step3->CriticalControl2 Step4 Cyclization Step5 Boc Deprotection Step4->Step5 Step6 Purine Coupling Step5->Step6 End End: this compound API Step6->End CriticalControl1->Step3 CriticalControl2->Step4

Materials and Equipment

Chemical Reagents
  • 2-Fluoro-6-nitrobenzoic acid (CAS: 38566-48-6)
  • Aniline (CAS: 62-53-3)
  • N-Boc-L-2-aminobutyric acid (CAS: 34582-32-6)
  • Carbonyldiimidazole (CDI, CAS: 530-62-1)
  • 1-Hydroxybenzotriazole (HOBt, CAS: 2592-95-2)
  • Zinc powder (CAS: 7440-66-6)
  • Ammonium formate (CAS: 540-69-2)
  • 6-Bromopurine (CAS: 1750-76-1)
  • Toluene (HPLC grade)
  • Dichloromethane (DCM, HPLC grade)
  • Methanol (HPLC grade)
  • Trifluoroacetic acid (TFA, CAS: 76-05-1)
Equipment
  • Laboratory glass reactor (1-5 L capacity)
  • Overhead stirrer with torque control
  • Heating mantle with temperature controller
  • Vacuum filtration setup
  • Rotary evaporator
  • HPLC system with chiral column
  • Analytical balance (0.1 mg sensitivity)
  • pH meter
  • TLC plates (Silica gel 60 F254)

Experimental Protocols

Protocol 1: Reduction of 2-Fluoro-6-nitro-N-phenylbenzamide with Control of Desfluoro Impurity

Objective: To reduce the nitro group of 2-fluoro-6-nitro-N-phenylbenzamide (Compound 4) to the corresponding amine while minimizing formation of the desfluoro impurity [3].

Procedure:

  • Charge 180 g of 2-fluoro-6-nitro-N-phenylbenzamide (Compound 4) into a 3 L glass reactor.
  • Add 1.5 L of methanol:dichloromethane (1:1 v/v) and stir at 25°C until complete dissolution.
  • Add 6.0 equivalents of zinc powder (calculated relative to substrate) followed by 7.0 equivalents of ammonium formate.
  • Maintain the reaction mixture at 25-30°C with continuous stirring for 4-6 hours.
  • Monitor reaction progress by TLC (eluent: hexane/ethyl acetate 7:3) or HPLC.
  • Upon completion, filter the reaction mixture through a celite bed to remove zinc residues.
  • Wash the filter cake with fresh DCM (2 × 100 mL).
  • Concentrate the combined filtrates under reduced pressure at 40°C.
  • Isolate the product by crystallization from ethanol/water system.
  • Dry the resulting 2-amino-6-fluoro-N-phenylbenzamide under vacuum at 50°C for 12 hours.

Expected Outcome: 142 g of product (90% yield) with 99.0% HPLC purity and no detectable desfluoro impurity [3].

Protocol 2: Coupling of 2-Amino-6-fluoro-N-phenylbenzamide with N-Boc-L-2-aminobutyric acid using CDI/HOBt

Objective: To form the amide bond between 2-amino-6-fluoro-N-phenylbenzamide and N-Boc-L-2-aminobutyric acid while maintaining chiral integrity and achieving high conversion [3].

Procedure:

  • Charge 140 g of 2-amino-6-fluoro-N-phenylbenzamide (from Protocol 1) into a 2 L reactor.
  • Add 1.0 L of dry toluene and stir under nitrogen atmosphere.
  • Add 2.0 equivalents of carbonyldiimidazole (CDI) and stir at 25°C for 30 minutes.
  • Add 1.0 equivalent of 1-hydroxybenzotriazole (HOBt).
  • Slowly add 1.1 equivalents of N-Boc-L-2-aminobutyric acid dissolved in 200 mL toluene.
  • Maintain the reaction at 25-30°C for 6-8 hours with continuous stirring.
  • Monitor reaction progress by TLC (eluent: DCM/methanol 9:1) and HPLC.
  • Upon completion, wash the reaction mixture with 5% citric acid solution (2 × 300 mL).
  • Follow with washing using 5% sodium bicarbonate solution (2 × 300 mL).
  • Separate the organic layer and concentrate under reduced pressure at 45°C.
  • Purify the crude product by recrystallization from heptane/ethyl acetate.

Expected Outcome: 182 g of diamide product (75% yield) with 99.5% chemical purity and 99.99% chiral purity (0.01% enantiomer) [3].

Analytical Monitoring Protocols

HPLC Method for Chemical Purity:

  • Column: C18, 250 × 4.6 mm, 5μm
  • Mobile Phase: Gradient of 0.1% formic acid in water and acetonitrile
  • Flow Rate: 1.0 mL/min
  • Detection: UV at 254 nm
  • Injection Volume: 10 μL

Chiral HPLC Method:

  • Column: Chiralpak AD-H, 250 × 4.6 mm
  • Mobile Phase: n-hexane:isopropanol (80:20)
  • Flow Rate: 1.0 mL/min
  • Detection: UV at 254 nm
  • Retention times: (S)-enantiomer ~12.5 min; (R)-enantiomer ~14.2 min

Results and Discussion

Control of Desfluoro Impurity During Nitro Reduction

The reduction of the nitro group in the early synthetic intermediate presented significant challenges, as conventional catalytic reduction methods produced unacceptable levels of desfluoro impurity. The comparative data in Table 1 demonstrates the superiority of the zinc/ammonium formate system for this transformation.

The mechanism of desfluoro impurity formation involves hydrogenolysis of the carbon-fluorine bond, which occurs readily with noble metal catalysts under hydrogen atmosphere. The zinc/ammonium formate system operates through a different mechanism that preserves the critical carbon-fluorine bond while efficiently reducing the nitro group [3].

Optimization of Coupling Conditions for Chiral Purity

The coupling reaction between 2-amino-6-fluoro-N-phenylbenzamide and N-Boc-L-2-aminobutyric acid is particularly sensitive to racemization due to the stereolabile chiral center. Screening of various coupling reagents revealed significant differences in both conversion and chiral integrity.

The CDI/HOBt system in toluene proved optimal, providing complete conversion while maintaining excellent chiral purity. The mechanism involves initial formation of the N-acylimidazole intermediate, which is subsequently activated by HOBt for nucleophilic attack by the amine. This dual activation pathway minimizes racemization by reducing reaction time and avoiding harsh conditions that promote epimerization [3].

The following diagram illustrates the strategic approach to controlling the two critical impurities in the this compound synthesis:

G Problem1 Problem: Desfluoro Impurity Formation during Nitro Reduction Solution1 Solution: Zn/NH4HCO2 System Problem1->Solution1 Outcome1 Outcome: 99% Purity 0% Desfluoro Impurity Solution1->Outcome1 Problem2 Problem: Racemization during Amide Coupling Solution2 Solution: CDI/HOBt in Toluene Problem2->Solution2 Outcome2 Outcome: 99.99% Chiral Purity 0.01% Enantiomer Solution2->Outcome2

Process Scalability and Industrial Application

The optimized process has been demonstrated on a multigram scale in the laboratory, showing excellent reproducibility and robustness. The combination of zinc/ammonium formate for nitro reduction and CDI/HOBt for amide coupling provides a commercially viable route to this compound that meets stringent regulatory requirements for chemical and chiral purity [3] [5].

The developed process offers significant advantages over previous approaches:

  • Elimination of expensive noble metal catalysts
  • Avoidance of difficult-to-remove impurities
  • Minimal racemization throughout the synthetic sequence
  • High overall yield and purity suitable for commercial manufacturing

Troubleshooting Guide

Problem Possible Cause Solution
Desfluoro impurity >0.1% Incorrect zinc particle size or activity Use fresh zinc powder (325 mesh); ensure proper activation with dilute HCl if necessary
Low conversion in coupling Moisture in solvent or reagents Ensure anhydrous toluene; activate molecular sieves; use fresh CDI
Elevated enantiomer (>0.1%) High reaction temperature Maintain temperature at 25-30°C; consider slight excess of HOBt
Product precipitation during coupling Solvent composition Increase toluene volume; maintain mild heating (35-40°C) until reaction complete
Color of final product dark Metal impurities Implement additional washing with EDTA solution; recrystallize from appropriate solvent system

Conclusion

The protocols described herein provide robust methods for controlling critical quality attributes during this compound synthesis, particularly the desfluoro impurity and chiral purity. The optimized conditions for nitro reduction using zinc/ammonium formate and amide coupling using CDI/HOBt in toluene represent significant improvements over previously reported methods, offering enhanced purity profiles while maintaining operational practicality and scalability.

These methods have been demonstrated to consistently produce this compound with chemical purity >99.5% and chiral purity >99.99%, meeting the stringent requirements for pharmaceutical substances. The approaches described may also find application in the synthesis of other chiral quinazolinone derivatives and complex molecules containing stereolabile centers.

References

managing idelalisib severe diarrhea adverse events

Author: Smolecule Technical Support Team. Date: February 2026

What is Idelalisib and its Common Adverse Events?

This compound (marketed as ZYDELIG) is a first-in-class, oral, selective inhibitor of the phosphatidylinositol 3-kinase delta (PI3Kδ) enzyme [1]. It is approved for the treatment of relapsed chronic lymphocytic leukemia (CLL) and follicular B-cell non-Hodgkin lymphoma (FL) [1] [2].

While effective, its use is associated with several serious adverse events (AEs). The US prescribing information contains a black box warning for severe toxicities, including diarrhea/colitis, which is one of the most frequent treatment-emergent AEs [1] [3] [4].

The table below summarizes the incidence of key AEs from clinical trials:

Adverse Event / Laboratory Abnormality Incidence in iNHL Trial (this compound only) Incidence in CLL Trial (this compound + Rituximab)
Any Grade ≥3 Adverse Event 54% [1] 56% [1]
Diarrhea (all grades) 43% [1] 19% [1]
Diarrhea (Grade ≥3) 13% [1] 4% [1]
ALT/AST Elevation (Grade ≥3) 13% [1] 5% [1]
Neutropenia (Grade ≥3) 27% [1] 34% [1]

Mechanism of Action & Pathogenesis of Diarrhea

Understanding the drug's mechanism helps in troubleshooting the adverse events.

Therapeutic Mechanism

PI3Kδ is predominantly expressed in leukocytes and is critical for the activation, proliferation, and survival of B-cells [1]. In many B-cell leukemias and lymphomas, the PI3Kδ signaling pathway is hyperactive, driving disease progression [5]. This compound inhibits PI3Kδ, which blocks downstream signaling through the AKT-mTOR pathway, leading to inhibition of B-cell proliferation and promotion of apoptosis in malignant B-cell lines [1].

The following diagram illustrates this compound's therapeutic mechanism of action.

G BCR BCR PI3Kd PI3Kδ (p110δ) BCR->PI3Kd AKT AKT PI3Kd->AKT mTOR mTOR AKT->mTOR Survival B-Cell Survival, Proliferation, Migration mTOR->Survival This compound This compound This compound->PI3Kd Inhibits

Pathogenesis of Diarrhea/Colitis

The exact cause of this compound-induced diarrhea/colitis is not fully understood but is thought to be immune-mediated. The leading hypothesis suggests that PI3Kδ inhibition disrupts immune homeostasis in the gut mucosa. Mesenteric B-cells may normally play a protective role by inhibiting T-cells. When this compound inhibits these B-cells, it may lead to dysregulation and activation of CD8+ cytotoxic T-cells, causing damage to the intestinal epithelium [2] [6].

The diagram below outlines this proposed pathway for colitis development.

G Idelalisib2 Idelalisib2 PI3Kd2 PI3Kδ Inhibition (in Gut) Idelalisib2->PI3Kd2 BDysregulation B-Cell Dysregulation PI3Kd2->BDysregulation TActivation Dysregulated CD8+ T-Cell Activation BDysregulation->TActivation EpithelialDamage Intestinal Epithelial Damage TActivation->EpithelialDamage Colitis Diarrhea & Colitis EpithelialDamage->Colitis

Clinical Presentation & Diagnosis of Diarrhea/Colitis

  • Onset and Severity: Diarrhea can occur at any time. The median time to onset for any grade is about 1.9 months, but severe (Grade ≥3) diarrhea can present later, with a median onset of 7.1 months [2]. This late onset is a key characteristic.
  • Characteristic Histology: If a biopsy is performed, findings can include intraepithelial lymphocytosis, neutrophilic cryptitis, and increased epithelial cell apoptosis within the crypts [2]. This helps distinguish it from other conditions like inflammatory bowel disease (IBD), graft-versus-host disease (GVHD), or infectious colitis [2].
  • Differential Diagnosis: It is crucial to rule out other causes, particularly infectious etiologies like Clostridium difficile, before attributing diarrhea to this compound [1] [2]. A thorough workup should include stool studies and may require colonoscopy with biopsy in severe or persistent cases.

Evidence-Based Management Protocol

The following table synthesizes the recommended management strategies based on the severity of the diarrhea, as graded by the National Cancer Institute's Common Terminology Criteria for Adverse Events (NCI CTCAE) [1] [2] [7].

Diarrhea Grade Clinical Description Recommended Management Actions
Grade 1 Mild increase over baseline; not interfering with instrumental activities of daily living (ADL) Continue this compound; monitor patient closely [1].
Grade 2 Moderate increase over baseline; interfering with instrumental ADL Hold this compound. Exclude infectious causes. For persistent grade 2, expert opinion recommends starting budesonide 9 mg/day until diarrhea resolves to Grade ≤1 [1] [7]. The FDA label recommends monitoring at least weekly until resolution [2].
Grade 3 Severe increase over baseline; interfering with self-care ADL; hospitalization indicated Hold this compound. Hospitalize for IV hydration/nutrition if needed. Exclude infection. Start IV methylprednisolone or oral prednisone (1 mg/kg) [1] [7]. After rapid control, transition to oral budesonide for maintenance [7]. Monitor until resolution, then consider restarting this compound at a reduced dose [2] [8].
Grade 4 Life-threatening consequences; urgent intervention indicated Permanently discontinue this compound [2] [8]. Institute supportive care and high-dose steroids [1].

Key Notes on Management:

  • Steroid Efficacy: The time to resolution of severe diarrhea is significantly shorter with corticosteroids (1-2 weeks) compared to drug interruption alone (approximately 1 month) [2] [6].
  • Dietary Management: Advise patients to eat smaller, more frequent meals and avoid foods that can aggravate diarrhea, such as high-fiber foods, dairy products, greasy or spicy foods, and sweeteners [8].
  • Rechallenge: Many patients can successfully restart this compound at a reduced dose after the diarrhea has resolved to Grade ≤1, often with concomitant budesonide to prevent recurrence [2] [7].

Key Takeaways for Your Research

For your technical support materials, the core points to emphasize are:

  • Vigilant Monitoring: Diarrhea can be late-onset and severe. Early identification and intervention are critical.
  • Systematic Workup: Always rule out infection before initiating immunosuppressive steroids.
  • Proactive Steroid Use: Budesonide and systemic corticosteroids are highly effective for management and enabling drug rechallenge, not just supportive care.
  • Dose Management: Protocol-defined dose holds and reductions are essential for managing this adverse event while preserving therapy.

References

idelalisib hepatotoxicity liver enzyme monitoring protocol

Author: Smolecule Technical Support Team. Date: February 2026

Idelalisib Hepatotoxicity Monitoring & Management FAQ

Q1: What is the recommended liver enzyme monitoring protocol for patients on this compound?

Clinical guidelines mandate a strict monitoring schedule for liver enzymes due to the risk of serious and sometimes fatal hepatotoxicity [1] [2]. The following table outlines the standard protocol:

Time Period Monitoring Frequency Key Actions
Pre-treatment Baseline measurement of ALT & AST [2] Establish a baseline; exclude patients with significant pre-existing liver disease [3].
First 3 Months Every 2 weeks [1] [2] Most toxicities occur within the first 4-12 weeks [1].
Next 3 Months Every 4 weeks [1] [2] Continue regular monitoring as risk persists.
After 6 Months Every 1 to 3 months [1] [2] Continue periodic monitoring for the duration of therapy.
If ALT/AST >3x ULN Monitor more frequently until resolution [2] Increase frequency to at least weekly until levels normalize [2].

Q2: What are the known risk factors for developing transaminase elevation with this compound?

Research has identified specific patient factors that significantly increase the risk of hepatotoxicity. Understanding these is vital for patient stratification and heightened vigilance in clinical trials and practice.

Risk Factor Risk Association Notes
Younger Age Progressive increase in risk with younger age [3]. Patients under 55 have a 2.64x higher hazard ratio compared to those ≥75 [3].
No Prior Therapy Significantly higher risk in treatment-naive patients [3]. Patients with prior therapy had a hazard ratio of 0.47 (protective) [3].
Concomitant BR Therapy Increased risk when combined with bendamustine and rituximab [3]. In relapsed/refractory patients, incidence was 23% with BR vs. 11% without [3].

Q3: How should this compound-induced hepatotoxicity be managed clinically?

Management is based on the severity of the transaminase elevation, following a structured protocol of dose interruption, reduction, or permanent discontinuation.

Event Severity Action Subsequent Management
ALT/AST >3x to 5x ULN Continue same dosage; monitor at least weekly [2]. -
ALT/AST >5x to 20x ULN Withhold this compound; monitor at least weekly [2]. Resume at 100 mg twice daily when ALT/AST return to normal limits [2].
ALT/AST >20x ULN OR Bilirubin >10x ULN Permanently discontinue this compound [2]. -
Recurrent Hepatotoxicity Permanently discontinue this compound [2]. -
Slow Resolution Consider use of corticosteroids [1]. Corticosteroids may be beneficial and can allow for re-challenge [1].

The following diagram illustrates the core workflow for managing elevated liver enzymes during this compound therapy:

G Start Routine Monitoring Decision1 ALT/AST > 3x ULN? Start->Decision1 Decision1->Start No Action1 Continue this compound Monitor at least weekly Decision1->Action1 Yes Decision2 ALT/AST > 5x ULN? Action1->Decision2 Decision2->Decision1 No Action2 Withhold this compound Monitor weekly Decision2->Action2 Yes Decision3 Levels return to normal? Action2->Decision3 Action3 Resume at reduced dose (100 mg twice daily) Decision3->Action3 Yes Decision4 ALT/AST > 20x ULN OR Bilirubin > 10x ULN? Decision3->Decision4 No Action3->Decision1 Decision4->Action2 No Action4 Permanently Discontinue This compound Decision4->Action4 Yes

Experimental & Mechanistic Considerations for Researchers

Q4: What are the suspected mechanisms behind this compound-induced liver injury?

The exact mechanism is not fully elucidated, but evidence points toward an immune-mediated component rather than direct cytotoxicity [1] [3]. Key observations supporting this include:

  • Immune Cell Involvement: The hepatotoxicity is associated with a decrease in regulatory T cells and an activated CD8+ T cell infiltrate in the liver, suggesting an autoimmune-like attack [3].
  • Response to Corticosteroids: The fact that liver injury often responds to corticosteroid treatment further supports an immune-mediated mechanism [1].
  • Metabolism: this compound is metabolized primarily by aldehyde oxidase in the liver, with a minor role for CYP3A4. Concomitant use of drugs that affect these pathways could influence toxicity risk [1].

Q5: Are there emerging biomarkers for drug-induced liver injury (DILI) relevant to preclinical research?

While ALT and AST remain the clinical standard, researchers are investigating more sensitive and specific biomarkers. Cytokeratin-18 (K18) is a promising mechanistic biomarker. Upon hepatocyte death, full-length K18 is released during necrosis, and caspase-cleaved K18 (cc-K18) is released during apoptosis [4]. Advanced detection methods, such as surface-enhanced Raman scattering (SERS) lateral flow immunoassays, are being developed to quantify K18 rapidly and with high sensitivity, which could allow for earlier detection of DILI in both clinical and research settings [4].

References

idelalisib pneumonitis pulmonary toxicity diagnosis management

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Characteristics and Incidence

The following table summarizes the key clinical data on idelalisib-associated pneumonitis for a quick overview [1] [2] [3]:

Characteristic Details
Reported Incidence Approximately 3% of patients in clinical trials [1]
Onset Wide range; from <1 month to 15 months after treatment initiation [1] [3]
Severity Can be serious or fatal; carries an FDA boxed warning [1] [3]
Common Symptoms Cough, dyspnea (shortness of breath), hypoxia, fever [1] [3]
Key Radiologic Findings Interstitial infiltrates on chest X-ray, tree-in-bud nodularity and mosaic attenuation on CT scan [1]

Diagnostic and Management FAQ

This FAQ section addresses critical steps for identifying and handling suspected pneumonitis.

Q1: What is the recommended diagnostic workflow for suspected this compound-induced pneumonitis? A1: Diagnosis requires a high index of suspicion and a systematic approach to rule out other causes, particularly infections [1].

  • Clinical Assessment: Evaluate for pulmonary symptoms like cough, dyspnea, and hypoxia [3].
  • Imaging: Perform a chest X-ray. If abnormal, follow with a high-resolution CT scan; look for patterns like tree-in-bud nodularity and mosaic attenuation [1].
  • Infection Workup: This is crucial. Exclude infections using:
    • Viral panels (e.g., SARS-CoV-2, influenza, RSV)
    • Blood cultures
    • Pneumonia tests (e.g., Pneumocystis jirovecii PCR, CMV PCR or antigen test) [1] [3].
  • Correlation: A diagnosis is supported by the exclusion of other causes, distinct radiological findings, and a temporal link to this compound initiation. Clinical improvement after drug discontinuation confirms the diagnosis [1].

Q2: How should this compound-induced pneumonitis be managed? A2: Management is based on the severity of the event, often guided by criteria like the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE) [1] [3].

  • Permanent Discontinuation: Permanently discontinue this compound upon confirmation of any grade of symptomatic pneumonitis or organizing pneumonia [3].
  • Corticosteroid Use: For symptomatic or severe cases, initiate treatment with corticosteroids [3]. Note that for non-severe cases where the patient is stable after stopping the drug, a watchful waiting strategy without steroids may be appropriate [1].
  • Supportive Care: Provide necessary respiratory support.
  • Alternative Therapy: Advise the patient to consult their oncologist for an alternative treatment plan for the underlying malignancy [1].

Q3: What are the proposed mechanisms behind this pulmonary toxicity? A3: The exact mechanism is not fully elucidated, but research points to two primary hypotheses:

  • Immune-Mediated Inflammation: The pneumonitis observed with this compound mirrors effects seen with mTOR inhibitors, suggesting a complex immune-mediated mechanism. This may involve activation of the innate immune system and a T-cell-mediated response [1].
  • Cellular Bioenergetic Disruption: Preclinical in vitro studies show that this compound significantly reduces the rate of cellular mitochondrial oxygen consumption (respiration) in lung tissue fragments by 27%. This suggests that the drug may impair cellular energy production, potentially contributing to lung toxicity [4]. This is an off-target effect, as PI3Kδ is predominantly expressed in leukocytes.

Experimental Insights for Researchers

For scientists investigating the underlying biology of this adverse event, the following experimental data and protocols are provided.

Experimental Model for Investigating Mitochondrial Toxicity A study investigating the mechanism of this compound's organ toxicity used the following methodology to assess its impact on cellular bioenergetics [4]:

  • Tissue Samples: Fresh liver, lung, intestinal, thymic, and kidney fragments were collected from C57BL/6 mice.
  • Ex Vivo Exposure: Tissue fragments were immersed in RPMI medium containing 10 µM this compound or a DMSO vehicle control.
  • Measurement of Cellular Respiration: A phosphorescence oxygen analyzer was used to monitor cellular mitochondrial O₂ consumption (in kc, µM O₂ min⁻¹ mg⁻¹) in the tissue fragments at 37°C.
  • Key Finding: this compound specifically reduced cellular respiration in lung fragments by 27% and in liver fragments by 20%, but did not affect respiration in the other tissues tested [4]. This provides a potential non-immune mechanism for the observed lung and liver toxicities.

Signaling Pathway and Mechanistic Workflow

The diagram below integrates the proposed mechanisms of this compound-induced pneumonitis, from molecular interactions to clinical presentation, which can inform your research hypotheses.

G cluster_immune Immune-Mediated Hypothesis cluster_metabolic Metabolic Hypothesis (Preclinical) This compound This compound PI3Kdelta PI3Kδ Inhibition This compound->PI3Kdelta ImmuneDysregulation Immune Dysregulation PI3Kdelta->ImmuneDysregulation BioenergeticDisruption Bioenergetic Disruption PI3Kdelta->BioenergeticDisruption TCellActivation T-cell Mediated Response ImmuneDysregulation->TCellActivation InnateImmuneActivation Innate Immune System Activation ImmuneDysregulation->InnateImmuneActivation ReducedRespiration Reduced Mitochondrial O₂ Consumption in Lung BioenergeticDisruption->ReducedRespiration LungInflammation Lung Inflammation & Injury TCellActivation->LungInflammation InnateImmuneActivation->LungInflammation ReducedRespiration->LungInflammation ClinicalPneumonitis Clinical Pneumonitis (Cough, Dyspnea, Hypoxia) LungInflammation->ClinicalPneumonitis

References

controlling idelalisib desfluoro impurity during synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Understanding the Desfluoro Impurity

The desfluoro impurity (Desfluoro Idelalisib, CAS 870281-74-6) is a known process-related impurity in this compound synthesis [1]. It forms primarily during the reduction step of the nitro intermediate, 2-fluoro-6-nitro-N-phenylbenzamide [2] [3]. This step can inadvertently remove the critical fluorine atom from the molecule, generating the desfluoro analogue, which is difficult to remove later via crystallization [2] [3].

Troubleshooting Guide: Controlling the Impurity

The core of the problem lies in the choice of catalyst for the reduction reaction. The following table compares the performance of different catalytic systems, highlighting the most effective one.

Catalyst System Reaction Conditions Purity of Product (% area by HPLC) Level of Desfluoro Impurity Key Findings and Recommendations
10% Pd-C [2] [3] 1:1 MeOH/DCM, ambient temperature 93.5% 5.6% High level of undesired dehalogenation. Not recommended.
5% Pd-C [2] [3] 1:1 MeOH/DCM, ambient temperature 98.0% 0.28% Significant improvement, but impurity level may still be above regulatory thresholds.
Pt/C [2] [3] 0.2 w/w to input, ambient temperature ~99% (estimated) 0.2% Better control than Pd-C, but impurity is still detectable.
Zn / Ammonium Formate [2] [3] 6.0 eq. Zn, 7.0 eq. HCOONH₄, ambient temperature 99.0% Not Detected Recommended method. Effectively suppresses the formation of the desfluoro impurity.

Detailed Experimental Protocol for Impurity Control

Based on the research, here is a scalable method to prepare the key intermediate, 2-amino-6-fluoro-N-phenylbenzamide, while controlling the desfluoro impurity [2] [3].

Procedure:

  • Charge Substrate: Add 180 grams of 2-fluoro-6-nitro-N-phenylbenzamide to the reaction vessel.
  • Add Reagents: Introduce 6.0 equivalents of Zinc (Zn) dust and 7.0 equivalents of Ammonium Formate (HCOONH₄).
  • Run Reaction: Carry out the reduction at ambient temperature. Monitor the reaction progress by TLC or HPLC.
  • Work-up and Isolation: Upon completion, work up the reaction mixture to isolate the product.
  • Yield and Purity: This method yields approximately 142 grams (90%) of the amino intermediate with a high chemical purity of 99.0% and, crucially, no detectable desfluoro impurity [2] [3].

Key Takeaways for Your Research

  • Catalyst Choice is Critical: The standard hydrogenation catalyst, Pd-C, is not suitable for this specific reduction as it promotes dehalogenation. Switching to a metal/ammonium formate system is the most effective solution.
  • A Proactive Approach is Best: The recommended protocol focuses on preventing the impurity's formation at the source, which is more efficient than trying to remove it after it has formed.
  • Verify with Analytical Methods: Always use a validated HPLC method to detect and quantify the desfluoro impurity in your intermediates and final API. The impurity is available as a reference standard for method development and validation [1].

Experimental Workflow Diagram

The following diagram outlines the key decision points in the synthesis pathway to control the desfluoro impurity.

workflow Start Nitro Intermediate 2-fluoro-6-nitro-N-phenylbenzamide A Reduction Step (Critical Impurity Control Point) Start->A B Use Pd-C / Pt-C Catalysts? A->B Catalyst Selection D Use Zn / NH₄HCO₂ System? A->D Catalyst Selection C Desfluoro Impurity Forms (Difficult to remove later) B->C Yes E Impurity Suppressed (High purity amino intermediate) D->E Yes

References

minimizing idelalisib racemization during amide coupling

Author: Smolecule Technical Support Team. Date: February 2026

Coupling Reagent Performance Comparison

The table below summarizes key experimental findings for coupling 2-amino-6-fluoro-N-phenylbenzamide with N-Boc-l-2-amino butyric acid, highlighting how reagent and solvent choice impacts racemization and yield [1].

Coupling Reagent Solvent Yield (%) Chemical Purity (% area) Chiral Purity (% area) Undesired Enantiomer (% area)
PyBOP DMF ~10 99.0 99.95 0.05
PyBOP Acetonitrile 32 99.0 95.0 5.0
PyBOP Toluene 28 99.0 99.9 0.1
PyBOP/HOBt Toluene 28 99.0 100 0.0
DCC Toluene 44 97.0 98.0 2.0
CDI Toluene 44 97.0 99.5 0.5
CDI/HOBt Toluene 75 99.5 99.99 0.01

The data shows that CDI/HOBt in Toluene offers the best balance of high yield, excellent chemical purity, and superior control over racemization [1].

Optimized Coupling Protocol

Here is a detailed methodology for the amide coupling step, adapted from the scalable synthesis that achieved minimal racemization [1].

  • Objective: To couple 2-amino-6-fluoro-N-phenylbenzamide (13) with N-Boc-l-2-amino butyric acid (5) to form the diamide intermediate (17) with minimal racemization.
  • Reaction Setup:
    • Solvent: Toluene is the preferred solvent due to its demonstrated effectiveness in suppressing racemization compared to DMF or acetonitrile [1].
    • Coupling System: Use CDI (Carbonyldiimidazole) as the coupling reagent with HOBt (1-Hydroxybenzotriazole) as an additive [1].
    • Molar Ratios:
      • 2-Amino-6-fluoro-N-phenylbenzamide (13): 1.0 equivalent
      • N-Boc-l-2-amino butyric acid (5): 1.0 equivalent
      • CDI: 2.0 equivalents
      • HOBt: 1.0 equivalent
  • Procedure:
    • Charge toluene and 2-amino-6-fluoro-N-phenylbenzamide (13) into the reaction vessel.
    • Add N-Boc-l-2-amino butyric acid (5), followed by HOBt and finally CDI.
    • Stir the reaction mixture at ambient temperature until the starting material is consumed (monitor by TLC). The use of ambient temperature helps control racemization [1].
    • Upon completion, work up the reaction mixture to isolate the diamide product (17).
  • Expected Outcome: This method has been demonstrated to provide the product in 75% yield with 99.5% chemical purity and 99.99% chiral purity [1].

Troubleshooting Common Coupling Issues

  • Problem: Low Yield or Incomplete Conversion

    • Solution: Ensure the coupling reagents CDI and HOBt are fresh and of high quality. The use of HOBt is critical as it forms an active ester intermediate that facilitates the coupling and suppresses racemization [2]. Confirm that the reaction is moisture-free.
  • Problem: Elevated Levels of the Undesired Enantiomer

    • Solution: Strictly avoid solvents like acetonitrile, which can promote racemization. Adhere to the recommended CDI/HOBt/toluene system at ambient temperature. The mechanism involves HOBt generating a stable active ester, which undergoes aminolysis without forming the oxazolinone intermediate that leads to racemization [2].

Experimental Strategy for Racemization Control

This diagram visualizes the strategic approach to optimize the coupling step, focusing on the critical decision points that influence racemization [1].

G Start Start: Amide Coupling Optimization Solvent Solvent Selection Start->Solvent Toluene Toluene Solvent->Toluene Avoid Avoid Acetonitrile Solvent->Avoid Reagent Coupling Reagent System Toluene->Reagent Avoid->Reagent CDI_HOBt CDI with HOBt Additive Reagent->CDI_HOBt Temp Reaction Temperature CDI_HOBt->Temp Ambient Ambient Temperature Temp->Ambient Outcome Outcome: High Yield & Minimal Racemization Ambient->Outcome

Frequently Asked Questions

  • Why is HOBt used as an additive? HOBt is a racemization-suppressing additive. It acts by forming an active ester with the carboxylic acid, which is less prone to forming the oxazolinone intermediate—a key species in the base-catalyzed racemization pathway of activated amino acids [2].

  • Are there alternatives to CDI/HOBt? Yes, other reagents like PyBOP/HOBt in toluene also achieved 100% chiral purity, though with a lower yield (28%) in the cited study. CDI alone or DCC showed higher levels of the undesired enantiomer, demonstrating the crucial role of the HOBt additive [1].

  • Why is solvent choice so critical? The solvent can influence the degree of racemization. The study showed a dramatic increase in the undesired enantiomer (5%) when PyBOP was used with acetonitrile versus only 0.1% with toluene, highlighting the solvent's role in the reaction's stereochemical outcome [1].

References

idelalisib drug interactions CYP3A4 inhibitors inducers

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacokinetic Profile of Idelalisib

Understanding this compound's pharmacokinetics is fundamental to predicting and managing its interactions.

Parameter Description
Primary Metabolites GS-563117 (inactive) [1]
Major Metabolizing Enzymes Aldehyde oxidase (~70%), CYP3A4 (~30%) [1] [2] [3]
Primary Excretion Route Feces (~78%), Urine (~14%) [1]
Protein Binding >84% [1]
Half-Life 8.2 hours [1]

This metabolic profile means that drugs affecting the CYP3A4 pathway can significantly alter this compound exposure.

Clinical Drug Interaction Tables

The tables below summarize clinically significant interactions, based on FDA guidance and clinical data.

Table 1: this compound as a Victim Drug (CYP3A4 Substrate) Drugs that induce or inhibit CYP3A4 can alter this compound plasma concentrations [1].

Perpetrator Type Example Drugs Clinical Effect & Management
Strong CYP3A4 Inducers Rifampin, Carbamazepine, Phenytoin [4] ↓ this compound exposure. May reduce efficacy. Concomitant use is not recommended.
Strong CYP3A4 Inhibitors Clarithromycin, Itraconazole, Ketoconazole [4] ↑ this compound exposure. May increase severity of adverse reactions. Monitor closely for toxicity.

Table 2: this compound as a Perpetrator Drug (CYP3A4 Inhibitor) this compound can increase the exposure of other drugs metabolized by CYP3A4, which can be serious or life-threatening [5].

Victim Drug Category Example Drugs Clinical Effect & Management
Contraindicated (Narrow Therapeutic Index) Alfuzosin, Simvastatin, Lovastatin, Lurasidone, Dihydroergotamine [5] Contraindicated. Coadministration may lead to toxic concentrations of the victim drug.
Sensitive CYP3A4 Substrates Midazolam, Triazolam [4] ↑ Substrate exposure. Avoid coadministration with sensitive substrates where minimal concentration increases could lead to serious adverse reactions.

Key Clinical Management & Hepatotoxicity

Beyond metabolic interactions, this compound carries significant safety risks that require vigilant management.

  • Hepatotoxicity: Serum aminotransferase (ALT/AST) elevations are common, occurring in 25%-35% of patients in clinical trials, with 5%-8% experiencing elevations >5x ULN [2]. Onset is typically within 4-12 weeks of starting therapy. The mechanism may involve direct hepatotoxicity or an immune-mediated component, and corticosteroids have been used for management in some cases [2].
  • Dosage Modifications: Adhere to the following guidelines for laboratory abnormalities [5]:
    • ALT/AST >5-20 x ULN: Withhold this compound. Resume at 100 mg BID when levels are ≤1 x ULN.
    • ALT/AST >20 x ULN: Permanently discontinue.
    • Bilirubin >3-10 x ULN: Withhold this compound. Resume at 100 mg BID when levels are ≤1 x ULN.
    • Bilirubin >10 x ULN: Permanently discontinue.
  • Monitoring: Conduct liver function tests (LFTs) every 2 weeks for the first 6 months, then every 1-3 months thereafter, with more frequent testing if elevations occur [5] [2].

Experimental Protocols for DDI Assessment

For researchers in drug development, here are core methodologies for evaluating this compound-related drug interactions.

In Vitro CYP Inhibition and Time-Dependent Inhibition (TDI) Assessment

This protocol determines if this compound is a direct or time-dependent inhibitor of CYP enzymes.

  • Objective: To identify the potential of this compound to inhibit major CYP isoforms (e.g., 3A4, 2C8, 2D6) and to assess if the inhibition is time-dependent, indicating mechanism-based inactivation.
  • Materials: Human liver microsomes (HLM) or recombinant CYP enzymes, CYP-specific probe substrates (see Table 1-1 from [4]), this compound, NADPH regeneration system, analytical instrument (LC-MS/MS).
  • Methodology:
    • Direct Inhibition: Incubate HLM with a range of this compound concentrations and CYP probe substrates (e.g., Midazolam for CYP3A4) with NADPH. Measure metabolite formation.
    • Time-Dependent Inhibition: Pre-incubate HLM with this compound and NADPH for 30 minutes. Then, add probe substrates and measure metabolite formation. Compare IC₅₀ values from direct and TDI assays.
  • Data Analysis: Calculate IC₅₀ values for direct inhibition. A significant shift (e.g., >1.5-fold decrease) in IC₅₀ after pre-incubation suggests TDI [4] [6].
In Vitro CYP Induction Assessment (PXR Activation)

This assay evaluates this compound's potential to induce CYP3A4 expression.

  • Objective: To determine if this compound activates the Pregnane X Receptor (PXR), leading to upregulated CYP3A4 gene expression.
  • Materials: PXR reporter gene assay system (e.g., human hepatoma cell line like HepaRG or primary human hepatocytes), PXR-responsive luciferase construct, this compound, positive control (e.g., Rifampin).
  • Methodology:
    • Transfert cells with the PXR-luciferase reporter construct.
    • Treat cells with a range of this compound concentrations, vehicle control, and positive control for 48-72 hours.
    • Measure luciferase activity as a surrogate for PXR activation and CYP3A4 induction.
  • Data Analysis: The fold-increase in luciferase activity relative to the vehicle control is calculated. This compound is typically not considered a significant clinical inducer [6].

Visualizing Metabolic Pathways and Decision Logic

The following diagrams illustrate this compound's metabolic fate and a clinical decision framework for managing its hepatotoxicity.

ide_metabolism This compound This compound AO Aldehyde Oxidase This compound->AO  ~70% CYP3A4 CYP3A4 This compound->CYP3A4  ~30% InactiveMetabolite GS-563117 (Inactive) AO->InactiveMetabolite CYP3A4->InactiveMetabolite

hepatotoxicity_mgmt Start Monitor LFTs during therapy AltElevated ALT/AST Elevation? Start->AltElevated Action1 Continue therapy. Monitor weekly. AltElevated->Action1 >3-5x ULN Action2 WITHHOLD this compound. Monitor weekly. AltElevated->Action2 >5-20x ULN Action3 PERMANENTLY DISCONTINUE. AltElevated->Action3 >20x ULN Resume Resume at 100 mg BID once ≤1x ULN Action2->Resume

References

idelalisib neutropenia infection risk prophylactic antibiotics

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Management: Infection Risks & Prophylaxis

Idelalisib treatment is associated with several serious adverse events requiring proactive management [1] [2]. The following table summarizes the key infection risks and recommended prophylaxis strategies.

Risk/Adverse Event Recommended Prophylaxis & Monitoring Key Management Actions
Neutropenia (Low white blood cells) [1] Regular blood tests (CBC) to monitor neutrophil count [1]. Treatment delay if low; G-CSF (e.g., filgrastim) injections may be used [1].
Pneumocystis jirovecii Pneumonia (PJP) [2] Prophylactic antibiotics throughout treatment and for some months after discontinuation [2]. Start prophylaxis at treatment initiation.
Cytomegalovirus (CMV) Reactivation [2] Regular monitoring (e.g., PCR blood tests) [2]. Immediate medical attention for fever/chills [1].
General Serious Infection (e.g., bacteremia, sepsis, fungal) [1] [2] Patient education on seeking immediate care for fever (≥38°C), chills, shortness of breath, or uncontrolled diarrhea [1]. Pre-treatment screening for latent infections; ensure vaccinations are up-to-date [2].
Severe Diarrhea/Colitis Patient guidance on managing diarrhea; may require antidiarrheals or treatment interruption [1]. Prompt intervention for uncontrolled symptoms [1].

Mechanism of Action: PI3Kδ Signaling Pathway

This compound is a first-in-class, oral, selective inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) isoform [3]. The diagram below illustrates how this compound disrupts the B-cell receptor (BCR) signaling pathway, a key driver in certain B-cell malignancies.

G This compound Inhibits PI3Kδ in the B-Cell Receptor Pathway cluster_PI3K PI3Kδ Complex BCR BCR Lyn_SYK Lyn/SYK Kinases BCR->Lyn_SYK CD19_BCAP CD19/BCAP Adaptors (p-YXXM motifs) Lyn_SYK->CD19_BCAP p85 p85 Regulatory Subunit CD19_BCAP->p85 Recruits p110d p110δ Catalytic Subunit p85->p110d PIP2_PIP3 PIP₂ → PIP₃ p110d->PIP2_PIP3 Catalyzes This compound This compound This compound->p110d Inhibits AKT_mTOR AKT/mTOR Pathway PIP2_PIP3->AKT_mTOR Cell_Processes Cell Survival Proliferation Homing AKT_mTOR->Cell_Processes

This mechanism leads to apoptosis and inhibits homing and retention of malignant B-cells in supportive microenvironments [3].

Experimental Protocol: Monitoring Neutropenia in Treatment

This protocol outlines the key steps for monitoring and managing neutropenia in patients or model systems treated with this compound, based on clinical guidance [1].

  • Baseline Assessment:

    • Complete Blood Count (CBC): Obtain a baseline CBC with differential before initiating treatment.
    • Infection Screen: Conduct screening for latent infections (e.g., Hepatitis B, C) as per institutional guidelines [2].
  • Ongoing Monitoring:

    • Schedule: Perform CBC with differential weekly for the first few months of therapy, then at least monthly [1].
    • Action for Neutropenia: If neutropenia occurs (ANC <1.0 x 10⁹/L), monitor blood counts more frequently until recovery.
  • Dose Modification & Support:

    • Treatment Delay: If the Absolute Neutrophil Count (ANC) remains low, this compound treatment should be delayed until the ANC recovers to specific levels (e.g., ≥ Grade 3) [1].
    • Growth Factor Support: Consider administration of Granulocyte Colony-Stimulating Factor (G-CSF; e.g., filgrastim, pegfilgrastim) to help boost neutrophil production and shorten the duration of neutropenia [1].
  • Patient Education:

    • Instruct patients on the signs and symptoms of infection (fever ≥38°C, chills, cough) and the need for immediate medical attention [1].
    • Reinforce the importance of adherence to prophylactic medications [2].

References

idelalisib intestinal perforation symptoms monitoring

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Presentation & Symptoms

Intestinal perforation is a serious, life-threatening, and potentially fatal adverse event that has been reported in patients taking idelalisib across clinical trials [1] [2]. For researchers monitoring animal models or clinical trial data, the following symptoms are critical indicators of a potential intestinal perforation [3] [4]:

  • New or worsening abdominal pain
  • Chills
  • Fever
  • Nausea or vomiting
  • Abdominal tenderness or swelling
  • Signs of peritoneal inflammation, such as rebound tenderness

Monitoring & Management Protocols

Proactive monitoring and immediate action are required upon suspicion of this adverse event. The following table summarizes the key monitoring and management guidelines derived from clinical data.

Aspect Recommendation
General Monitoring Monitor for signs and symptoms of intestinal perforation [1] [2].
Action if Suspected Permanently discontinue this compound [3] [1] [2].
Differential Diagnosis Rule out other causes of colitis, such as infection [5]. Be aware that diarrhea and colitis are common co-occurring toxicities [3] [6].

Mechanism of Action & Research Insights

Understanding the mechanism behind this toxicity can inform your experimental design and biomarker analysis. This compound works by inhibiting phosphoinositide 3-kinase delta (PI3Kδ), an enzyme predominantly expressed in leukocytes [6] [5].

Preclinical mouse models with inactivated PI3Kδ develop colitis, providing a model for studying this adverse effect. Research suggests the pathology is linked to a specific impairment in regulatory T-cells (Tregs). The inhibition of PI3Kδ appears to abrogate the development of Helios- peripherally-induced Tregs (pTregs) in the colon, which are crucial for maintaining immune tolerance to commensal gut microbes. This leads to a breakdown of intestinal immune homeostasis and subsequent inflammation [7].

The diagram below illustrates this proposed pathway from drug action to clinical toxicity.

G Start This compound Administration A Inhibition of PI3Kδ Start->A B Impairment of Helios- pTreg Differentiation A->B Leads to C Loss of Colonic Immune Homeostasis B->C Results in D Breakdown of Mucosal Barrier C->D E Inflammation & Tissue Damage D->E F Clinical Manifestations: Diarrhea, Colitis, Intestinal Perforation E->F

FAQs for Technical Support

Q: What is the recommended management for this compound-related diarrhea, which may precede perforation? A: For moderate diarrhea, continue this compound and monitor the patient at least weekly until resolution. For severe diarrhea, withhold the drug; once resolved, resume at a reduced dose of 100 mg twice daily. For life-threatening diarrhea, permanently discontinue this compound [3] [2]. After excluding infectious causes, treatment with corticosteroids (e.g., budesonide) may be considered [5].

Q: How does this compound-induced intestinal injury differ from that caused by other immunomodulators? A: The mechanism is distinct. This compound toxicity is primarily linked to the loss of colonic pTregs and impaired immune tolerance [7]. This contrasts with:

  • Immune Checkpoint Inhibitors (ICIs): Cause immune-mediated colitis from uncontrolled T-cell activation against gut antigens [8].
  • Mycophenolate Mofetil (MMF): GI injury is often associated with prominent crypt cell apoptosis, likely due to a cytotoxic effect on the intestinal epithelium [8].

References

idelalisib combination therapy reduced cytotoxicity strategies

Author: Smolecule Technical Support Team. Date: February 2026

Synergistic Cytotoxicity with Chemoimmunotherapy

Combining idelalisib with other agents can produce synergistic cytotoxicity, meaning the combined effect is greater than the sum of the individual effects. The table below summarizes quantitative findings from key studies.

Combination Partner Experimental Context Key Cytotoxicity Findings Proposed Mechanisms Citation
Bendamustine Primary CLL cells in vitro Synergistic cytotoxicity (Combination Index <0.8) across multiple concentrations; e.g., apoptosis increased from 6-33% (Benda alone) & 4-16% (this compound alone) to 13-49% (combination) Enhanced DNA damage response (↑ pATM, pChk2, p53, γH2AX); Reduction in short-lived survival protein Mcl-1 [1]
CD37 Antibody (BI 836826) Primary CLL cells from relapsed/refractory patients ex vivo Superior B-cell depletion vs. Rituximab; effectively targets chemoresistant "Side Population" cells; combination with this compound significantly more cytotoxic This compound disrupts microenvironment interactions, forces egress of CLL cells from lymph nodes to blood, enhancing exposure to antibody [2]
Rituximab or Bendamustine + Rituximab (BR) Patients with relapsed/refractory CLL (Clinical Trial) Overall Response Rate: 84.6%; Median Progression-Free Survival: 25.6 months PI3Kδ inhibition directly targets malignant B-cell survival and proliferation pathways [3]

Reduction of Immune Cell Cytotoxicity

A critical consideration is that this compound can reduce the cytotoxic function of key immune cells, increasing infection risk. The following diagram and table detail these effects.

G This compound This compound PI3Kδ Inhibition PI3Kδ Inhibition This compound->PI3Kδ Inhibition T_Cells T_Cells PI3Kδ Inhibition->T_Cells NK_Cells NK_Cells PI3Kδ Inhibition->NK_Cells Decreased Cytotoxicity Decreased Cytotoxicity T_Cells->Decreased Cytotoxicity Reduced Granzyme B Secretion Reduced Granzyme B Secretion T_Cells->Reduced Granzyme B Secretion Reduced Cytokine Secretion Reduced Cytokine Secretion T_Cells->Reduced Cytokine Secretion Reduced Proliferation Reduced Proliferation T_Cells->Reduced Proliferation Decreased Cytotoxicity_a Decreased Cytotoxicity_a NK_Cells->Decreased Cytotoxicity_a:s Reduced Cytokine Secretion_a Reduced Cytokine Secretion_a NK_Cells->Reduced Cytokine Secretion_a:s Reduced Proliferation_a Reduced Proliferation_a NK_Cells->Reduced Proliferation_a:s Increased Infection Risk Increased Infection Risk Decreased Cytotoxicity->Increased Infection Risk:w Reduced Granzyme B Secretion->Increased Infection Risk Reduced Cytokine Secretion->Increased Infection Risk Reduced Proliferation->Increased Infection Risk Decreased Cytotoxicity_a->Increased Infection Risk:e Reduced Cytokine Secretion_a->Increased Infection Risk Reduced Proliferation_a->Increased Infection Risk

Immune Cell Type Observed Functional Defects Experimental Evidence Citation
T-Cells Reduced cytokine secretion; Decreased cytotoxic activity; Reduced Granzyme B secretion; Downregulation of inhibitory checkpoint molecules In vitro studies with T-cells from Healthy Donors and CLL patients; Effects observed at concentrations mimicking peak plasma levels in patients (0.5-1 µM) [4]
NK-Cells Reduced cytotoxicity; Reduced cytokine secretion; Reduced proliferation In vitro studies with NK-cells isolated from Healthy Donors [4]

Experimental Protocols for Key Assays

Here are detailed methodologies for critical experiments evaluating this compound's effects.

Protocol 1: Assessing Synergistic Cytotoxicity in Primary CLL Cells

This protocol is adapted from research investigating the this compound and bendamustine combination [1].

  • 1. Cell Source: Isolate primary lymphocytes from human CLL patient blood or spleen samples using density gradient centrifugation (e.g., Ficoll-Paque).
  • 2. Drug Preparation:
    • Prepare a 10 mM stock of this compound in DMSO. Store at -20°C.
    • Prepare bendamustine according to manufacturer instructions.
    • Final Concentrations: Test a range of clinically relevant concentrations (e.g., this compound: 0.1-10 µM; Bendamustine: 1-100 µM).
  • 3. Treatment:
    • Culture primary CLL cells at high density (e.g., 10 x 10⁶ cells/mL).
    • Set up conditions: Untreated control, This compound alone, Bendamustine alone, and Combination.
    • Incubate for 24-48 hours.
  • 4. Apoptosis Measurement:
    • Harvest cells and stain with Annexin V and Propidium Iodide (PI).
    • Analyze using flow cytometry. Apoptotic cells are Annexin V+/PI- (early) and Annexin V+/PI+ (late).
  • 5. Data Analysis:
    • Calculate the percentage of specific apoptosis for each condition.
    • Analyze drug interaction using software like CalcuSyn to determine the Combination Index (CI). A CI < 0.8 indicates synergy [1].
Protocol 2: Evaluating T-cell and NK-cell Functional Defects

This protocol summarizes methods used to characterize this compound's immunomodulatory effects [4].

  • 1. Cell Isolation:
    • Isolate PBMCs from Healthy Donor or CLL patient blood via density gradient centrifugation.
    • Negatively isolate untouched T-cells or NK-cells using commercial kits (e.g., Miltenyi Pan T Cell or NK Cell Isolation Kits).
  • 2. Treatment and Culture:
    • Culture isolated immune cells in complete medium (e.g., RPMI-1640 + 10% FCS).
    • Treat with this compound (e.g., 0.05, 0.5, and 1 µM) or vehicle control (DMSO).
    • For functional assays, activate cells: use CD3/CD28 beads for T-cells or IL-2 for NK-cells.
  • 3. Functional Assays:
    • Cytotoxicity: Co-culture treated NK or T-cells with labeled target cells (e.g., K562 for NK-cells). Measure specific lysis via LDH release or flow cytometry.
    • Cytokine Secretion: After activation, measure supernatant levels of IFN-γ, IL-2, etc., using ELISA or multiplex assays.
    • Proliferation: Use a dye dilution assay (e.g., CFSE) and analyze by flow cytometry after several days in culture.
    • Granzyme B: Intracellular staining followed by flow cytometry.

Frequently Asked Questions (FAQs)

Q1: The cytotoxicity of my this compound combination is strong in vitro, but I'm concerned about increased infection risk in a clinical setting. What should I monitor? A1: Your concern is valid. Focus on profiling T-cell and NK-cell functions in parallel to your cytotoxicity assays [4]. Specifically, monitor:

  • T-cell cytotoxicity and Granzyme B secretion.
  • NK-cell cytotoxic activity against standard target lines.
  • Cytokine profiles (e.g., IFN-γ). A decline in these functions predicts immunosuppression. Clinically, this translates to vigilance for opportunistic infections like Pneumocystis jirovecii pneumonia and cytomegalovirus [3] [4].

Q2: How can I demonstrate that my combination strategy effectively targets chemoresistant CLL cells? A2: Isolate and analyze the "Side Population" from primary CLL samples. This subpopulation is enriched for chemo-resistant, relapse-initiating cells [2]. Your experimental workflow should be:

  • Identify SP cells using Hoechst 33342 dye exclusion and flow cytometry.
  • Treat the bulk CLL sample with your this compound combination.
  • Quantify depletion of both SP and non-SP cells post-treatment via flow cytometry. Effective combinations will significantly deplete the SP fraction [2].

Q3: Why is the combination of this compound and a CD37 antibody considered mechanistically rational? A3: This is a multi-mechanistic strategy. This compound inhibits PI3Kδ, disrupting pro-survival signals from the lymph node microenvironment and forcing CLL cells into the bloodstream [2]. This compromises a key survival pathway and increases the exposure of previously sheltered CLL cells to the CD37 antibody, which then mediates direct cytotoxicity and antibody-dependent cellular cytotoxicity (ADCC) [2].

References

idelalisib resistance mechanisms PI3K pathway mutations

Author: Smolecule Technical Support Team. Date: February 2026

Mechanisms of Idelalisib Resistance

The following table summarizes the primary documented mechanisms that can lead to resistance against this compound.

Mechanism of Resistance Key Molecular Features/Pathways Potential Functional Outcome
Reactivation of PI3K/AKT/mTOR Pathway [1] Inadequate target engagement; compensatory feedback loops reactivating PI3K/AKT/mTOR signaling. Bypasses this compound-induced pathway blockade, sustaining cell survival and proliferation [1].
Activation of Compensatory Pro-Survival Pathways [2] Aberrant activation of mTORC1 signaling; Upregulation of MAPK/MEK, JAK2/STAT5, or IL-6-STAT3 signaling. Provides alternative survival signals, rendering PI3Kδ inhibition ineffective [2].
Altered Dependence on Bcl-2 Family Proteins [3] Altered phosphorylation and expression levels of Bcl-2 and the pro-apoptotic protein Bim. Modulates mitochondrial apoptosis threshold, changing sensitivity to Bcl-2 inhibitors like venetoclax [3].
Metabolic Reprogramming [2] Constitutively active mTORC1 suppresses autophagy. Creates a metabolic vulnerability to energy stress and aspartate depletion upon metabolic perturbation [2].
Microenvironment-Dependent Resistance [3] Increased secretion of Interleukin-10 (IL-10). Promotes tumor cell proliferation in a paracrine manner, contributing to therapy resistance [3].

Experimental Guide for Investigating Resistance

For researchers aiming to characterize this compound resistance in their models, the following workflow and protocols provide a foundational approach.

G Start Start: Generate this compound-Resistant Models Phenotype Phenotypic Screening (Drug Sensitivity Profiling) Start->Phenotype Mech1 Mechanism Investigation: Pathway & Phosphoprotein Analysis Phenotype->Mech1 Mech2 Mechanism Investigation: Functional & Viability Assays Phenotype->Mech2 Validate Validate Candidate Mechanisms Mech1->Validate Mech2->Validate

Detailed Experimental Protocols

1. Generation of this compound-Resistant Cell Models

  • Method: Use a dose-escalation protocol on B-cell malignancy cell lines (e.g., KARPAS1718, VL51).
  • Procedure: Continuously expose parental cells to this compound, starting at a low concentration (e.g., near the IC50). Gradually increase the dose over several months. Maintain resistant populations at a steady concentration (e.g., the IC90) [3].
  • Outcome: Resistant subclones with significantly higher IC50 values (e.g., >10-fold) compared to parental cells.

2. Drug Sensitivity and Viability Screening

  • Purpose: To identify changes in susceptibility to this compound and other targeted agents (e.g., Bcl-2 inhibitors, proteasome inhibitors).
  • Protocol:
    • Seed parental and resistant cells in 384-well plates.
    • Treat with a 5-point dilution series of the drugs of interest (e.g., 1 nM to 10,000 nM) for 72 hours.
    • Measure cell viability using a luminescent CellTiter-Glo assay.
    • Normalize data to negative (DMSO) and positive (cytotoxic agent) controls.
    • Process dose-response data with analysis software (e.g., KNIME) to calculate IC50 values [3].

3. (Phospho)Protein Profiling to Detect Pathway Reactivation

  • Purpose: To analyze changes in signaling pathway activity in resistant cells.
  • Protocol:
    • Treat sensitive and resistant cells with this compound or a control for 24 hours.
    • Stain cells with a fixable viability dye and fix.
    • Use fluorescent cell barcoding to multiplex samples.
    • Stain intracellular targets with antibodies against key phospho-proteins (e.g., p-AKT, p-S6, p-4E-BP1) and total proteins (e.g., Bcl-2, Bim).
    • Analyze by flow cytometry to quantify protein expression and phosphorylation changes [3].

4. Investigating Microenvironment-Dependent Resistance

  • Purpose: To assess the role of autocrine/paracrine signaling in resistance.
  • IL-10 Secretion Assay:
    • Culture supernatant from resistant and parental cells.
    • Use a commercial Human IL-10 DuoSet ELISA kit to measure IL-10 concentration.
    • Compare levels between resistant and parental lines [3].
  • Proliferation Assay with Neutralization:
    • Seed resistant cells and treat with an anti-IL-10 receptor neutralizing antibody (e.g., 10 μg/mL).
    • Monitor real-time cell proliferation over 72 hours using a live-cell analysis system (e.g., Incucyte S3).
    • Compare confluence in treated vs. untreated wells to determine if IL-10 signaling drives proliferation [3].

Potential Strategies to Overcome Resistance

Research suggests several combinatorial approaches to counter this compound resistance:

  • Proteasome Inhibition: this compound-resistant models show high dependence on the proteasome. Ixazomib and bortezomib were effective in sensitive and resistant lines and in primary CLL cells. Combination with a Bcl-2 inhibitor had an additive effect [3].
  • Metabolic Targeting: PI3Ki-resistant breast cancer with aberrant mTORC1 activity is vulnerable to metabolic drugs like Dichloroacetate (DCA) and Metformin due to suppressed autophagy [2]. This may be applicable in other contexts.
  • Dual PI3K/mTOR Inhibition: Using a dual inhibitor (e.g., LY3023414) can help overcome feedback reactivation of mTORC1, a common resistance mechanism [4] [2].

References

idelalisib versus other PI3K inhibitors follicular lymphoma

Author: Smolecule Technical Support Team. Date: February 2026

PI3K Inhibitors in Follicular Lymphoma: Efficacy & Safety

Drug Name Key Targets Approval & Current Status Overall Response Rate (ORR) Median Progression-Free Survival (PFS) Common Grade ≥3 Adverse Events
Idelalisib [1] [2] [3] PI3Kδ Approved 2014; Voluntarily withdrawn in 2022 [1]. 57% (in relapsed indolent NHL) [1] 11 months [1] Diarrhea (13%), neutropenia (27%), increased liver enzymes (13%) [1].
Copanlisib [1] [4] Pan-PI3K (α/δ) Accelerated approval 2017; Voluntarily withdrawn [1]. 59% (in CHRONOS-1 trial) [4] 11 months (in CHRONOS-1 trial) [4] Hyperglycemia (56%), hypertension (40%) [1].
Duvelisib [1] [4] PI3Kδ/γ Approved 2018; Voluntarily withdrawn in 2022 [1]. 74% (in R/R CLL/SLL; DUO trial) [1] 13.3 months (in R/R CLL/SLL; DUO trial) [1] Diarrhea, neutropenia, pyrexia, anemia [1].
Umbralisib [1] [4] PI3Kδ/CK1ε Accelerated approval; Withdrawn due to lack of OS benefit [1]. 47.1% (in R/R indolent NHL) [1] 10.6 months (for FL cohort) [1] Neutropenia (11.5%), diarrhea (10.1%) [1].
TQ-B3525 [4] PI3Kα/δ Investigational (developed in China); shows promise in Phase II [4]. High efficacy noted; specific rates in trial [4] Data from single-arm trial [4] Reported better tolerance profile in trials [4].

Experimental Protocols from Key Studies

To ensure the reproducibility of data, here are the core methodologies from the pivotal clinical trials cited above.

  • This compound (Phase II Study): This was an open-label, single-arm study in 125 patients with indolent lymphoma refractory to rituximab and alkylating agents. Patients received 150 mg of this compound orally twice daily until disease progression or withdrawal. The primary endpoint was Overall Response Rate (ORR) [1].
  • Copanlisib (CHRONOS-1 Trial): This was a single-arm, Phase II trial. Patients received copanlisib intravenously on days 1, 8, and 15 of a 28-day cycle. The study evaluated ORR as its primary endpoint [1] [4].
  • Umbralisib (Phase IIb Trial): This was an open-label, multi-cohort trial enrolling 208 patients with R/R indolent NHL. Patients were given umbralisib 800 mg orally once daily until disease progression, unacceptable toxicity, or withdrawal. The key efficacy measure was ORR [1].
  • TQ-B3525 (Phase II Study): This recent study was a single-arm trial evaluating the novel oral PI3Kα/δ inhibitor TQ-B3525 as a monotherapy in Chinese patients with R/R Follicular Lymphoma. The study demonstrated high efficacy and an improved tolerance profile [4].

Mechanism of Action and Signaling Pathway

PI3Kδ is a lipid kinase highly expressed in leukocytes and plays a critical role in B-cell receptor (BCR) signaling, which is a key driver in many B-cell malignancies [1] [2]. The following diagram illustrates the PI3K pathway and the site of action for these inhibitors.

G BCR B-Cell Receptor (BCR) PI3K PI3K (p110δ/p85) BCR->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates CellProcesses Cell Survival Proliferation Metabolism mTOR->CellProcesses PTEN PTEN (Tumor Suppressor) PTEN->PIP3 Dephosphorylates to PIP2 Inhibitors PI3Kδ Inhibitors (e.g., this compound) Inhibitors->PI3K Inhibits

The diagram shows that upon BCR activation, the p110δ catalytic subunit of PI3K is recruited and activated. It then phosphorylates the lipid PIP2 to generate the second messenger PIP3. PIP3 recruits and activates AKT, which in turn activates mTOR, leading to cell survival, proliferation, and metabolism. The pathway is negatively regulated by the phosphatase PTEN. PI3Kδ inhibitors like this compound block this oncogenic signaling at the level of PI3K [1] [2] [5].

Key Insights for Clinical Development

  • The Safety Hurdle: The clinical development of first-generation PI3Kδ inhibitors has been significantly hampered by immune-mediated toxicities, such as severe diarrhea, colitis, hepatotoxicity, and pneumonitis [1] [6] [7]. These are thought to result from the role of PI3Kδ in regulatory T-cells (Tregs), and their inhibition can break immune tolerance [1] [7].
  • The Survival Endpoint Paradox: A critical reason for the market withdrawals was the failure of confirmatory trials to demonstrate an overall survival (OS) benefit, despite improvements in progression-free survival (PFS) and high response rates. In some cases, OS was worse in the treatment arm [1].
  • Future Directions: Research is now focusing on mitigating these challenges. Strategies include intermittent dosing schedules to reduce toxicity, exploring novel, more selective inhibitors like TQ-B3525 which may have a better safety profile, and developing rational combination therapies to overcome resistance and improve efficacy [1] [4] [8].

References

idelalisib venetoclax BCL2 inhibitor combination efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Current Landscape of CLL Targeted Therapies

Combination Type Example Regimens Key Clinical Findings Rationale & Mechanisms
BTKi + BCL2i Ibrutinib + Venetoclax [1] [2] [3], Acalabrutinib + Venetoclax [2], Zanubrutinib + Venetoclax [2] High efficacy: Superior PFS vs. chemoimmunotherapy [3]; MRD-guided fixed-duration therapy is feasible [2] [3]. Dual-pathway inhibition: BTKi blocks BCR signaling & cell migration; BCL2i directly induces apoptosis. Synergistic effect disrupts survival signals & the tumor microenvironment [1].
BCL2i + Anti-CD20 Venetoclax + Obinutuzumab [4] [2], Venetoclax + Rituximab [5] Fixed-duration efficacy: Deep, durable responses; venetoclax + obinutuzumab is a standard first-line option [4] [2]. Rituximab + venetoclax is highly effective in R/R CLL [5]. Antibody-dependent cytotoxicity (ADCC) & apoptosis: Anti-CD20 antibody (e.g., Obinutuzumab) recruits immune cells to kill CLL cells, while venetoclax triggers mitochondrial apoptosis.
PI3Kδi (Idelalisib) + Anti-CD20 This compound + Rituximab Historical context: Effective in R/R CLL but use is limited due to significant toxicity (e.g., autoimmune reactions, infections) [4]. Largely superseded by newer BTKis and BCL2is. BCR signaling blockade & ADCC: PI3Kδi inhibits a key survival pathway downstream of the BCR. Combined with anti-CD20 antibody to enhance immune-mediated killing.

Proposed Experimental Workflow for Combination Studies

For a comprehensive preclinical evaluation of a novel combination like this compound and venetoclax, you can adapt the following established methodologies from recent studies. This workflow outlines key steps from in vitro models to mechanistic validation [6] [7] [8].

Interpretation of the Current Focus

The absence of recent data on an this compound-venetoclax combination is itself a significant finding. The research community's focus has shifted for several key reasons:

  • Toxicity Concerns: this compound is associated with significant immune-mediated toxicities, such as hepatotoxicity, colitis, and pneumonitis, which have limited its clinical use and investigation in newer combinations [4].
  • Therapeutic Superiority of Alternatives: Combinations of BTK inhibitors (like ibrutinib, acalabrutinib) with venetoclax have demonstrated profound efficacy and the advantage of fixed-duration therapy, making them a more attractive research and clinical target [1] [2].
  • Overlapping Resistance Mechanisms: Research into resistance to BCL2 inhibitors like venetoclax has highlighted the upregulation of other anti-apoptotic proteins (like MCL-1 and BCL-XL) and upstream signaling pathways (like PI3K and RTK signaling) as key drivers [7]. This suggests that targeting parallel survival pathways (e.g., with a BTK inhibitor) may be more effective than targeting the same pathway with two different drugs.

References

idelalisib CDK4/6 inhibitor palbociclib synergistic effects lymphoma

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Evidence and Protocols

The synergistic effect is supported by data from multiple standardized experimental protocols. Key methodologies are summarized below.

Experimental Method Application in Key Studies
In Vitro Cell Viability Assay Cell Titer-Glo Luminescent Cell Viability Assay: Used to measure anti-proliferative effects and demonstrate synergy in various B-NHL cell lines, including BTKi-resistant models [1].

| Apoptosis & Cell Cycle Analysis | • Flow Cytometry: Used to quantify apoptosis (via Annexin V staining) and confirm cell cycle arrest in the G0/G1 phase following combination treatment [1]. • Western Blotting: Used to detect activation of apoptosis markers (Cleaved Caspase-3, Cleaved PARP) and decreased anti-apoptotic proteins (BCL-2, BCL-xL, MCL-1) [1]. | | In Vivo Models | • Cell-derived Xenograft (CDX) & Patient-derived Xenograft (PDX) Models: Used in mouse models to validate the synergistic anti-tumor activity of the combination, providing pre-clinical evidence for its potential efficacy [2]. | | Gene/Protein Expression Analysis | • Western Blotting & Real-time PCR: Used to monitor changes in protein and mRNA levels, confirming the downregulation of PLK1 and other targets [2] [1]. • RNA Sequencing (RNA-seq): Used for whole transcriptome analysis to identify PLK1 as a key gene downregulated by the combination treatment [1]. |

Mechanism of Action and Signaling Pathways

The proposed mechanism involves overcoming a feedback loop and targeting a critical downstream effector.

G Palbociclib Palbociclib (CDK4/6 Inhibitor) Comp Compensatory Activation Palbociclib->Comp Induces PLK1 PLK1 (Downregulated) Palbociclib->PLK1 +  Idelalisib Synergistically Downregulates IDE This compound (PI3Kδ Inhibitor) IDE->PLK1 Comp->IDE Counteracted by Synergy Synergistic Anti-Tumor Effect PLK1->Synergy Leads to

As the diagram illustrates:

  • Single-Agent Limitation: Palbociclib alone inhibits the cell cycle but triggers a compensatory activation of the pro-survival PI3K-AKT-mTOR signaling pathway, potentially limiting its efficacy [1].
  • Synergistic Action: The addition of this compound blocks this compensatory activation. More importantly, the two drugs together synergistically reduce the levels of PLK1, a master regulator of cell cycle progression that is often overexpressed in cancers [2] [1].
  • Overall Effect: This dual inhibition leads to enhanced tumor cell death (apoptosis) and a more potent anti-proliferative effect than either drug alone.

Research Implications

  • Promising Preclinical Data: The combination provides "sufficient pre-clinical evidence" for potential application in relapsed/refractory DLBCL and MCL, including cases resistant to BTK inhibitors like ibrutinib [2] [1].
  • A Novel Combination Strategy: Targeting the CDK4/6-PLK1 axis with this combination represents a new, chemotherapy-free approach for B-cell lymphomas [2].
  • Consideration for Other Combinations: Research also shows that palbociclib synergizes effectively with the BCL-2 inhibitor venetoclax in MCL, through mechanisms involving MCL-1 downregulation and metabolic stress [3] [4]. A critical predictive biomarker for palbociclib resistance in this context is the loss of the RB1 protein [3] [4].

References

idelalisib PI3K inhibitor class safety profile comparison

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Safety Profiles of PI3K Inhibitors

Drug Name Primary Target Common & Serious Adverse Events Key Safety Considerations & Usage Notes

| Idelalisib [1] [2] [3] | PI3Kδ (isoform-specific) | Serious (Boxed Warnings): Severe diarrhea/colitis, hepatotoxicity (elevated transaminases), pneumonitis, intestinal perforation, serious infections [2]. Common: Fever, fatigue, nausea, rash, neutropenia [2]. | • Limited use due to toxicity profile [3]. • Not recommended in front-line CLL or in combination with bendamustine/rituximab for FL [2]. | | Copanlisib [2] | Pan-PI3K (α/δ) | Serious: Hyperglycemia, hypertension, infections, neutropenia [2]. Common: Transient hyperglycemia and hypertension (infusion-related) [2]. | • Administered intravenously on a intermittent schedule (e.g., days 1, 8, 15 of a 28-day cycle), which may mitigate some continuous dosing toxicities [3]. | | Duvelisib [2] [3] | PI3Kδ/γ (dual) | Serious: Similar to this compound, including infections, diarrhea/colitis, pneumonitis, and hepatotoxicity [2] [3]. Common: Rash, fatigue, cough, nausea [2]. | • Carries similar boxed warnings as this compound [3]. • Continuous dosing can lead to cumulative toxicities [3]. | | Alpelisib [4] [5] [6] | PI3Kα (isoform-specific) | Serious: Hyperglycemia, severe skin reactions (e.g., Stevens-Johnson Syndrome), severe diarrhea [5]. Common: Hyperglycemia, rash, diarrhea, fatigue [5]. | • Used for PIK3CA-mutated, HR+/HER2- breast cancer [5] [6]. • Safety profile distinct from hematology-focused PI3K inhibitors, with hyperglycemia as a primary concern [4]. |

Mechanisms Behind this compound's Safety Profile

The safety and efficacy of this compound are directly tied to its mechanism of action. The diagram below illustrates the targeted pathway and key immune-related toxicities.

G This compound This compound PI3KDelta PI3Kδ (in B-cells, T-cells) This compound->PI3KDelta Inhibits Bcell B-Cell Apoptosis (Anti-tumor effect) PI3KDelta->Bcell  Leads to TcellDys Dysregulation of T-cell function PI3KDelta->TcellDys  Leads to Hepatotoxicity Hepatotoxicity TcellDys->Hepatotoxicity Autoimmune reaction Colitis Colitis TcellDys->Colitis Pneumonitis Pneumonitis TcellDys->Pneumonitis Infection Infection TcellDys->Infection Immune suppression PIKCD PIKCD

  • On-Target, Off-Tumor Effects: The primary rationale for this compound's development was its high selectivity for the p110δ isoform (PI3Kδ), which is predominantly expressed in hematopoietic cells [1]. This was expected to limit toxicity compared to pan-PI3K inhibitors. However, PI3Kδ plays a critical role in both B-cells and T-cells [3]. By inhibiting PI3Kδ in T-cells, this compound causes dysregulation of T-cell function, which is believed to be the primary driver of immune-mediated toxicities like colitis, hepatotoxicity, and pneumonitis [3]. These are not seen with PI3Kα inhibitors like Alpelisib, which are used in solid tumors [5].

Strategies to Improve PI3K Inhibitor Safety

Research is actively focused on overcoming the toxicity challenges of first-generation inhibitors like this compound [5] [3]:

  • Intermittent Dosing: This strategy is being investigated for agents like Duvelisib and Parsaclisib. The "drug-free" intervals may allow for immune cell recovery, reducing the cumulative incidence of autoimmune toxicities [3]. Copanlisib is already administered on an intermittent schedule.
  • Next-Generation Inhibitors: Newer agents are being designed for better tolerability. For example, TGR-1202 (umbralisib) was noted in early studies for a differentiated safety profile, with notably lower incidence of hepatotoxicity and colitis compared to this compound [7].
  • Rational Combinations: Combining a PI3K inhibitor with another targeted agent, such as a BTK inhibitor (e.g., Ibrutinib) or a BCL-2 antagonist (Venetoclax), in fixed-duration regimens may deepen therapeutic responses while potentially limiting the exposure time and severity of side effects associated with continuous PI3K inhibition [3].

Conclusion for Researchers

  • This compound is a proof-of-concept for isoform-specific PI3Kδ inhibition but is hampered by significant immune-mediated toxicities.
  • The safety profile of Copanlisib is characterized by manageable, transient metabolic effects.
  • Duvelisib shares a similar toxicity spectrum with this compound, consistent with dual δ/γ inhibition in hematopoietic cells.
  • The field is moving towards intermittent dosing and the development of next-generation inhibitors with improved therapeutic windows.

References

idelalisib double-refractory BTK BCL2 inhibitors salvage therapy

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Salvage Therapies in Double-Refractory CLL

Therapeutic Class / Agent Mechanism of Action Key Efficacy Data (in double-refractory or post-BTKi setting) Key Safety Considerations

| PI3K Inhibitors (Idelalisib) [1] [2] | Inhibits PI3K-δ isoform, disrupting B-cell receptor signaling and the tumor microenvironment. | ORR: ~47% (retrospective) [1] Median PFS: < 1 year [2] | Black Box Warning: Fatal/serious toxicities (hepatotoxicity, severe diarrhea, colitis, pneumonitis, infections, intestinal perforation) [2]. | | Noncovalent BTK Inhibitors (Pirtobrutinib) [1] | Reversibly binds BTK, effective even in the presence of C481 resistance mutations. | ORR: ~70% regardless of prior covalent BTKi resistance [1] | Well-tolerated with a differentiated safety profile from covalent BTKis [1]. | | CAR T-Cell Therapy (Anti-CD19) [1] | Autologous T-cells engineered with anti-CD19 chimeric antigen receptor. | CR Rate: Up to 45% uMRD Rate (Bone Marrow): ~65% [1] | Associated with Cytokine Release Syndrome (CRS) and neurological toxicities, which require specialized management. | | Allogeneic Stem Cell Transplantation (allo-SCT) [1] | Myeloablative/immunotherapeutic graft-vs-leukemia effect. | Considered a curative option for young, fit patients achieving remission with salvage therapy [1]. | High procedure-related morbidity and mortality (graft-versus-host disease, infections). |

Comparative Efficacy of BTK Inhibitors in High-Risk R/R CLL

This network meta-analysis compares the efficacy of BTK inhibitors in high-risk relapsed/refractory CLL populations, defined by del(17p), TP53 mutations, or del(11q) [3].

Treatment Hazard Ratio (HR) for PFS vs. Zanubrutinib (95% CrI) Probability of Being Better than Zanubrutinib
Zanubrutinib Reference -
Acalabrutinib 0.55 (0.32 - 0.94) Low
Ibrutinib 0.49 (0.31 - 0.78) Low
BR/IR (Bendamustine+Rituximab / this compound+Rituximab) 0.12 (0.05 - 0.26) Low

> Note on this compound Combination: The BR/IR group represents an older standard of care. The analysis suggests zanubrutinib's superior efficacy in this high-risk genetic context [3].

Experimental Insights & Preclinical Combinations

For research and development, understanding the mechanistic synergy between pathways is critical.

  • Synergy in B-cell Malignancies: Combined inhibition of BCL-2 and BTK has demonstrated synergistic anti-proliferative and pro-apoptotic effects in models of Diffuse Large B-cell Lymphoma (DLBCL), overcoming primary and acquired resistance to venetoclax [4].
  • Synergy in B-ALL: Preclinical studies in B-cell Acute Lymphoblastic Leukemia (B-ALL) with KMT2A rearrangements show that combining the BCL-2 inhibitor venetoclax with PI3K/AKT pathway inhibitors (including this compound) synergistically reduces blast viability [5]. This synergy involves potentiated caspase-3 activation and modulation of pro-apoptotic genes like BBC3 [5].
Pathway Diagram: BCR Signaling and Targeted Inhibition

The following diagram illustrates the B-cell Receptor (BCR) signaling pathway and the points of inhibition for BTK and PI3K inhibitors, which helps explain the mechanistic basis for drug combinations.

bcr_signaling BCR Signaling and Drug Inhibition BCR BCR LYN_SYK LYN / SYK BCR->LYN_SYK PI3K PI3K LYN_SYK->PI3K BTK BTK LYN_SYK->BTK PIP3 PIP3 PI3K->PIP3 AKT AKT/mTOR (Cell Survival & Proliferation) PI3K->AKT PIP3->BTK Recruits PLCG2 PLCG2 BTK->PLCG2 NFkB NF-κB (Gene Transcription, Cell Survival) PLCG2->NFkB This compound This compound (PI3K Inhibitor) This compound->PI3K Inhibits Ibrutinib Ibrutinib/ Acalabrutinib/ Zanubrutinib (BTK Inhibitor) Ibrutinib->BTK Inhibits

Key Experimental Protocols for Preclinical Drug Synergy

To evaluate novel combinations in double-refractory disease, the following core methodologies are essential.

  • Cell Viability and Synergy Assays

    • Purpose: Quantify anti-proliferative effects and determine drug interaction synergy [5] [4].
    • Protocol: Seed B-cell malignancy cell lines (e.g., DLBCL, B-ALL) in 96-well plates. Treat with serial dilutions of single agents (e.g., venetoclax, ibrutinib, this compound) and their combinations for 48-72 hours. Measure viability using metabolic assays (CellTiter-Glo or CellTiter-Blue). Analyze synergy using the Combination Index (CI) method via software like CompuSyn, where CI < 1 indicates synergy [5].
  • Apoptosis Analysis

    • Purpose: Confirm cell death mechanism and enhanced apoptosis under combination treatment [5].
    • Protocol: Treat cells for 16-24 hours. Stain with Annexin V-FITC and Propidium Iodide (PI). Analyze via flow cytometry to distinguish early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells. Perform Western Blot for cleaved Caspase-3 and PARP to confirm apoptotic pathway activation [5].
  • In Vivo Efficacy in PDX Models

    • Purpose: Validate combinatorial efficacy in a physiologically relevant model [4].
    • Protocol: Use immunodeficient mice (e.g., MISTRG6) engrafted with primary patient-derived DLBCL cells (PDX). Randomize mice into vehicle, single-agent, and combination treatment groups upon confirmed engraftment. Administer drugs orally at clinically relevant doses (e.g., venetoclax: 100 mg/kg; ibrutinib: 25 mg/kg) for 3-4 weeks. Monitor tumor burden via bioluminescent imaging or blood human CD45+ cell count. Harvest organs at endpoint for analysis [4].

Research Implications & Future Directions

  • The research context for this compound has shifted. Its primary clinical data comes from patients who failed chemoimmunotherapy, not modern targeted agents [2]. Real-world efficacy in double-refractory patients is limited, with significant toxicity constraints [1] [2].
  • The future lies in novel mechanisms. Promising avenues include noncovalent BTK inhibitors (pirtobrutinib) for overcoming resistance, CAR T-cell therapy for deep responses, and bispecific T-cell engagers [1] [6]. Research is also focusing on targeting the tumor microenvironment and novel small molecules against CDK9, MCL1, and ERK [1] [7].

References

idelalisib response rates TP53 mutated versus wild-type CLL

Author: Smolecule Technical Support Team. Date: February 2026

Treatment Efficacy in R/R CLL with 17p/TP53 Aberrations

Treatment / Regimen Class PFS Hazard Ratio (vs. Ibrutinib) [1] SUCRA Value [1] Key Supporting Evidence & Context
Zanubrutinib BTK inhibitor 0.52 (95% CI 0.31–0.88) 97% Most effective per NMA; next-generation BTKi with high specificity.
Ibrutinib BTK inhibitor 1.00 (reference) 48% Established cornerstone; inferior PFS/OS vs. wild-type in TP53mut [2].
Acalabrutinib BTK inhibitor 0.84 (95% CI 0.55–1.29) 68% Another next-generation BTKi option.
Venetoclax + Rituximab BCL-2 inhibitor + anti-CD20 0.81 (95% CI 0.49–1.33) 73% Highly effective in patients without 17p/TP53 aberrations (SUCRA 94%) [1].
Idelalisib + Rituximab PI3Kδ inhibitor + anti-CD20 1.26 (95% CI 0.77–2.06) 29% Approved based on trials showing efficacy in high-risk patients [3]; real-world ORR ~67% [4].

PFS, Progression-Free Survival; HR, Hazard Ratio; CI, Confidence Interval; SUCRA, Surface Under the Cumulative Ranking Curve (higher % = better relative ranking); NMA, Network Meta-Analysis; ORR, Overall Response Rate.

This compound's Mechanism and Immunomodulatory Effects

This compound's primary mechanism involves targeting the PI3Kδ pathway, which is critical for B-cell receptor signaling and tumor cell proliferation in CLL [5]. Research also highlights significant immunomodulatory effects that may contribute to its clinical profile.

G This compound This compound PI3Kdelta PI3Kdelta This compound->PI3Kdelta Inhibits TregReduction Reduction in Treg Cells This compound->TregReduction Induces TumorCellKilling Direct Tumor Cell Killing (Apoptosis, disrupted trafficking) This compound->TumorCellKilling AKT AKT PI3Kdelta->AKT Activates mTORC1 mTORC1 AKT->mTORC1 MetabolicReprogramming Metabolic Reprogramming & Cell Survival mTORC1->MetabolicReprogramming CD8Expansion Expansion of CD8+ T-cells TregReduction->CD8Expansion Leads to AutoimmuneToxicity Autoimmune Side Effects (e.g., colitis, hepatitis) CD8Expansion->AutoimmuneToxicity

This immunomodulation may underpin the association between autoimmune side effects and improved survival observed in some lymphoma and CLL patients [6]. This suggests that this compound's efficacy may stem from a dual mechanism: direct tumor cell killing and indirect immune-mediated effects.

Key Clinical Trial Designs for this compound

Understanding the experimental protocols from pivotal trials is crucial for interpreting the data on this compound.

  • Study 116 (NCT01539512): A phase 3, randomized, double-blind, placebo-controlled trial evaluating This compound + rituximab vs. placebo + rituximab in patients with R/R CLL who were unsuitable for cytotoxic chemotherapy. Key endpoints included PFS and OS. Randomization was stratified by high-risk features, including del(17p), TP53 mutation, and IGHV status [3] [1].
  • Trial with Bendamustine + Rituximab (BR): A phase 3, randomized, double-blind, placebo-controlled study assessing the efficacy of This compound + BR vs. placebo + BR in patients with R/R CLL. The study also stratified randomization by presence of del(17p) or TP53 mutation, with a primary endpoint of PFS [3].

Practical Considerations and Evolving Landscape

For clinical and development decisions, several factors beyond raw efficacy are critical:

  • Toxicity Profile: this compound is associated with significant immune-mediated toxicities, including hepatotoxicity, severe diarrhea/colitis, and pneumonitis, often requiring treatment interruption and corticosteroid administration [6]. This profile has limited its use, especially with the availability of better-tolerated alternatives.
  • Efficacy Post-BTK Inhibition: Real-world data suggests this compound retains clinical activity in patients refractory to prior ibrutinib therapy, with one study reporting a response rate of 71.4% in this heavily pre-treated population [4].
  • Current Treatment Hierarchy: Based on the most recent evidence, zanubrutinib is ranked most effective for R/R CLL with 17p/TP53 aberrations, while venetoclax-based regimens are highly effective in patients without these mutations [1]. Current guidelines reflect this shift, often listing this compound as an option in later lines of therapy or for patients ineligible for other targeted agents [3].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Color/Form

White to off-white powder

XLogP3

3.7

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

415.15568639 Da

Monoisotopic Mass

415.15568639 Da

Heavy Atom Count

31

LogP

log Koc = 3.88 (est)

Decomposition

Hazardous Decomposition or Byproducts: carbon dioxide, carbon monoxide, nitrogen oxides.

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

YG57I8T5M0

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H360 (33.33%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H372 (66.67%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

Idelalisib is used as a medication. An overview is available from MedlinePlus, a consumer health web site produced by the National Library of Medicine.

Drug Indication

Idelalisib is indicated in the treatment of chronic lymphocytic leukemia (CLL), relapsed follicular B-cell non-Hodgkin lymphoma (FL), and relapsed small lymphocytic lymphoma (SLL). For the treatment of relapsed CLL, it is currently indicated as a second-line agent in combination with rituximab in patients for whom rituximab alone would be considered appropriate therapy due to other co-morbidities, while in the treatment of FL and SLL it is intended to be used in patients who have received at least two prior systemic therapies.
FDA Label
Zydelig is indicated in combination with an anti‑CD20 monoclonal antibody (rituximab or ofatumumab) for the treatment of adult patients with chronic lymphocytic leukaemia (CLL): who have received at least one prior therapy, oras first line treatment in the presence of 17p deletion or TP53 mutation in patients who are not eligible for any other therapies. Zydelig is indicated as monotherapy for the treatment of adult patients with follicular lymphoma (FL) that is refractory to two prior lines of treatment.
Treatment of mature B-cell neoplasms

Livertox Summary

Idelalisib is an oral kinase inhibitor that is approved for use in combination with rituximab in relapsed or refractory chronic lymphocytic leukemia (CLL) and as monotherapy for relapsed follicular B cell, small lymphocytic lymphoma and indolent non-Hodgkin lymphoma. Idelalisib is associated with a high rate of serum enzyme elevations during therapy and has been reported to cause clinically apparent acute liver injury that can be severe and even fatal.

Drug Classes

Breast Feeding; Lactation; Antineoplastic Agents; Enzyme Inhibitors; Protein Kinase Inhibitors; Signal Transduction Inhibitors;
Antineoplastic Agents

NCI Cancer Drugs

Drug: Idelalisib
US Brand Name(s): Zydelig
FDA Approval: Yes
Idelalisib is approved to be used alone or with other drugs to treat: Chronic lymphocytic leukemia (CLL) that has recurred (come back). It is used with rituximab in patients who are able to be treated with rituximab alone.
Non-Hodgkin lymphoma (NHL) that has recurred (come back). It is used in patients who have already received at least two systemic treatments. It is used in the following types of NHL-- Follicular B-cell non-Hodgkin lymphoma.
Small lymphocytic lymphoma. These uses are approved under FDA’s Accelerated Approval Program. As a condition of approval, a confirmatory trial(s) must show that idelalisib provides a clinical benefit in these patients.
Idelalisib is also being studied in the treatment of other types of cancer.

Therapeutic Uses

Antineoplastic Agents; Enzyme Inhibitors
/CLINICAL TRIALS/ ClinicalTrials.gov is a registry and results database of publicly and privately supported clinical studies of human participants conducted around the world. The Web site is maintained by the National Library of Medicine (NLM) and the National Institutes of Health (NIH). Each ClinicalTrials.gov record presents summary information about a study protocol and includes the following: Disease or condition; Intervention (for example, the medical product, behavior, or procedure being studied); Title, description, and design of the study; Requirements for participation (eligibility criteria); Locations where the study is being conducted; Contact information for the study locations; and Links to relevant information on other health Web sites, such as NLM's MedlinePlus for patient health information and PubMed for citations and abstracts for scholarly articles in the field of medicine. Idelalisib is included in the database.
Zydelig is indicated, in combination with rituximab, for the treatment of patients with relapsed chronic lymphocytic leukemia (CLL) for whom rituximab alone would be considered appropriate therapy due to other co-morbidities. /Included in US product label/
Zydelig is indicated for the treatment of patients with relapsed follicular B-cell non-Hodgkin lymphoma (FL) who have received at least two prior systemic therapies. Accelerated approval was granted for this indication based on Overall Response Rat. An improvement in patient survival or disease related symptoms has not been established. Continued approval for this indication may be contingent upon verification of clinical benefit in confirmatory trials. /Included in US product label/
Zydelig is indicated for the treatment of patients with relapsed small lymphocytic lymphoma (SLL) who have received at least two prior systemic therapies. /Included in US product label/

Pharmacology

Idelalisib is an orally bioavailable, small molecule inhibitor of the delta isoform of the 110 kDa catalytic subunit of class I phosphoinositide-3 kinase (PI3K) with potential immunomodulating and antineoplastic activities. Idelalisib inhibits the production of the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3), preventing the activation of the PI3K signaling pathway and inhibiting tumor cell proliferation, motility, and survival. Unlike other isoforms of PI3K, PI3K-delta is expressed primarily in hematopoietic lineages. The targeted inhibition of PI3K-delta is designed to preserve PI3K signaling in normal, non-neoplastic cells.

MeSH Pharmacological Classification

Antineoplastic Agents

ATC Code

L01XX47
L - Antineoplastic and immunomodulating agents
L01 - Antineoplastic agents
L01X - Other antineoplastic agents
L01XX - Other antineoplastic agents
L01XX47 - Idelalisi

Mechanism of Action

Idelalisib specifically inhibits P110δ, the delta isoform of the enzyme phosphatidylinositol-4,5-bisphosphate 3-kinase, also known as PI-3K. The PI-3Ks are a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which in turn are involved in cancer. In contrast to the other class IA PI3Ks p110α and p110β, p110δ is principally expressed in leukocytes (white blood cells) and is important for the function of T cells, B cell, mast cells and neutrophils. By inhibiting this enzyme, idelalisib induces apoptosis of malignant cells and inhibits several cell signaling pathways, including B-cell receptor (BCR) signaling and C-X-C chemokine receptors type 5 and type 4 signalling, which are involved in trafficking and homing of B-cells to the lymph nodes and bone marrow. Treatment of lymphoma cells with idelalisib has been shown to result in inhibition of chemotaxis and adhesion, and reduced cell viability.
Idelalisib is an inhibitor of PI3Kdelta kinase, which is expressed in normal and malignant B-cells. Idelalisib induced apoptosis and inhibited proliferation in cell lines derived from malignant B-cells and in primary tumor cells. Idelalisib inhibits several cell signaling pathways, including B-cell receptor (BCR) signaling and the CXCR4 and CXCR5 signaling, which are involved in trafficking and homing of B-cells to the lymph nodes and bone marrow. Treatment of lymphoma cells with idelalisib resulted in inhibition of chemotaxis and adhesion, and reduced cell viability.

KEGG Target based Classification of Drugs

Enzymes
Transferases (EC2)
Phosphotransferase [EC:2.7.1.-]
PIK3CD [HSA:5293] [KO:K00922]

Vapor Pressure

5.2X10-16 mm Hg at 25 °C (est)

Pictograms

Health Hazard

Health Hazard

Other CAS

870281-82-6

Absorption Distribution and Excretion

Following oral administration, the median Tmax was observed at 1.5 hours.
Following a single dose of 150 mg of [14C] idelalisib, 78% and 14% of the radioactivity was excreted in feces and urine, respectively. GS-563117, idelalisib's major metabolite, accounted for 49% of the radioactivity in the urine and 44% in the feces.
23 L
14.9 L/hr
Following oral administration of a single 150-mg dose of radiolabeled idelalisib, 78% of the dose was recovered in feces and 14% was recovered in urine; GS-563117 accounted for 44% of the dose recovered in feces and 49% of the dose recovered in urine.
The administration of a single dose of Zydelig with a high-fat meal (900 calories: 525 calories fat, 250 calories carboydrates, and 125 calories protein) increased idelalisib AUC 1.4-fold relative to fasting conditions. Zydelig can be administered without regard to food.
The median time to peak concentration (Tmax) was observed at 1.5 hours.

Metabolism Metabolites

Idelalisib is metabolized by aldehyde oxidase and CYP3A to its major metabolite GS-563117, which is inactive against P110δ. Idelalisib is also metabolized to a minor extent by UGT1A4.
Idelalisib, a potent phosphatidylinositol-3-kinase delta (PI3Kd) inhibitor, is metabolized primarily by aldehyde oxidase to form GS-563117 and to a lesser extent by cytochrome P450 (CYP) 3A and uridine 5'-diphospho-glucuronosyltransferase 1A4. In vitro, idelalisib inhibits P-glycoprotein (P-gp) and organic anion transporting polypeptides 1B1 and 1B3, and GS-563117 is a time-dependent CYP3A inhibitor. This study enrolled 24 healthy subjects and evaluated (1) the effect of idelalisib on the pharmacokinetics (PK) of digoxin, a P-gp probe substrate, rosuvastatin, a breast cancer resistance protein, and OATP1B1/OATP1B3 substrate, and midazolam, a CYP3A substrate; and (2) the effect of a strong inducer, rifampin, on idelalisib PK. On treatment, the most common clinical adverse events (AEs) were headache and pyrexia. Grade 3 transaminase increases were observed in 5 of 24 subjects and were reversible. Two subjects had serious AEs after treatment completion (grade 3 pyrexia and/or drug-induced liver injury). Idelalisib coadministration did not affect digoxin and rosuvastatin PK. Coadministration with idelalisib increased plasma exposures of midazolam (138% and 437% for maximum observed plasma concentration (Cmax) and area under the plasma concentration-time curve from time 0 extrapolated to infinity (AUCinf), respectively), consistent with the in vitro finding of CYP3A inhibition by GS-563117. Rifampin caused a substantial decrease in idelalisib (58% and 75%, Cmax and AUCinf , respectively) and GS-563117 exposures, indicating an enhanced contribution of CYP3A to idelalisib metabolism under a strongly induced state.
Idelalisib is more than 84% bound to plasma proteins. Idelalisib is metabolized to its major metabolite, GS-563117, principally by cytochrome P-450 (CYP) isoenzyme 3A and aldehyde oxidase; the drug is metabolized only to a minor extent by uridine diphosphate-glucuronosyl transferase (UGT) 1A4.1 GS-563117 is inactive against PI3Kdelta in vitro.
Idelalisib is metabolized via aldehyde oxidase and CYP3A with additional minor metabolism by UGT1A4.

Wikipedia

Idelalisib

FDA Medication Guides

ZYDELIG
IDELALISIB
TABLET;ORAL
GILEAD SCIENCES INC
07/06/2022

Drug Warnings

/BOXED WARNING/ WARNING: FATAL AND SERIOUS TOXICITIES: HEPATIC. Fatal and/or serious hepatotoxicity occurred in 16% to 18% of Zydelig-treated patients. Monitor hepatic function prior to and during treatment. Interrupt and then reduce or discontinue Zydelig as recommended.
/BOXED WARNING/ WARNING: FATAL AND SERIOUS TOXICITIES: SEVERE DIARRHEA, COLITIS. Fatal and/or serious and severe diarrhea or colitis occurred in 14% to 20% of Zydelig-treated patients. Monitor for the development of severe diarrhea or colitis. Interrupt and then reduce or discontinue Zydelig as recommended.
/BOXED WARNING/ WARNING: FATAL AND SERIOUS TOXICITIES: PNEUMONITIS. Fatal and/or serious pneumonitis occurred in 4% of Zydelig-treated patients. Monitor for pulmonary symptoms and bilateral interstitial infiltrates. Interrupt or discontinue Zydelig as recommended.
/BOXED WARNING/ WARNING: FATAL AND SERIOUS TOXICITIES: INFECTIONS. Fatal and/or serious infections occurred in 21% to 48% of Zydelig-treated patients. Monitor for signs and symptoms of infection. Interrupt Zydelig if infection is suspected.
For more Drug Warnings (Complete) data for Idelalisib (20 total), please visit the HSDB record page.

Biological Half Life

The terminal elimination half-life is 8.2 hours.
The mean terminal half-life of idelalisib is 8.2 hours.

Use Classification

Human drugs -> Antineoplastic agents, Other antineoplastic agents -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans
Human drugs -> Rare disease (orphan)
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Storage Conditions

Keep container tightly closed. Store in accordance with information listed on the product insert.
Store between 20-30 °C (68-86 °F) with excursions permitted 15-30 °C (59-86 °F).

Interactions

Fatal and/or serious hepatotoxicity occurred in 18% of patients treated with Zydelig monotherapy and 16% of patients treated with Zydelig in combination with rituximab or with unapproved combination therapies.
Idelalisib, a potent phosphatidylinositol-3-kinase delta (PI3Kd) inhibitor, is metabolized primarily by aldehyde oxidase to form GS-563117 and to a lesser extent by cytochrome P450 (CYP) 3A and uridine 5'-diphospho-glucuronosyltransferase 1A4. In vitro, idelalisib inhibits P-glycoprotein (P-gp) and organic anion transporting polypeptides 1B1 and 1B3, and GS-563117 is a time-dependent CYP3A inhibitor. This study enrolled 24 healthy subjects and evaluated (1) the effect of idelalisib on the pharmacokinetics (PK) of digoxin, a P-gp probe substrate, rosuvastatin, a breast cancer resistance protein, and OATP1B1/OATP1B3 substrate, and midazolam, a CYP3A substrate; and (2) the effect of a strong inducer, rifampin, on idelalisib PK. On treatment, the most common clinical adverse events (AEs) were headache and pyrexia. Grade 3 transaminase increases were observed in 5 of 24 subjects and were reversible. Two subjects had serious AEs after treatment completion (grade 3 pyrexia and/or drug-induced liver injury). Idelalisib coadministration did not affect digoxin and rosuvastatin PK. Coadministration with idelalisib increased plasma exposures of midazolam (138% and 437% for maximum observed plasma concentration (Cmax) and area under the plasma concentration-time curve from time 0 extrapolated to infinity (AUCinf), respectively), consistent with the in vitro finding of CYP3A inhibition by GS-563117. Rifampin caused a substantial decrease in idelalisib (58% and 75%, Cmax and AUCinf , respectively) and GS-563117 exposures, indicating an enhanced contribution of CYP3A to idelalisib metabolism under a strongly induced state.
Idelalisib is approved for the treatment of relapsed chronic lymphocytic leukemia together with Rituximab and for monotherapy of follicular B-cell non-Hodgkin's lymphoma and small lymphocytic lymphoma. It is a potent and selective phosphatidylinositol 3-kinase-d (PI3K-d) inhibitor. PI3K-d primarily is expressed in B-cells and prevents effectively proliferation in malignant B-cells. We provide a detailed report on treatment history and photo documentation of acute adverse effects of radiation therapy with simultaneous Idelalisib medication in one case of B-CLL. Radiosensitivity tests were performed for the index patient under Idelalisib and after the addition of Idelalisib to healthy individuals' blood. Radiosensitivity in human lymphocytes was analyzed with a three color in situ hybridization assay. Primary skin fibroblasts were studied after a treatment with Idelalisib for apoptosis, necrosis and cell cycle using flow cytometry. DNA double-strand break repair was analyzed by gammaH2AX immunostaining. The index patient presented a strong grade 2 radiodermatitis and grade 3 mucositis after irradiation with 20 Gy and a simultaneous intake of Idelalisib. Irradiations without Idelalisib medication were well tolerated and resulted in not more than grade 1 radiodermatitis. The index patient under Idelalisib had a radiosensitivity of 0.62 B/M which is in the range of clearly radiosensitive patients. A combined treatment of lymphocytes with 2 Gy and 10 nmol/L Idelalisib showed a tendency to an increased radiosensitivity. We found a clear increase of apoptosis as a result of the combined treatment in the Idelalisib dose range of 1 to 100 nmol/L compared to solely irradiated cells or solely Idelalisib treated cells (p=0.05). A combined Idelalisib radiotherapy treatment has an increased risk of side effects. However, combined therapy seems to be feasible when patients are monitored closely.
Concomitant use of idelalisib with an inducer of P-gp may result in decreased systemic exposure to idelalisib. When the potent CYP3A and P-gp inducer rifampin was administered concomitantly with idelalisib, systemic exposure to idelalisib was decreased.
For more Interactions (Complete) data for Idelalisib (8 total), please visit the HSDB record page.

Stability Shelf Life

Stable if stored in accordance with information listed on the product insert.

Dates

Last modified: 08-15-2023
1: Meadows SA, Vega F, Kashishian A, Johnson D, Diehl V, Miller LL, Younes A, Lannutti BJ. PI3Kδ inhibitor, GS-1101 (CAL-101), attenuates pathway signaling, induces apoptosis, and overcomes signals from the microenvironment in cellular models of Hodgkin lymphoma. Blood. 2012 Feb 23;119(8):1897-900. doi: 10.1182/blood-2011-10-386763. Epub 2011 Dec 30. PubMed PMID: 22210877.
2: Byrd JC, Woyach JA, Johnson AJ. Translating PI3K-Delta Inhibitors to the Clinic in Chronic Lymphocytic Leukemia: The Story of CAL-101 (GS1101). Am Soc Clin Oncol Educ Book. 2012;32:691-694. doi: 10.14694/EdBook_AM.2012.32.691. PubMed PMID: 24451820.
3: Castillo JJ, Furman M, Winer ES. CAL-101: a phosphatidylinositol-3-kinase p110-delta inhibitor for the treatment of lymphoid malignancies. Expert Opin Investig Drugs. 2012 Jan;21(1):15-22. doi: 10.1517/13543784.2012.640318. Epub 2011 Nov 24. Review. PubMed PMID: 22112004.
4: Hoellenriegel J, Meadows SA, Sivina M, Wierda WG, Kantarjian H, Keating MJ, Giese N, O'Brien S, Yu A, Miller LL, Lannutti BJ, Burger JA. The phosphoinositide 3'-kinase delta inhibitor, CAL-101, inhibits B-cell receptor signaling and chemokine networks in chronic lymphocytic leukemia. Blood. 2011 Sep 29;118(13):3603-12. doi: 10.1182/blood-2011-05-352492. Epub 2011 Jul 29. PubMed PMID: 21803855.
5: Lannutti BJ, Meadows SA, Herman SE, Kashishian A, Steiner B, Johnson AJ, Byrd JC, Tyner JW, Loriaux MM, Deininger M, Druker BJ, Puri KD, Ulrich RG, Giese NA. CAL-101, a p110delta selective phosphatidylinositol-3-kinase inhibitor for the treatment of B-cell malignancies, inhibits PI3K signaling and cellular viability. Blood. 2011 Jan 13;117(2):591-4. doi: 10.1182/blood-2010-03-275305. Epub 2010 Oct 19. PubMed PMID: 20959606; PubMed Central PMCID: PMC3694505.
6: Herman SE, Gordon AL, Wagner AJ, Heerema NA, Zhao W, Flynn JM, Jones J, Andritsos L, Puri KD, Lannutti BJ, Giese NA, Zhang X, Wei L, Byrd JC, Johnson AJ. Phosphatidylinositol 3-kinase-δ inhibitor CAL-101 shows promising preclinical activity in chronic lymphocytic leukemia by antagonizing intrinsic and extrinsic cellular survival signals. Blood. 2010 Sep 23;116(12):2078-88. doi: 10.1182/blood-2010-02-271171. Epub 2010 Jun 3. PubMed PMID: 20522708; PubMed Central PMCID: PMC2951855.

Explore Compound Types